molecular formula C18H36N4O5 B11829155 Amine-PEG3-Desthiobiotin

Amine-PEG3-Desthiobiotin

Número de catálogo: B11829155
Peso molecular: 388.5 g/mol
Clave InChI: RDKKYGNEWXGKMS-JKSUJKDBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Amine-PEG3-Desthiobiotin is a useful research compound. Its molecular formula is C18H36N4O5 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C18H36N4O5

Peso molecular

388.5 g/mol

Nombre IUPAC

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide

InChI

InChI=1S/C18H36N4O5/c1-15-16(22-18(24)21-15)5-3-2-4-6-17(23)20-8-10-26-12-14-27-13-11-25-9-7-19/h15-16H,2-14,19H2,1H3,(H,20,23)(H2,21,22,24)/t15-,16+/m0/s1

Clave InChI

RDKKYGNEWXGKMS-JKSUJKDBSA-N

SMILES isomérico

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN

SMILES canónico

CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCN

Origen del producto

United States

Foundational & Exploratory

Amine-PEG3-Desthiobiotin: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-PEG3-Desthiobiotin is a versatile, multi-functional molecule that has become an invaluable tool in biotechnology and drug discovery. It integrates three key chemical moieties: a reactive primary amine, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin affinity tag. This unique combination of features enables a wide range of applications, from the reversible purification of proteins to its use as a flexible linker in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]

The primary advantage of this compound lies in the reversible binding of its desthiobiotin group to streptavidin.[2] Unlike the extremely strong interaction between biotin (B1667282) and streptavidin, the desthiobiotin-streptavidin interaction allows for the gentle elution of tagged molecules under physiological conditions, typically by competitive displacement with free biotin.[2] This "soft-release" characteristic is crucial for preserving the native conformation and function of purified proteins and protein complexes.

The PEG3 spacer enhances the aqueous solubility of the molecule and any conjugate it is attached to, while also providing a flexible linker arm that minimizes steric hindrance during binding events.[1] The terminal primary amine serves as a versatile reactive handle for conjugation to a variety of functional groups, most commonly carboxylic acids and their activated esters (e.g., NHS esters).[5][6]

This technical guide provides an in-depth overview of the core properties, applications, and experimental considerations for utilizing this compound in research and development.

Core Properties and Specifications

This compound is a well-characterized molecule with consistent chemical and physical properties. Below is a summary of its key specifications, compiled from various commercial suppliers.

PropertyValueReference(s)
Chemical Name N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide[7]
Molecular Formula C18H36N4O5[6][7]
Molecular Weight 388.5 g/mol [6][7]
CAS Number 2237234-71-6[6][7]
Appearance Colorless to light yellow liquid or semi-solid[2]
Purity Typically >95%[6][8]
Solubility Soluble in water, DMSO, and DMF[2]
Storage Conditions Store at -20°C, desiccated[2][6]

Key Applications and Methodologies

Bioconjugation

The primary amine group of this compound allows for its covalent attachment to a wide range of biomolecules and surfaces. The most common conjugation strategy involves the formation of a stable amide bond with a carboxylic acid group on the target molecule.

Logical Workflow for Bioconjugation to a Carboxylic Acid

G cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid Target Molecule (-COOH) EDC_NHS EDC / NHS in MES Buffer (pH 4.5-6.0) CarboxylicAcid->EDC_NHS Activation ActivatedEster NHS-activated Ester Intermediate EDC_NHS->ActivatedEster AminePEG This compound (-NH2) ActivatedEster->AminePEG Coupling Conjugate Desthiobiotinylated Target Molecule AminePEG->Conjugate Amide Bond Formation (pH 7.2-8.5)

Figure 1: Workflow for conjugating this compound to a carboxylic acid.

Experimental Protocol: Conjugation to a Protein via EDC/NHS Chemistry

This protocol is adapted from standard procedures for amine-carboxy coupling and should be optimized for the specific protein of interest.

Materials:

  • Protein with accessible carboxylic acid groups (e.g., on aspartic or glutamic acid residues)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Desalting column for buffer exchange

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like MES or PBS.

  • Activation of Carboxylic Acids:

    • Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or water.

    • Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Coupling Reaction:

    • Immediately after activation, exchange the protein solution into Coupling Buffer using a desalting column to remove excess EDC/NHS.

    • Dissolve this compound in the Coupling Buffer.

    • Add a 10- to 50-fold molar excess of this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Quench any unreacted NHS esters by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.

    • Remove excess, unreacted this compound and reaction byproducts by dialysis or using a desalting column.

  • Characterization: Confirm successful conjugation using techniques such as SDS-PAGE (which should show a mass shift), mass spectrometry, or a HABA assay to quantify the degree of labeling.

Affinity Purification

The desthiobiotin tag allows for the efficient capture of the conjugated molecule onto a streptavidin-coated solid support (e.g., magnetic beads or agarose (B213101) resin). The key advantage is the ability to elute the captured molecule under gentle conditions.

ParameterBiotin-Streptavidin InteractionDesthiobiotin-Streptavidin InteractionReference(s)
Dissociation Constant (Kd) ~10⁻¹⁵ M~10⁻¹¹ M[9]
Binding Strength Very Strong (Effectively irreversible under native conditions)Moderate (Reversible)[9]
Elution Conditions Harsh, denaturing conditions (e.g., low pH, boiling in SDS)Gentle, competitive displacement with free biotin at neutral pH[9]

Experimental Workflow for Affinity Purification

G Start Desthiobiotinylated Protein Sample Beads Streptavidin-coated Magnetic Beads Start->Beads Add Sample Bind Binding (Room Temp, 1 hr) Beads->Bind Wash Wash Steps (e.g., PBS-T) Bind->Wash Remove Unbound Elute Elution (Free Biotin Solution) Wash->Elute Remove Non-specific PurifiedProtein Purified Protein Elute->PurifiedProtein Collect Eluate

Figure 2: Workflow for affinity purification using a desthiobiotin tag.

Experimental Protocol: Pull-Down of a Desthiobiotinylated Protein

Materials:

  • Desthiobiotinylated protein sample

  • Streptavidin magnetic beads

  • Binding/Wash Buffer: PBS with 0.05% Tween-20, pH 7.4

  • Elution Buffer: Binding/Wash Buffer containing 50 mM D-Biotin

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic bead slurry.

    • Aliquot the desired amount of beads into a microcentrifuge tube.

    • Place the tube on a magnetic stand to pellet the beads, then discard the supernatant.

    • Wash the beads twice with Binding/Wash Buffer.

  • Binding:

    • Resuspend the washed beads in the desthiobiotinylated protein sample.

    • Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation.

  • Washing:

    • Pellet the beads on the magnetic stand and collect the supernatant (this is the "flow-through" and can be saved for analysis).

    • Wash the beads three times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add Elution Buffer to the beads.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

    • Pellet the beads on the magnetic stand and carefully collect the supernatant containing the purified protein.

    • Repeat the elution step for maximum recovery.

  • Analysis: Analyze the flow-through, wash, and eluate fractions by SDS-PAGE and Western blot or other protein analysis methods to assess purification efficiency.

PROTAC Development

This compound is increasingly used as a bifunctional linker in the synthesis of PROTACs.[3][10] In this context, it is not used for its affinity properties but rather as a flexible, hydrophilic spacer to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. The primary amine of this compound can be coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand to initiate the PROTAC assembly. The desthiobiotin end can then be chemically modified to couple to the other ligand.

The PROTAC Mechanism of Action

G cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ub Ubiquitin (Ub) Ternary->Ub Ubiquitination Ub_POI Polyubiquitinated POI Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Figure 3: The general mechanism of action for a PROTAC.

Experimental Protocol: General PROTAC Synthesis via Amide Coupling

This protocol outlines a general strategy for incorporating an amine-linker into a PROTAC.

Materials:

  • Target Protein Ligand with a carboxylic acid group

  • This compound

  • E3 Ligase Ligand with a reactive group for coupling to the desthiobiotin moiety (may require modification of desthiobiotin)

  • Coupling reagents (e.g., HATU, HOBt, DIPEA)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • HPLC for purification

Procedure:

  • Activate the Carboxylic Acid: Dissolve the target protein ligand in anhydrous DMF. Add HATU and DIPEA and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Couple the Linker: Add this compound to the reaction mixture and stir for 2-4 hours at room temperature. Monitor the reaction by LC-MS.

  • Purify the Intermediate: Purify the resulting ligand-linker intermediate by preparative HPLC.

  • Modify the Desthiobiotin (if necessary): The desthiobiotin moiety may need to be chemically modified to present a suitable functional group for reaction with the E3 ligase ligand.

  • Couple the E3 Ligase Ligand: React the purified and modified ligand-linker intermediate with the E3 ligase ligand under appropriate coupling conditions.

  • Final Purification: Purify the final PROTAC molecule by preparative HPLC and confirm its identity and purity by LC-MS and NMR.

Quantitative Data

While specific data such as conjugation efficiency and purification yields are highly dependent on the specific molecules and experimental conditions used, some key quantitative parameters are available.

ParameterValueNotesReference(s)
Dissociation Constant (Kd) of Desthiobiotin-Streptavidin ~10⁻¹¹ MThis weaker affinity compared to biotin (~10⁻¹⁵ M) is the basis for its reversible binding and gentle elution.[9]
Streptavidin Bead Binding Capacity (for Biotin) >120 nmol of free biotin per mL of resinThe binding capacity for larger desthiobiotinylated proteins will be lower due to steric hindrance and is dependent on the protein's size and degree of labeling.[11][12]

Conclusion

This compound is a powerful and versatile chemical tool with broad applications in life sciences and drug development. Its unique combination of a reactive amine, a hydrophilic PEG spacer, and a reversible desthiobiotin affinity tag provides researchers with a robust solution for bioconjugation, affinity purification, and the construction of complex molecules like PROTACs. The ability to gently elute captured molecules from streptavidin supports is a significant advantage over traditional biotin-based systems, preserving the integrity and function of sensitive biological samples. By understanding its core properties and leveraging the experimental methodologies outlined in this guide, researchers can effectively integrate this compound into their workflows to advance their scientific objectives.

References

Amine-PEG3-Desthiobiotin: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Amine-PEG3-Desthiobiotin, a versatile tool in modern molecular biology and drug discovery. This document details its chemical structure, physicochemical properties, and key applications, including detailed experimental protocols. Particular emphasis is placed on its utility in affinity purification, protein labeling, and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Properties

This compound is a trifunctional molecule comprising a primary amine, a polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin headgroup. Each component imparts unique functionalities, making it a highly adaptable reagent for a variety of biochemical applications.

  • Primary Amine (-NH2): This functional group serves as a reactive handle for covalent modification of various molecules. It readily reacts with activated carboxylic acids (e.g., NHS esters) or can be coupled to carboxyl groups using carbodiimide (B86325) chemistry (e.g., EDC) to form stable amide bonds.

  • PEG3 Spacer: The short, hydrophilic triethylene glycol spacer enhances the solubility of the molecule and the resulting conjugates in aqueous buffers. This spacer arm also minimizes steric hindrance between the conjugated molecule and the desthiobiotin moiety, facilitating efficient binding to streptavidin.

  • Desthiobiotin: This cyclic urea (B33335) analog of biotin (B1667282) retains a high affinity for streptavidin but exhibits a significantly faster dissociation rate compared to the nearly irreversible biotin-streptavidin interaction. This property of reversible binding is crucial for applications requiring the gentle elution of captured biomolecules.

Chemical Structure

The chemical structure of this compound is as follows:

IUPAC Name: N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanamide

Molecular Formula: C₁₈H₃₆N₄O₅

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 388.51 g/mol [1]
Appearance White to off-white solid or viscous oil[2]
Solubility Soluble in water, DMSO, and DMF[2]
Purity Typically >95%[3]
Storage Store at -20°C, desiccated[2]

Key Applications and Experimental Protocols

This compound is a valuable reagent in a range of applications, primarily leveraging its ability to act as a reversible affinity tag and a flexible linker.

Biotinylation and Protein Labeling

The primary amine of this compound allows for its straightforward conjugation to proteins and other biomolecules containing accessible carboxyl groups. This process, often referred to as desthiobiotinylation, provides a means to tag proteins for subsequent detection, purification, or interaction studies.

This protocol describes the labeling of a protein with accessible carboxyl groups (e.g., on aspartic and glutamic acid residues) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl groups for reaction with the amine of this compound.

Materials:

  • Protein of interest in a carboxyl- and amine-free buffer (e.g., 100 mM MES, pH 4.7-6.0)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase reaction efficiency)

  • Quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of EDC in reaction buffer immediately before use.

    • (Optional) Prepare a 10 mg/mL stock solution of NHS or Sulfo-NHS in reaction buffer.

    • Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Activation of Carboxyl Groups:

    • Add EDC stock solution to the protein solution to a final concentration of 2-10 mM.

    • (Optional) Add NHS or Sulfo-NHS stock solution to a final concentration of 5-10 mM.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the this compound stock solution to the activated protein solution. A 20- to 50-fold molar excess of this compound over the protein is recommended.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction: Add quenching buffer to the reaction mixture to a final concentration of 20-50 mM Tris to quench any unreacted EDC and NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and other reaction byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Confirm the successful labeling of the protein using techniques such as mass spectrometry or a streptavidin-based detection method (e.g., Western blot with streptavidin-HRP).

Affinity Purification and Pull-Down Assays

The reversible binding of desthiobiotin to streptavidin makes this compound an excellent tool for affinity purification of proteins and for studying protein-protein interactions through pull-down assays. A desthiobiotinylated "bait" protein can be immobilized on streptavidin-coated beads to capture its interacting "prey" proteins from a cell lysate. The key advantage is the ability to elute the entire complex under mild, native conditions using a solution of biotin, which preserves the integrity of protein complexes for downstream analysis.

PullDown_Workflow Bait Bait Protein Desthiobiotinylation Desthiobiotinylation (using this compound) Bait->Desthiobiotinylation Immobilization Immobilization on Streptavidin Beads Desthiobiotinylation->Immobilization Incubation Incubation Immobilization->Incubation Lysate Cell Lysate (containing Prey Proteins) Lysate->Incubation Wash Washing Steps Incubation->Wash Elution Elution with Biotin Wash->Elution Analysis Downstream Analysis (e.g., Mass Spectrometry) Elution->Analysis

Caption: Workflow for a pull-down assay using a desthiobiotinylated bait protein.

The difference in binding affinity between biotin and desthiobiotin is central to the utility of the latter in affinity-based applications.

LigandDissociation Constant (Kd) with StreptavidinElution Conditions
Biotin ~10⁻¹⁵ MHarsh, denaturing conditions (e.g., low pH, high temperature, chaotropic agents)
Desthiobiotin ~10⁻¹¹ MMild, native conditions (e.g., competitive elution with excess free biotin at neutral pH and room temperature)

Data compiled from multiple sources.

PROTAC Linker Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The amine functionality of this compound makes it a useful building block for the synthesis of PROTACs, where it can be incorporated as part of the linker.

The synthesis of a PROTAC using this compound as a linker component typically involves standard amide bond formation.

PROTAC_Synthesis TargetLigand Target Protein Ligand (with a carboxyl group) Coupling1 Amide Coupling (e.g., EDC/NHS) TargetLigand->Coupling1 AminePEG3Desthio This compound AminePEG3Desthio->Coupling1 Intermediate Ligand-Linker Intermediate Coupling1->Intermediate Coupling2 Second Coupling Reaction Intermediate->Coupling2 E3LigaseLigand E3 Ligase Ligand (with a reactive group) E3LigaseLigand->Coupling2 PROTAC Final PROTAC Molecule Coupling2->PROTAC

Caption: Conceptual workflow for the synthesis of a PROTAC using this compound.

Application in Signaling Pathway Elucidation: The TGF-β Pathway

The ability to isolate protein complexes under native conditions makes desthiobiotin-based affinity purification a powerful tool for studying signaling pathways. For example, a key protein in a signaling cascade can be desthiobiotinylated and used as bait to identify its interaction partners, thereby helping to map the protein-protein interaction network of the pathway.

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of many cellular processes, and its dysregulation is implicated in various diseases. The pathway is initiated by the binding of a TGF-β ligand to its cell surface receptors, which then activate intracellular Smad proteins. These Smads form complexes and translocate to the nucleus to regulate gene expression.

TGF_beta_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII Binding TBRI TGF-β Receptor I TBRII->TBRI Recruitment & Phosphorylation Smad23 Smad2/3 TBRI->Smad23 Phosphorylation Smad_complex Smad2/3-Smad4 Complex Smad23->Smad_complex Complex Formation Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3-Smad4 Complex Smad_complex->Smad_complex_nuc Nuclear Translocation I_Smad Inhibitory Smad (Smad7) I_Smad->TBRI Inhibition DNA DNA Smad_complex_nuc->DNA Binding to SBEs Transcription Target Gene Transcription DNA->Transcription Regulation

Caption: Simplified representation of the canonical TGF-β/Smad signaling pathway.[4]

A desthiobiotinylated Smad protein could be used to pull down its interacting partners from the cytoplasm and nucleus, helping to identify novel regulators or components of the Smad complex.

Safety and Handling

This compound is intended for research use only. As with any chemical reagent, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use in a well-ventilated area. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place at the recommended temperature of -20°C.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Conclusion

This compound is a highly versatile and valuable tool for researchers in molecular biology, proteomics, and drug discovery. Its unique combination of a reactive amine, a hydrophilic PEG spacer, and a reversibly binding desthiobiotin moiety enables a wide range of applications, from protein labeling and affinity purification to the synthesis of innovative therapeutics like PROTACs. The ability to perform gentle elution of captured biomolecules under native conditions is a significant advantage over traditional biotin-based systems, preserving the integrity of protein complexes and facilitating the study of complex biological processes. This guide provides a solid foundation for understanding and utilizing this compound in your research endeavors.

References

An In-depth Technical Guide to the Mechanism and Application of Amine-PEG3-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Amine-PEG3-Desthiobiotin, a versatile tool in biotechnology and drug development. We will delve into its mechanism of action, its key components, and provide detailed protocols for its use in affinity-based applications.

Core Concepts: Understanding this compound

This compound is a trifunctional molecule composed of three key moieties: a primary amine, a polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin headgroup.[1][2] This combination of features makes it an invaluable reagent for the reversible capture and purification of biomolecules.

  • Desthiobiotin: A sulfur-free analog of biotin, desthiobiotin binds to streptavidin with high specificity but with a significantly lower affinity compared to the nearly irreversible biotin-streptavidin interaction. This property is central to its utility, as it allows for the gentle elution of captured molecules under mild, non-denaturing conditions.[3][4][5]

  • Amine Group: The terminal primary amine serves as a reactive handle for covalent conjugation to target molecules.[1][2] This is typically achieved by forming a stable amide bond with a carboxyl group on the target biomolecule, often facilitated by coupling reagents like EDC and NHS.

  • PEG3 Spacer: The short polyethylene glycol linker provides several advantages. It increases the hydrophilicity and solubility of the entire conjugate, which can be beneficial when working with sensitive biomolecules.[1][6] The spacer also reduces steric hindrance, allowing for more efficient binding of the desthiobiotin moiety to streptavidin.

The primary mechanism of action revolves around the reversible, high-affinity interaction between desthiobiotin and streptavidin. This allows for the capture of a desthiobiotin-labeled molecule onto a streptavidin-functionalized solid support, such as magnetic beads or agarose (B213101) resin. Subsequent elution is achieved by competitive displacement with free biotin, which has a much higher affinity for streptavidin and readily displaces the desthiobiotin-tagged molecule.[3][4][5]

Quantitative Data: Binding Affinities

The key to desthiobiotin's utility lies in its distinct binding kinetics with streptavidin compared to biotin. This allows for a "soft-release" characteristic, which is particularly advantageous in pull-down experiments as it minimizes the co-purification of endogenously biotinylated molecules.[5]

LigandProteinDissociation Constant (Kd)Elution Conditions
DesthiobiotinStreptavidin~10⁻¹¹ MMild (e.g., competitive elution with free biotin)
BiotinStreptavidin~10⁻¹⁵ MHarsh (denaturing conditions)

Experimental Protocols

Conjugation of this compound to a Target Protein

This protocol describes the covalent attachment of this compound to a protein with accessible carboxyl groups using EDC/NHS chemistry.

Materials:

  • Target protein in a suitable buffer (e.g., MES buffer, pH 4.7-6.0)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the target protein in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) to a concentration of 1-5 mg/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare 10 mg/mL solutions of EDC and NHS (or Sulfo-NHS) in the reaction buffer.

  • Activation of Carboxyl Groups:

    • Add EDC and NHS (or Sulfo-NHS) to the protein solution to final concentrations of 2 mM and 5 mM, respectively.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the this compound stock solution to the activated protein solution. A 10- to 50-fold molar excess of the amine-PEG linker over the protein is a good starting point, but the optimal ratio should be determined empirically.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding a concentrated, non-amine buffer (e.g., phosphate (B84403) buffer).

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add a quenching buffer (e.g., Tris-HCl to a final concentration of 50 mM) to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and other reaction components using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Affinity Purification/Pull-Down Assay of a Desthiobiotinylated Protein

This protocol outlines the capture of a desthiobiotin-labeled "bait" protein and its interacting partners ("prey") using streptavidin-coated magnetic beads.

Materials:

  • Desthiobiotin-labeled protein ("bait")

  • Cell lysate or protein mixture containing the "prey" protein

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Elution Buffer (e.g., Binding/Wash Buffer containing 50 mM free biotin)

  • Magnetic stand

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in their storage buffer.

    • Transfer an appropriate volume of the bead slurry to a microcentrifuge tube.

    • Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.

    • Wash the beads three times with 1 mL of Binding/Wash Buffer, each time pelleting the beads with the magnetic stand and removing the supernatant.

  • Binding of Desthiobiotinylated Protein:

    • Resuspend the washed beads in Binding/Wash Buffer.

    • Add the desthiobiotin-labeled "bait" protein to the bead suspension. The optimal amount of bait protein should be determined empirically, but a starting point of 10-50 µg per 50 µL of bead slurry is common.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to allow the bait protein to bind to the streptavidin beads.

    • Pellet the beads using the magnetic stand and remove the supernatant (this is the "flow-through" and can be saved for analysis).

    • Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

  • Incubation with Prey Protein:

    • Resuspend the beads with the bound bait protein in the cell lysate or protein mixture containing the "prey" protein.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Washing:

    • Pellet the beads using the magnetic stand and remove the supernatant (this contains unbound prey proteins).

    • Wash the beads three to five times with cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add the Elution Buffer (containing free biotin) to the beads.

    • Incubate for 15-30 minutes at room temperature with gentle mixing to displace the desthiobiotin-tagged protein complex from the streptavidin beads.

    • Pellet the beads with the magnetic stand and carefully collect the supernatant, which contains the eluted bait and prey proteins.

    • The eluted proteins are now ready for downstream analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry).

Visualizations

Signaling Pathway: Reversible Binding Mechanism

G cluster_binding Binding Phase cluster_elution Elution Phase Desthiobiotin-Protein Desthiobiotin-Protein Streptavidin_Bead Streptavidin_Bead Desthiobiotin-Protein->Streptavidin_Bead Affinity Binding (Kd ~10⁻¹¹ M) Bound_Complex Streptavidin-Bead Desthiobiotin-Protein Eluted_Complex Desthiobiotin-Protein Bound_Complex->Eluted_Complex Release Biotin_Bound_Bead Streptavidin-Bead Biotin Free_Biotin Free_Biotin Free_Biotin->Bound_Complex Competitive Displacement (Biotin Kd ~10⁻¹⁵ M)

Caption: Reversible binding and competitive elution of a desthiobiotin-tagged protein.

Experimental Workflow: Affinity Purification

G cluster_prep Preparation cluster_capture Capture cluster_analysis Analysis A Label Target Protein with this compound C Incubate Labeled Protein with Beads A->C B Prepare Streptavidin Magnetic Beads B->C D Wash to Remove Unbound Protein C->D E Incubate with Cell Lysate (Prey Proteins) D->E F Wash to Remove Non-specific Binders E->F G Elute with Free Biotin F->G H Analyze Eluted Proteins (SDS-PAGE, MS, etc.) G->H

References

An In-depth Technical Guide to the Desthiobiotin-Streptavidin Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the desthiobiotin-streptavidin interaction, a cornerstone of modern biotechnology and drug discovery. We will delve into the quantitative biochemical parameters that govern this interaction, detail common experimental protocols, and visualize the underlying workflows. This guide is intended to equip researchers with the foundational knowledge required to effectively leverage this versatile molecular tool.

Core Principles of the Desthiobiotin-Streptavidin Interaction

The interaction between desthiobiotin and streptavidin is a powerful tool for the reversible capture and purification of biomolecules. Desthiobiotin, a sulfur-free analog of biotin (B1667282), binds to the same site on the streptavidin protein but with a significantly lower affinity. This key difference allows for the gentle elution of desthiobiotin-tagged molecules using an excess of free biotin, a feature that distinguishes it from the nearly irreversible bond formed between biotin and streptavidin.

Streptavidin is a tetrameric protein, with each of its four subunits capable of binding one molecule of biotin or its analogs.[1] This multivalent nature can enhance the avidity of the interaction in certain applications. The binding of biotin to streptavidin is one of the strongest non-covalent interactions known in nature, characterized by an extremely low dissociation constant (Kd).[2] Desthiobiotin's weaker, yet still specific, binding provides a crucial advantage in applications where the recovery of the tagged molecule is desired.[3][4]

Quantitative Binding Parameters

The interaction between desthiobiotin and streptavidin can be quantitatively described by its equilibrium dissociation constant (Kd), as well as its kinetic association (k_on) and dissociation (k_off) rates. While the kinetics of the biotin-streptavidin interaction are well-characterized, specific kinetic rate constants for desthiobiotin are less commonly reported. However, the difference in their Kd values and the established reversibility of the desthiobiotin interaction point to a significantly faster dissociation rate.

LigandStreptavidin TypeK_d (M)k_on (M⁻¹s⁻¹)k_off (s⁻¹)Reference(s)
Biotin Wild-Type~1 x 10⁻¹⁵2.0 x 10⁷6.8 x 10⁻⁵[2][5]
Desthiobiotin Wild-Type~1 x 10⁻¹¹Not ReportedNot Reported[1][6]

Note: The kinetic parameters for biotin are provided for comparison. The significantly higher Kd for desthiobiotin suggests a much faster k_off rate.

Experimental Protocols

The desthiobiotin-streptavidin system is employed in a variety of experimental techniques. Below are detailed methodologies for common applications.

Desthiobiotin-Streptavidin Pull-Down Assay

This protocol outlines the general steps for capturing a protein of interest ("bait") and its interacting partners ("prey") from a complex mixture.

Materials:

  • Desthiobiotin-labeled bait protein

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (Wash buffer containing 50 mM biotin)

  • Cell lysate containing the prey protein(s)

  • Microcentrifuge tubes

  • Magnetic rack (for magnetic beads) or centrifuge (for agarose resin)

Methodology:

  • Bead Preparation:

    • Resuspend the streptavidin beads in lysis buffer.

    • Wash the beads three times with lysis buffer, using a magnetic rack or centrifugation to separate the beads from the supernatant.

  • Binding of Bait Protein:

    • Incubate the washed beads with the desthiobiotin-labeled bait protein for 1-2 hours at 4°C with gentle rotation. This allows the bait protein to bind to the streptavidin beads.

  • Capture of Prey Protein(s):

    • Add the cell lysate to the bead-bait protein complex.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow the prey protein(s) to bind to the bait protein.

  • Washing:

    • Separate the beads from the lysate using a magnetic rack or centrifugation.

    • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Add elution buffer to the beads and incubate for 15-30 minutes at room temperature with gentle agitation. The excess free biotin will compete with the desthiobiotin-labeled bait for binding to streptavidin, releasing the entire bait-prey complex.

    • Separate the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR can be used to measure the real-time association and dissociation of desthiobiotin-labeled molecules from a streptavidin-coated sensor surface.

Materials:

  • SPR instrument and sensor chip with a streptavidin-coated surface

  • Desthiobiotin-labeled analyte

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., a pulse of high concentration biotin followed by buffer wash)

Methodology:

  • System Priming: Prime the SPR system with running buffer until a stable baseline is achieved.

  • Immobilization: While a pre-coated streptavidin chip is used, the principle involves covalently attaching streptavidin to the sensor surface.

  • Analyte Injection (Association): Inject the desthiobiotin-labeled analyte at various concentrations over the sensor surface. The binding of the analyte to the immobilized streptavidin will cause a change in the refractive index, which is measured in real-time.

  • Dissociation: After the association phase, flow running buffer over the chip. The dissociation of the analyte from the streptavidin is monitored as a decrease in the SPR signal.

  • Regeneration: Inject a high concentration of free biotin to rapidly displace any remaining bound desthiobiotinylated analyte, followed by a wash with running buffer to prepare the surface for the next cycle.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and Kd values.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with the binding of desthiobiotin to streptavidin, providing a complete thermodynamic profile of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Streptavidin solution in the sample cell

  • Desthiobiotin solution in the injection syringe

  • Matching buffer for both solutions

Methodology:

  • Sample Preparation: Prepare solutions of streptavidin and desthiobiotin in the same dialysis buffer to minimize heat of dilution effects.

  • Instrument Setup: Equilibrate the ITC instrument at the desired temperature.

  • Loading: Load the streptavidin solution into the sample cell and the desthiobiotin solution into the injection syringe.

  • Titration: Perform a series of small injections of the desthiobiotin solution into the streptavidin solution. The heat released or absorbed upon binding is measured for each injection.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of desthiobiotin to streptavidin. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.[7][8]

Visualizing the Workflow: Affinity Purification

The following diagram illustrates the workflow of a typical affinity purification experiment using the desthiobiotin-streptavidin system.

Affinity_Purification cluster_preparation Preparation cluster_capture Capture cluster_elution Elution & Analysis Beads Streptavidin Beads Bind_Bait Bind Bait to Beads Beads->Bind_Bait 1. Bait Desthiobiotin-labeled 'Bait' Protein Bait->Bind_Bait 2. Lysate Cell Lysate with 'Prey' Protein Bind_Prey Incubate with Lysate Lysate->Bind_Prey 5. Wash1 Wash Bind_Bait->Wash1 3. Wash1->Bind_Prey 4. Wash2 Wash Bind_Prey->Wash2 6. Elute Elute with Biotin Wash2->Elute 7. Analysis Analyze Eluate (SDS-PAGE, MS, etc.) Elute->Analysis 8.

Affinity purification workflow using desthiobiotin-streptavidin.

Conclusion

The desthiobiotin-streptavidin interaction offers a robust and versatile platform for a wide range of applications in biological research and drug development. Its key advantage lies in the reversible nature of the binding, which allows for the gentle and specific elution of captured biomolecules. By understanding the quantitative parameters of this interaction and mastering the associated experimental protocols, researchers can effectively harness this powerful tool for protein purification, interaction studies, and beyond. This guide provides the fundamental knowledge to successfully implement the desthiobiotin-streptavidin system in your research endeavors.

References

The Gentle Touch: Unveiling the Advantages of Amine-PEG3-Desthiobiotin in Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology and drug discovery, the biotin-streptavidin interaction stands as a cornerstone technology for a myriad of applications, from affinity purification to sophisticated cellular imaging. However, the quasi-irreversible nature of this bond often presents a significant hurdle when the recovery of the biotinylated molecule and its interacting partners in a functional state is paramount. This guide delves into the nuanced advantages of a powerful alternative: Amine-PEG3-Desthiobiotin. We will explore its unique chemical properties, provide detailed experimental protocols, and present a clear, data-driven comparison, empowering researchers to harness the full potential of this versatile biotinylation reagent.

The Core Advantage: Reversible Binding for Gentle Elution

The primary distinction and most significant advantage of desthiobiotin over its well-known counterpart, biotin (B1667282), lies in its binding affinity to streptavidin. Desthiobiotin, a sulfur-free analog of biotin, binds to streptavidin with high specificity, yet with a significantly lower affinity.[1][2][3] This "just-right" affinity allows for the efficient capture of biotinylated molecules while enabling their subsequent gentle elution under mild, non-denaturing conditions.[1][4] Elution is typically achieved through competitive displacement with free biotin, a stark contrast to the harsh, often denaturing, conditions required to disrupt the biotin-streptavidin complex.[1][4][5]

The this compound molecule further enhances this core advantage with two key functional moieties:

  • Amine Group: The terminal primary amine group provides a reactive handle for covalent conjugation to a wide range of molecules, including proteins, peptides, and other biomolecules containing accessible carboxyl groups (via EDC/NHS chemistry) or other amine-reactive functionalities.[6][7]

  • PEG3 Spacer: The polyethylene (B3416737) glycol (PEG) spacer arm, consisting of three ethylene (B1197577) glycol units, imparts several beneficial properties. It increases the water solubility of the reagent and the resulting conjugate, reducing the likelihood of aggregation.[4][8] Furthermore, the flexible spacer arm minimizes steric hindrance, ensuring efficient binding of the desthiobiotin moiety to the streptavidin binding pocket.[8]

Quantitative Comparison: Biotin vs. Desthiobiotin

The difference in binding affinity is quantifiable and is the primary determinant of the distinct elution requirements for biotin and desthiobiotin.

ParameterBiotinDesthiobiotinReference
Dissociation Constant (Kd) with Streptavidin ~10⁻¹⁵ M~10⁻¹¹ M[1][2][3]
Binding Characteristic Essentially irreversibleReversible[1][2][3]
Typical Elution Conditions Harsh denaturants (e.g., 8M guanidine-HCl, pH 1.5), extreme pH, or boiling in SDS-PAGE loading bufferMild, non-denaturing conditions (e.g., competitive elution with free biotin at room temperature or 37°C)[1][4][5]

Experimental Protocols

I. Protein Biotinylation with this compound (via NHS Ester conjugation)

This protocol describes the biotinylation of a purified protein using an N-hydroxysuccinimide (NHS) ester-activated form of this compound. The amine group of this compound can be readily converted to an NHS ester for reaction with primary amines on the target protein.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound, NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0 or 1M Glycine)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • Reagent Preparation: Immediately before use, dissolve the this compound, NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction:

    • Calculate the required volume of the 10 mM biotinylation reagent to achieve a desired molar excess over the protein (a 10-20 fold molar excess is a good starting point).

    • Add the calculated volume of the biotinylation reagent to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming the unreacted NHS-ester. Incubate for 15-30 minutes at room temperature.[9]

  • Purification: Remove excess, unreacted biotinylation reagent and the quenching agent by using a desalting column according to the manufacturer's instructions. The purified desthiobiotinylated protein is now ready for use.[1][9]

II. Pull-Down Assay with Desthiobiotinylated Bait Protein

This protocol outlines the use of a desthiobiotinylated "bait" protein to capture its interacting "prey" protein(s) from a cell lysate.

Materials:

  • Desthiobiotinylated bait protein (from Protocol I)

  • Streptavidin-agarose or magnetic beads

  • Cell lysate containing the prey protein(s)

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Biotin Elution Buffer (e.g., Binding/Wash Buffer containing 10-50 mM d-biotin)

  • Microcentrifuge tubes or centrifuge columns

Procedure:

  • Resin Preparation:

    • Resuspend the streptavidin resin slurry.

    • Transfer a desired amount of resin to a microcentrifuge tube.

    • Wash the resin three times with Binding/Wash Buffer by centrifugation and resuspension.

  • Bait Protein Immobilization:

    • Add the desthiobiotinylated bait protein solution to the washed streptavidin resin.

    • Incubate for 30-60 minutes at room temperature with gentle mixing to allow the bait protein to bind to the resin.

    • Centrifuge and remove the supernatant (flow-through), which can be saved for analysis to confirm binding.

    • Wash the resin with the immobilized bait protein three times with Binding/Wash Buffer to remove any unbound bait.

  • Prey Protein Capture:

    • Add the cell lysate containing the prey protein(s) to the resin with the immobilized bait.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the bait-prey interaction.

  • Washing:

    • Centrifuge and collect the supernatant (unbound fraction).

    • Wash the resin complex three to five times with cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add the Biotin Elution Buffer to the resin.

    • Incubate for 10-30 minutes at 37°C with gentle mixing.[1]

    • Centrifuge and collect the supernatant, which contains the eluted bait and prey proteins.

    • Repeat the elution step for complete recovery.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing the Workflow and Applications

The versatility of this compound extends to various advanced applications. The following diagrams, generated using the DOT language, illustrate the experimental workflow and its role in cutting-edge research areas.

G cluster_0 Biotinylation cluster_1 Pull-Down Assay Protein Target Protein (-NH2) Biotinylated_Protein Desthiobiotinylated Protein Protein->Biotinylated_Protein Stable Amide Bond Formation Reagent This compound-NHS Reagent->Biotinylated_Protein Streptavidin_Bead Streptavidin Bead Cell_Lysate Cell Lysate (Prey Proteins) Streptavidin_Bead->Cell_Lysate Incubation Elution Elution with Free Biotin Streptavidin_Bead->Elution Competitive Displacement Biotinylated_Protein_Input Desthiobiotinylated Protein Biotinylated_Protein_Input->Streptavidin_Bead Binding Cell_Lysate->Streptavidin_Bead Prey Capture Analysis SDS-PAGE / MS Elution->Analysis

Biotinylation and Pull-Down Workflow

This diagram illustrates the initial biotinylation of a target protein followed by its use in a pull-down assay to isolate interacting partners.

G cluster_0 Proximity Labeling (e.g., BioID) Bait_Fusion Bait Protein-BirA* Fusion Biotin_Activation Biotin -> Bio-AMP Bait_Fusion->Biotin_Activation Expression in Cells Proximity_Labeling Labeling of Proximal Proteins (with Desthiobiotin analog) Biotin_Activation->Proximity_Labeling Proximity-dependent Cell_Lysis Cell Lysis Proximity_Labeling->Cell_Lysis Affinity_Purification Streptavidin Affinity Purification Cell_Lysis->Affinity_Purification Elution Gentle Elution Affinity_Purification->Elution MS_Analysis Mass Spectrometry (Identification of Interactome) Elution->MS_Analysis

Proximity Labeling Workflow

This diagram shows the application of a desthiobiotin analog in proximity labeling techniques like BioID to map protein-protein interaction networks in living cells.

G cluster_0 Targeted Protein Degradation (PROTAC) PROTAC PROTAC Molecule (POI Binder - Linker - E3 Ligase Binder) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Catalyzes

Targeted Protein Degradation Pathway

This diagram outlines the mechanism of PROTACs, where this compound can be incorporated into the linker for synthesis and purification of these chimeric molecules.[10][11]

Conclusion

This compound offers a compelling alternative to traditional biotinylation reagents, particularly in applications where the recovery of native proteins and their complexes is crucial. Its reversible binding to streptavidin, facilitated by a lower binding affinity, allows for gentle elution, preserving the integrity and function of the molecules of interest. The inclusion of a PEG spacer further enhances its utility by improving solubility and minimizing steric hindrance. For researchers in drug development and fundamental biology, mastering the use of this compound opens the door to more robust and reliable data in a wide array of applications, from interactome mapping to the development of novel therapeutics.

References

Amine-PEG3-Desthiobiotin: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amine-PEG3-Desthiobiotin is a bifunctional molecule widely utilized in chemical biology and drug discovery, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a terminal primary amine for conjugation to a target protein ligand, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a desthiobiotin moiety for affinity-based applications, such as binding to streptavidin. Understanding the solubility and stability of this reagent is paramount for its effective use in experimental settings. This guide provides a comprehensive overview of these critical parameters, supported by experimental protocols and logical workflows.

Solubility Profile

The solubility of this compound is influenced by its composite structure. The PEG3 linker imparts hydrophilicity, while the desthiobiotin and the hydrocarbon chain contribute to its behavior in organic solvents.

Qualitative Solubility

Based on information from various suppliers and the general properties of its constituent parts, the qualitative solubility of this compound is summarized below.

SolventSolubilityReference
WaterSoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Dimethylformamide (DMF)Soluble[1]

Quantitative Solubility of a Related Compound

CompoundSolventSolubilityReference
D-DesthiobiotinEthanol~0.5 mg/mL[3]
D-DesthiobiotinDMSO~20 mg/mL[3]
D-DesthiobiotinDMF~20 mg/mL[3]
D-Desthiobiotin1:2 DMSO:PBS (pH 7.2)~0.2 mg/mL[3]

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

Storage Recommendations

The compound should be stored in a dry, dark environment. For long-term storage, -20°C is recommended to prevent degradation.[1][4][5][6] It is stable for several weeks at ambient temperature, which is suitable for shipping.[4] Stock solutions, particularly in aqueous buffers, are not recommended for long-term storage; it is best to prepare them fresh.[3]

Chemical Stability

The primary amine and the PEG linker are the most likely sites of chemical degradation. The amine group can be susceptible to oxidation and reaction with atmospheric carbon dioxide. The polyethylene glycol chain can undergo auto-oxidation, especially in the presence of metal ions and light, leading to chain cleavage.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the equilibrium solubility determination, a gold-standard method for assessing the thermodynamic solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer at a specific temperature.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator

  • Microcentrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound to a vial containing PBS. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the sample for 24-48 hours to allow the solution to reach equilibrium.

  • After incubation, centrifuge the sample at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method (e.g., HPLC with a standard curve).

G cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to PBS prep2 Seal vial and incubate with shaking (24-48h) prep1->prep2 sep1 Centrifuge to pellet undissolved solid prep2->sep1 sep2 Collect supernatant sep1->sep2 ana1 Quantify concentration (e.g., HPLC) sep2->ana1

Figure 1. Workflow for Aqueous Solubility Determination.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol uses stress conditions to identify potential degradation pathways and establish a stability-indicating analytical method.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • HPLC-MS or a similar analytical system

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Stress: Store the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC-MS to identify and quantify the parent compound and any degradation products.

G cluster_stress Stress Conditions start This compound Sample acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo analysis Analysis by HPLC-MS (Quantify parent and degradants) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Figure 2. Forced Degradation Study Workflow.

Application in PROTAC Development: The Ubiquitin-Proteasome Pathway

This compound is a key component in the synthesis of PROTACs, which function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.

A PROTAC molecule consists of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a linker such as this compound. The PROTAC facilitates the formation of a ternary complex between the POI and the E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

G cluster_ubiquitination Ubiquitination Cascade cluster_degradation Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Ub transfer E3 E3 Ligase E2->E3 Ub transfer POI Protein of Interest (POI) E3->POI Polyubiquitination PROTAC PROTAC PROTAC->E3 PROTAC->POI Proteasome 26S Proteasome POI->Proteasome Recognition Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded Degrades

Figure 3. PROTAC-mediated Protein Degradation via the Ubiquitin-Proteasome Pathway.

References

The Strategic Role of the PEG3 Linker in Amine-PEG3-Desthiobiotin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-PEG3-Desthiobiotin is a versatile heterobifunctional chemical tool crucial in various bioconjugation and drug discovery applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs) and in affinity-based protein isolation. This molecule is composed of three key functional components: a primary amine for covalent attachment to target molecules, a desthiobiotin moiety for reversible, high-affinity binding to streptavidin, and a central triethylene glycol (PEG3) linker. While the terminal groups provide the reactive and binding functionalities, the PEG3 linker is a critical determinant of the overall performance and physicochemical properties of the resulting conjugate. This in-depth technical guide elucidates the multifaceted role of the PEG3 linker, presenting key data, experimental methodologies, and visual workflows to empower researchers in its effective application.

The PEG3 linker, a short, hydrophilic chain, imparts several advantageous properties. It enhances the aqueous solubility of the molecule and its conjugates, which is particularly beneficial for large, often hydrophobic molecules like PROTACs.[1][2] Furthermore, the flexibility and defined length of the PEG3 spacer help to minimize non-specific binding and provide optimal spatial orientation for effective interaction between the conjugated partners, such as a target protein and an E3 ligase in a PROTAC complex.[2][3] Its biocompatibility and low immunogenicity make it a favored component in biological systems.[4]

Core functionalities of this compound

The utility of this compound stems from the distinct roles of its constituent parts, bridged by the pivotal PEG3 linker.

  • Primary Amine (NH2): This functional group serves as a versatile handle for covalent conjugation to a variety of molecules, most commonly those containing carboxylic acids, through the formation of a stable amide bond. This reaction is typically facilitated by coupling reagents like EDC or HATU.[5][6]

  • Desthiobiotin: As a sulfur-free analog of biotin (B1667282), desthiobiotin binds to streptavidin and avidin (B1170675) with high specificity but with a lower affinity compared to biotin.[7][8] This property is highly advantageous for applications requiring the gentle elution of captured biomolecules, as displacement can be readily achieved with a solution of free biotin under mild, non-denaturing conditions.[9]

  • PEG3 Linker: The triethylene glycol spacer physically separates the amine and desthiobiotin moieties. Its hydrophilic and flexible nature is key to improving the overall properties and performance of the molecule in biological applications.[3][10]

Data Presentation: Physicochemical and Binding Properties

The following tables summarize the key quantitative and qualitative data for this compound and the comparative binding affinities of desthiobiotin and biotin to streptavidin.

PropertyValueReference
Molecular Formula C18H36N4O5[11]
Molecular Weight 388.51 g/mol [11]
CAS Number 2237234-71-6[5][11]
Appearance White powder or semi-solid; Light yellow viscous liquid[10][12]
Solubility Soluble in water, DMSO, and DMF[10]
Purity >95%[5][12]
LigandDissociation Constant (Kd) for StreptavidinElution ConditionsReference
Desthiobiotin ~10⁻¹¹ MMild (e.g., competitive displacement with free biotin)[7][13][14]
Biotin ~10⁻¹⁵ MHarsh (denaturing conditions)[7][14]

Mandatory Visualizations

Molecular Structure and Functional Components

cluster_Amine Primary Amine cluster_PEG3 PEG3 Linker cluster_Desthiobiotin Desthiobiotin Amine H₂N PEG3 -(CH₂CH₂O)₃- Amine->PEG3 covalent linkage Desthiobiotin Desthiobiotin Moiety PEG3->Desthiobiotin covalent linkage

Caption: Functional components of this compound.

General Workflow for Bioconjugation

Molecule Molecule of Interest (e.g., Protein, Drug) with -COOH group Coupling EDC/NHS or HATU Coupling Chemistry Molecule->Coupling AminePEG3Desthiobiotin This compound AminePEG3Desthiobiotin->Coupling Conjugate Desthiobiotinylated Molecule Coupling->Conjugate Purification Purification (e.g., Dialysis, SEC) Conjugate->Purification FinalProduct Purified Conjugate Purification->FinalProduct

Caption: Amide bond formation via amine-carboxylic acid coupling.

Workflow for a Pull-Down Assay

Bait 1. Immobilize Desthiobiotinylated 'Bait' Protein on Streptavidin Beads Lysate 2. Incubate with Cell Lysate containing 'Prey' Proteins Bait->Lysate Wash 3. Wash to Remove Non-specific Binders Lysate->Wash Elute 4. Elute with Free Biotin Solution (Mild Conditions) Wash->Elute Analysis 5. Analyze Eluted Proteins (e.g., Western Blot, Mass Spec) Elute->Analysis

Caption: Steps in a desthiobiotin-streptavidin pull-down assay.

PROTAC-Mediated Protein Degradation Pathway

POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (this compound -derived linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Caption: PROTAC mechanism of action facilitated by a flexible linker.

Experimental Protocols

The following are general methodologies that can be adapted for the use of this compound. Researchers should optimize these protocols for their specific applications.

Protocol 1: General Procedure for Conjugating this compound to a Protein

This protocol describes the conjugation of this compound to a protein containing accessible carboxylic acid residues (e.g., aspartic acid, glutamic acid) using EDC/NHS chemistry.

Materials:

  • Protein of interest in a suitable buffer (e.g., MES buffer, pH 4.7-6.0)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., Tris-HCl, pH 7.5)

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., MES). If necessary, perform a buffer exchange. The protein concentration should ideally be between 1-5 mg/mL.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10-50 mM) in anhydrous DMSO or DMF.

    • Immediately before use, prepare stock solutions of EDC and NHS (e.g., 100 mM) in anhydrous DMSO or DMF.

  • Activation of Carboxylic Acids:

    • To the protein solution, add NHS to a final concentration of 5 mM, followed by EDC to a final concentration of 2 mM.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the this compound stock solution to the activated protein solution. The molar ratio of the linker to the protein may need to be optimized (a starting point is a 10- to 50-fold molar excess).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add quenching buffer (e.g., Tris-HCl to a final concentration of 50 mM) to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted linker and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using a size-exclusion chromatography column.

  • Characterization: Confirm the conjugation and determine the degree of labeling using appropriate methods such as mass spectrometry or HABA/avidin assays.

Protocol 2: General Procedure for a Pull-Down Assay Using a Desthiobiotinylated Bait Protein

This protocol outlines the steps to capture interacting "prey" proteins from a cell lysate using a "bait" protein that has been labeled with this compound.

Materials:

  • Desthiobiotinylated "bait" protein

  • Streptavidin-conjugated agarose (B213101) or magnetic beads

  • Cell lysate containing "prey" proteins

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (Binding/Wash Buffer containing 10-50 mM free biotin)

  • Microcentrifuge tubes or magnetic separator

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads in their storage buffer.

    • Transfer an appropriate amount of bead slurry to a microcentrifuge tube.

    • Wash the beads three times with Binding/Wash Buffer, pelleting the beads by centrifugation or using a magnetic separator between washes.

  • Immobilization of Bait Protein:

    • Add the desthiobiotinylated bait protein to the washed streptavidin beads.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to allow binding.

    • Pellet the beads and remove the supernatant. Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

  • Binding of Prey Proteins:

    • Add the cell lysate to the beads with the immobilized bait protein.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add the Elution Buffer to the beads.

    • Incubate for 10-30 minutes at room temperature with gentle mixing. For more efficient elution, incubation at 37°C for 10 minutes can be beneficial.[14]

    • Pellet the beads and carefully collect the supernatant, which contains the eluted prey proteins and the bait protein. Repeat the elution step for complete recovery.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting partners.

Protocol 3: General Workflow for PROTAC Synthesis

This protocol provides a conceptual workflow for the synthesis of a PROTAC, where this compound can be used as a component of the linker. This example assumes the synthesis involves coupling a warhead for the protein of interest (POI) and a ligand for an E3 ligase.[8]

Materials:

  • POI-targeting warhead with a reactive handle (e.g., a carboxylic acid)

  • E3 ligase ligand with a reactive handle

  • This compound (or a derivative thereof)

  • Appropriate coupling reagents (e.g., HATU, DIPEA) and solvents (e.g., DMF)

  • Purification system (e.g., HPLC)

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand and a derivative of this compound (e.g., where the amine is protected and the desthiobiotin is replaced by another reactive group like a carboxylic acid) in a suitable solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature and monitor its completion by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Deprotection Step (if necessary): If a protecting group was used on the linker, remove it using appropriate chemical conditions.

  • Second Coupling Reaction:

    • Dissolve the purified E3 ligase-linker intermediate and the POI-targeting warhead in a suitable solvent.

    • Add coupling reagents to form the final PROTAC molecule.

    • Monitor the reaction by LC-MS.

  • Final Purification: Purify the final PROTAC compound using preparative HPLC to ensure high purity for biological assays.

  • Characterization: Confirm the structure and identity of the synthesized PROTAC using mass spectrometry and NMR.

Conclusion

The PEG3 linker in this compound is a critical component that significantly enhances the utility of this reagent in modern drug discovery and proteomics. Its ability to improve solubility, provide spatial separation, and maintain biocompatibility makes it an invaluable tool for researchers.[3][10] The principles and protocols outlined in this guide provide a solid foundation for the successful application of this compound in the synthesis of effective bioconjugates and the exploration of protein-protein interactions. As the field of targeted protein degradation and bioconjugation continues to evolve, the rational use of well-designed linkers like this compound will remain a cornerstone of innovation.

References

Amine-PEG3-Desthiobiotin as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of two key components—a ligand that binds to the target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.

This technical guide provides a comprehensive overview of Amine-PEG3-Desthiobiotin, a versatile linker increasingly utilized in the design and synthesis of novel PROTACs. We will delve into its chemical properties, provide a representative synthesis protocol, and present exemplar quantitative data and detailed experimental methodologies for the characterization of PROTACs employing this linker.

Core Concepts: The Role of the Linker in PROTACs

The linker in a PROTAC molecule is not merely a passive spacer but an active contributor to its biological activity. The choice of linker impacts several key parameters:

  • Ternary Complex Formation: The length, rigidity, and chemical composition of the linker dictate the spatial orientation of the POI and the E3 ligase, which is crucial for efficient ubiquitination.

  • Physicochemical Properties: The linker influences the solubility, cell permeability, and metabolic stability of the PROTAC. Polyethylene glycol (PEG) linkers, such as this compound, are often employed to enhance aqueous solubility and improve pharmacokinetic profiles.

  • Selectivity: The linker can contribute to the selective degradation of a target protein, even when the POI ligand is not entirely specific.

This compound offers a unique combination of features: a flexible PEG3 chain to facilitate optimal ternary complex formation, a terminal amine group for straightforward conjugation to a ligand, and a desthiobiotin moiety. The desthiobiotin group can be utilized for affinity purification or pull-down experiments due to its reversible binding to streptavidin.

Chemical Properties of this compound

A clear understanding of the chemical properties of this compound is essential for its effective incorporation into a PROTAC.

PropertyValue
Chemical Name N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide
Molecular Formula C18H36N4O5
Molecular Weight 388.5 g/mol
Appearance Light yellow viscous liquid
Purity >95%
Solubility Soluble in DMSO and DMF
Storage Conditions Store at -20°C

Representative PROTAC Synthesis using this compound

The following is a representative, two-step protocol for the synthesis of a PROTAC, here exemplified by the conjugation of a hypothetical target protein ligand (Target Ligand-COOH) and a common E3 ligase ligand, pomalidomide (B1683931).

Step 1: Activation of Target Ligand-COOH

  • Dissolve the target protein ligand with a carboxylic acid handle (Target Ligand-COOH) (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add a peptide coupling reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

Step 2: Conjugation with this compound

  • To the activated Target Ligand-COOH solution, add this compound (1 equivalent).

  • Continue stirring the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting intermediate (Target Ligand-PEG3-Desthiobiotin) by flash column chromatography.

Step 3: Conjugation to Pomalidomide

  • The desthiobiotin end of the linker is not typically used for direct conjugation in the final PROTAC structure. For this example, we will assume a modification of the this compound linker where the amine is at the other end for direct conjugation. A more typical synthesis would involve a bifunctional linker. However, to illustrate the amine reactivity, we will proceed with a conceptual conjugation.

  • Dissolve the purified Target Ligand-PEG3-Desthiobiotin (assuming a free amine is now available) and a pomalidomide derivative with an appropriate reactive group (e.g., a carboxylic acid) in anhydrous DMF.

  • Add a peptide coupling reagent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Work up the reaction as described in Step 2 and purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

Quantitative Analysis of PROTAC Performance

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table provides a representative example of data for a hypothetical PROTAC targeting the protein BRD4.

PROTAC ConstructCell LineDC50 (nM)Dmax (%)
BRD4-PROTAC (this compound Linker) HeLa50>90
HEK29375>85

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation of a PROTAC's performance.

Western Blot for Protein Degradation

This protocol is used to quantify the levels of the target protein following PROTAC treatment.

  • Cell Seeding and Treatment:

    • Seed cells (e.g., HeLa) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours).

    • Lyse the cells in a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G agarose (B213101) beads.

    • Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-Cereblon) or the target protein overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with Co-IP buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blot using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.

Cell Viability Assay

This assay is used to assess the cytotoxic effects of the PROTAC.

  • Cell Seeding:

    • Seed cells in a 96-well plate.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Viability Assessment:

    • Add a cell viability reagent such as MTT or CellTiter-Glo.

    • Measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Workflows and Pathways

PROTAC Development Workflow

The development of a novel PROTAC follows a structured workflow from initial design to in vivo testing.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Optimization & In Vivo Target_Selection Target Selection Ligand_Design Ligand Design (POI & E3) Target_Selection->Ligand_Design Linker_Selection Linker Selection (this compound) Ligand_Design->Linker_Selection PROTAC_Synthesis PROTAC Synthesis Linker_Selection->PROTAC_Synthesis Biochemical_Assays Biochemical Assays (Binding Affinity) PROTAC_Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Co-IP, Viability) Biochemical_Assays->Cellular_Assays Mechanism_of_Action Mechanism of Action (Ubiquitination) Cellular_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy) Lead_Optimization->In_Vivo_Studies PROTAC_Mechanism PROTAC PROTAC (this compound Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Recycling Recycling Ternary_Complex->Recycling PROTAC Proteasome 26S Proteasome Ubiquitination->Proteasome Poly-Ub POI Degradation Degradation Proteasome->Degradation Recycling->PROTAC BRD4_Signaling cluster_downstream Downstream Effects BRD4_PROTAC BRD4-PROTAC (this compound Linker) Ternary_Complex Ternary Complex BRD4_PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex BRD4_Degradation BRD4 Degradation Ternary_Complex->BRD4_Degradation cMYC_Transcription c-MYC Transcription (Reduced) BRD4_Degradation->cMYC_Transcription Cell_Cycle_Progression Cell Cycle Progression (Arrested) cMYC_Transcription->Cell_Cycle_Progression Apoptosis Apoptosis (Induced) Cell_Cycle_Progression->Apoptosis

An In-depth Technical Guide to Reversible Biotinylation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of reversible biotinylation techniques, offering a critical toolkit for researchers and professionals in drug development and the broader life sciences. We will delve into the core principles of various cleavable biotin (B1667282) strategies, present comparative data to inform experimental design, and provide detailed protocols for key applications.

Introduction to Reversible Biotinylation

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone of life science research. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) provides a powerful handle for the detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules.[1][2] However, the very strength of this interaction presents a significant challenge: the elution of the biotinylated molecule from a streptavidin matrix often requires harsh, denaturing conditions that can compromise the integrity and function of the target molecule and its interacting partners.[2]

Reversible biotinylation techniques overcome this limitation by incorporating a cleavable linker between the biotin moiety and the target molecule.[3] This allows for the mild and specific release of the captured molecule, preserving its biological activity and enabling a wide range of downstream applications. This guide will explore the major classes of reversible biotinylation reagents, their mechanisms of action, and their applications in modern research and drug discovery.

Core Chemistries of Reversible Biotinylation

Several distinct chemistries have been developed to enable the reversible attachment of biotin. The choice of a particular method depends on the specific experimental requirements, including the nature of the target molecule, the desired cleavage conditions, and the compatibility with downstream analytical techniques.

Thiol-Cleavable (Disulfide-Based) Biotinylation

This is one of the most common and well-established methods for reversible biotinylation. These reagents feature a disulfide bond within the spacer arm connecting biotin to a reactive group.[4][5] Cleavage of the disulfide bond is typically achieved using reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), releasing the biotin tag from the target molecule.[4][6] TCEP is often preferred as it is odorless, more stable, and effective over a broader pH range compared to DTT.[6][7]

Common Reagents:

  • NHS-SS-Biotin and Sulfo-NHS-SS-Biotin: These are amine-reactive reagents that label primary amines (e.g., lysine (B10760008) residues) on proteins.[2][8] The "Sulfo-" variant is water-soluble, making it ideal for labeling cell surface proteins without permeating the cell membrane.[9]

Photocleavable Biotinylation

Photocleavable biotin reagents incorporate a photolabile linker, often containing a 2-nitrobenzyl group, that can be cleaved upon exposure to UV light of a specific wavelength.[10][11][12] This method offers precise temporal and spatial control over the release of the target molecule.[11]

Common Reagents:

  • PC-Biotin (Photocleavable Biotin): Available with various reactive groups for targeting different functional groups on biomolecules. Cleavage is typically achieved by irradiation with near-UV light (300-350 nm).[11][13]

Acid-Cleavable Biotinylation

These reagents contain a linker that is stable at neutral pH but is readily cleaved under acidic conditions. This strategy is particularly useful for applications where elution within acidic cellular compartments (e.g., endosomes or lysosomes) is desired.[14]

Common Reagents:

  • Biotin reagents with hydrazone or dialkoxydiphenylsilane (DADPS) linkers: These linkers exhibit pH-dependent stability and can be cleaved under mildly acidic conditions.[14][15]

Dde-Based Cleavable Biotinylation

This method utilizes a linker containing a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) protecting group. The Dde linker is stable under many biochemical conditions but can be specifically cleaved by treatment with hydrazine.[16][17][18]

Common Reagents:

  • Dde Biotin Azide: This reagent allows for the attachment of a cleavable biotin tag to alkyne-modified molecules via click chemistry.

Diazobenzene-Based Cleavable Biotinylation

Diazobenzene linkers are cleaved under reducing conditions, typically using sodium dithionite.[19][20] The efficiency of cleavage can be influenced by the substitution pattern on the aromatic rings of the diazobenzene moiety.[19][20]

Common Reagents:

  • Diazobenzene-functionalized biotinylated tags: These are often used in chemical proteomics for the enrichment and identification of modified proteins.[19]

Quantitative Comparison of Cleavable Linkers

The selection of a cleavable linker is a critical step in experimental design. The following tables summarize key quantitative parameters for different classes of reversible biotinylation reagents to aid in this decision-making process.

Linker TypeReagent ExampleCleavage AgentTypical ConcentrationTimeTemperaturepHCleavage EfficiencyReference(s)
Thiol-Cleavable NHS-SS-BiotinDTT50 mM30 min50°CNeutralHigh[21]
Sulfo-NHS-SS-BiotinTCEP20 mM60 min37°CNeutralHigh[6]
Photocleavable PC-BiotinUV Light (300-350 nm)N/A< 5 minRoom TempNeutralQuantitative[11]
dUTP-PC-BiotinUV Light (~340 nm)N/A10 minRoom Temp7.0High[10]
Acid-Cleavable DADPS-based linker10% Formic Acid10% (v/v)30 minRoom TempAcidic>98%[15]
Dde-Based Dde Biotin Azide2% Hydrazine2% (v/v)60 min40°CNeutral>95%
Diazobenzene-Based Optimized HAZA linker1 mM Sodium Dithionite1 mM< 10 secRoom TempNeutralTotal[20]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing reversible biotinylation techniques.

Protocol for Reversible Biotinylation of Cell Surface Proteins

This protocol is designed for the specific labeling and subsequent analysis of proteins expressed on the outer surface of the plasma membrane.

Materials:

  • Cells of interest grown to confluency in appropriate culture dishes.

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0.

  • Sulfo-NHS-SS-Biotin.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Quenching solution: 100 mM glycine (B1666218) in PBS.

  • Lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Streptavidin-agarose or magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer: 50 mM DTT in a suitable buffer.

Procedure:

  • Place cell culture dishes on ice and wash the cells twice with ice-cold PBS (pH 8.0).

  • Prepare a fresh solution of Sulfo-NHS-SS-Biotin in anhydrous DMSO at a concentration of 10 mg/mL. Immediately before use, dilute the stock solution in ice-cold PBS (pH 8.0) to a final concentration of 0.5 mg/mL.

  • Aspirate the PBS from the cells and add the Sulfo-NHS-SS-Biotin solution to completely cover the cell monolayer.

  • Incubate the cells on a rocking platform for 30 minutes at 4°C.

  • Aspirate the biotinylation solution and quench the reaction by adding quenching solution. Incubate for 15 minutes at 4°C.

  • Wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Incubate the cleared lysate with streptavidin beads for 2-4 hours or overnight at 4°C with gentle rotation.

  • Pellet the beads by centrifugation and wash them three times with wash buffer.

  • To elute the captured proteins, resuspend the beads in elution buffer and incubate for 30-60 minutes at 37°C.

  • Pellet the beads and collect the supernatant containing the eluted cell surface proteins for downstream analysis (e.g., Western blotting or mass spectrometry).

Protocol for Affinity Purification of Protein Complexes using a Thiol-Cleavable Linker

This protocol describes the purification of a protein of interest along with its interacting partners.[4][5]

Materials:

  • Cell lysate containing the bait protein of interest.

  • Antibody specific to the bait protein.

  • Protein A/G magnetic beads.

  • Sulfo-NHS-SS-Biotin.

  • Crosslinking buffer (e.g., PBS).

  • Elution buffer: 50 mM DTT.

Procedure:

  • Covalently crosslink the antibody to Protein A/G magnetic beads according to the manufacturer's protocol.

  • Biotinylate the antibody-bead complex by incubating with Sulfo-NHS-SS-Biotin in crosslinking buffer for 30-60 minutes at room temperature.

  • Quench the reaction and wash the beads to remove excess biotinylation reagent.

  • Incubate the biotinylated antibody-bead complex with the cell lysate for 2-4 hours or overnight at 4°C to capture the bait protein and its interacting partners.

  • Wash the beads extensively with a suitable wash buffer to remove non-specific binders.

  • Elute the entire protein complex by incubating the beads with elution buffer containing 50 mM DTT for 30-60 minutes at 37°C.

  • Analyze the eluted protein complex by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways where reversible biotinylation is applied.

Affinity_Purification_Workflow cluster_labeling Labeling cluster_capture Capture cluster_elution Elution & Analysis Bait Bait Protein Lysate Cell Lysate Bait->Lysate Prey Interacting Proteins Prey->Lysate Biotin_Bait Biotinylated Bait (with cleavable linker) Lysate->Biotin_Bait Biotinylation Beads Streptavidin Beads Cleavage Cleavage Agent (e.g., DTT) Beads->Cleavage Wash Biotin_Bait->Beads Binding Eluted_Complex Eluted Protein Complex (Bait + Prey) Cleavage->Eluted_Complex Elution Analysis Downstream Analysis (MS, WB) Eluted_Complex->Analysis

Caption: Workflow for affinity purification of protein complexes using reversible biotinylation.

GPCR_Dimerization_Proximity_Labeling cluster_membrane Plasma Membrane cluster_analysis Analysis GPCR_A GPCR-A (fused to BirA*) GPCR_B GPCR-B (acceptor) GPCR_A->GPCR_B Dimerization Lysis Cell Lysis GPCR_B->Lysis Biotinylated Biotin Biotin Biotin->GPCR_A Purification Streptavidin Purification Lysis->Purification MS Mass Spectrometry Purification->MS Identification of Biotinylated GPCR-B

Caption: Proximity labeling to study GPCR dimerization using a promiscuous biotin ligase (BirA*).

Applications in Drug Discovery and Development

Reversible biotinylation techniques are increasingly valuable in the pharmaceutical industry, contributing to various stages of the drug discovery and development pipeline.

Target Identification and Validation

Identifying the molecular targets of a drug candidate is a critical and often challenging step. Reversible biotinylation can be employed in chemical proteomics workflows to isolate and identify the binding partners of a small molecule. A common strategy involves synthesizing a drug analog that incorporates a reactive group and a biotin moiety with a cleavable linker. This "bait" molecule can then be used to capture its protein targets from a complex biological sample. The mild elution conditions afforded by reversible biotinylation preserve the captured proteins for identification by mass spectrometry.

Elucidating Drug Mechanism of Action

Understanding how a drug exerts its therapeutic effect often requires mapping its interactions within cellular signaling pathways. Reversible biotinylation can be used to study changes in protein-protein interactions, post-translational modifications, and protein localization in response to drug treatment. For example, by reversibly biotinylating cell surface receptors, researchers can track their internalization and trafficking following drug-induced activation or inhibition.[9]

Development of Biologics

In the development of antibody-drug conjugates (ADCs), cleavable linkers are essential for the targeted release of the cytotoxic payload at the tumor site. While not always biotin-based, the principles of cleavable linker chemistry are directly applicable. Furthermore, reversible biotinylation can be used to purify and characterize therapeutic antibodies and other protein-based drugs during the development and manufacturing process.

Conclusion

Reversible biotinylation techniques have emerged as an indispensable tool in modern life science research and drug development. By enabling the gentle and specific release of biotinylated molecules, these methods have expanded the utility of the biotin-streptavidin system to a vast array of applications that require the preservation of biological function. From elucidating complex protein interaction networks to identifying novel drug targets, the versatility and robustness of reversible biotinylation ensure its continued importance in advancing our understanding of biology and medicine.

References

Amine-PEG3-Desthiobiotin: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Amine-PEG3-Desthiobiotin, a versatile tool in bioconjugation, affinity purification, and targeted protein degradation. This document details its chemical properties, experimental protocols, and key applications, with a focus on quantitative data and practical workflows.

This compound is a trifunctional molecule consisting of a primary amine, a polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin head group. The primary amine allows for covalent attachment to various molecules, while the PEG spacer enhances solubility and reduces steric hindrance. The desthiobiotin moiety serves as a reversible, high-affinity tag for streptavidin-based applications.

Core Properties and Applications

This compound is a valuable reagent in a multitude of biochemical applications due to its unique combination of functional groups.[1] The primary amine group facilitates its conjugation to other molecules, making it a versatile tool for labeling and crosslinking.[1] Its applications span from drug delivery and imaging to its crucial role as a linker in Proteolysis Targeting Chimeras (PROTACs).[1]

The desthiobiotin component is a sulfur-free analog of biotin (B1667282) that binds to streptavidin with high specificity but with a lower affinity compared to biotin.[2][3][4] This property is particularly advantageous for affinity purification applications, as it allows for the gentle elution of captured biomolecules under mild conditions, preserving their native structure and function.[3][5]

Quantitative Data Summary

The key quantitative parameter that distinguishes desthiobiotin from biotin is its dissociation constant (Kd) with streptavidin. This difference in binding affinity is fundamental to its utility in reversible binding applications.

ParameterDesthiobiotinBiotinReference
Dissociation Constant (Kd) with Streptavidin~10⁻¹¹ M~10⁻¹⁵ M[2][3][6]

This approximately four-orders-of-magnitude difference in affinity allows for the competitive displacement of desthiobiotinylated molecules from streptavidin using free biotin, a gentle elution method that avoids the harsh, denaturing conditions often required to break the strong streptavidin-biotin interaction.[2][3][5]

Experimental Protocols

Protein Labeling with this compound (via NHS Ester conjugation)

This protocol describes the labeling of a target protein with this compound by first converting the amine to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the protein.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or similar NHS ester activation reagent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0

  • Desalting column for buffer exchange

Procedure:

  • Activation of this compound:

    • Dissolve this compound and an equimolar amount of DSC in anhydrous DMF or DMSO.

    • Add a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA) to catalyze the reaction.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester. The resulting NHS-activated this compound solution is used immediately.

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of 0.2-2 mg/mL in an amine-free buffer like PBS.[3][7] If the buffer contains primary amines (e.g., Tris), perform a buffer exchange using a desalting column.[3][7]

  • Labeling Reaction:

    • Add the freshly prepared NHS-activated this compound solution to the protein solution. A 15- to 25-fold molar excess of the labeling reagent to the protein is a good starting point.[3][7]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[3]

  • Removal of Excess Label:

    • Remove non-reacted and hydrolyzed labeling reagent by buffer exchange using a desalting column.[3]

Pull-Down Assay with Desthiobiotinylated Bait Protein

This protocol outlines the use of a desthiobiotinylated "bait" protein to capture its interacting "prey" proteins from a cell lysate.

Materials:

  • Desthiobiotinylated bait protein

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Cell lysate containing potential prey proteins

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (Binding/Wash Buffer containing 50 mM free biotin)[8]

Procedure:

  • Bead Preparation:

    • Wash the streptavidin beads twice with the Binding/Wash Buffer to remove any preservatives.[8]

  • Immobilization of Bait Protein:

    • Incubate the washed streptavidin beads with the desthiobiotinylated bait protein for 30-60 minutes at room temperature with gentle mixing to allow for binding.[9]

  • Binding of Prey Proteins:

    • Wash the beads with the immobilized bait protein twice with Binding/Wash Buffer to remove any unbound bait.

    • Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Washing:

    • Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add the Elution Buffer containing free biotin to the beads and incubate for 10-30 minutes at room temperature with gentle mixing.[9] The free biotin will compete with the desthiobiotinylated bait for binding to streptavidin, releasing the bait-prey complexes.

    • Collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blotting or mass spectrometry).

Visualizations

Experimental Workflow: Pull-Down Assay

PullDown_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Bait Desthiobiotinylated Bait Protein Immobilize Immobilize Bait on Beads Bait->Immobilize Beads Streptavidin Beads Beads->Immobilize Lysate Cell Lysate (Prey Proteins) Bind Bind Prey Proteins Lysate->Bind Immobilize->Bind Wash Wash Unbound Proteins Bind->Wash Elute Elute with Free Biotin Wash->Elute Analysis Downstream Analysis (e.g., Western Blot, MS) Elute->Analysis

Caption: A typical workflow for a pull-down assay using a desthiobiotinylated bait protein.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound serves as a versatile building block for the synthesis of PROTACs, where it functions as a component of the linker connecting a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[10] The PROTAC molecule facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[11][12][13]

PROTAC_Pathway PROTAC PROTAC (with this compound linker) E3Ligase E3 Ubiquitin Ligase TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds Target Target Protein (Protein of Interest) Target->TernaryComplex Binds Ubiquitination Ubiquitination of Target E3Ligase->TernaryComplex Recruited TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation Mediates

Caption: The general mechanism of PROTAC-mediated targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for Amine-PEG3-Desthiobiotin Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the bioconjugation of Amine-PEG3-Desthiobiotin to carboxyl-containing molecules, such as proteins, peptides, or functionalized surfaces. Desthiobiotin is an analog of biotin (B1667282) that binds to streptavidin with high specificity but can be eluted under mild conditions, making it ideal for affinity purification applications where the recovery of the native protein complex is desired.[1] The PEG3 linker is a short, hydrophilic spacer that helps to improve solubility and reduce steric hindrance.[1][2]

Core Applications

  • Affinity Purification: Labeling of proteins or other molecules for subsequent capture on streptavidin-coated supports. The gentle elution with biotin allows for the isolation of intact protein complexes.[1]

  • Pull-Down Assays: Immobilization of a "bait" molecule (e.g., a protein or peptide) to study interactions with "prey" molecules from a cell lysate or other complex mixture.[3]

  • Drug Delivery and Imaging: The amine group allows for the conjugation of Desthiobiotin-PEG3 to various molecules of interest for targeted delivery and detection.[2]

Quantitative Data Summary

The efficiency of the EDC/Sulfo-NHS coupling reaction can be influenced by several factors, including pH, temperature, and the molar ratio of reagents. The following table provides a summary of typical reaction parameters and expected outcomes for the bioconjugation of this compound.

ParameterRecommended RangeExpected Outcome/Considerations
Molar Ratio (this compound : Carboxyl-Molecule) 10- to 100-fold molar excessA high molar excess of the amine linker minimizes self-conjugation of the carboxyl-containing molecule.[4]
Molar Ratio (EDC : Carboxyl-Molecule) 5- to 20-fold molar excessA limiting amount of EDC helps to control the extent of modification and reduce polymerization.[4]
Molar Ratio (Sulfo-NHS : EDC) 2.5:1Sulfo-NHS is used to increase the efficiency of the EDC coupling reaction and stabilize the amine-reactive intermediate.[5]
Activation pH 4.5 - 6.0EDC activation of carboxyl groups is most efficient in a slightly acidic environment using a non-amine, non-carboxylate buffer like MES.[6][7]
Coupling pH 7.2 - 8.0The reaction of the NHS-activated molecule with the primary amine is most efficient at a neutral to slightly basic pH.[6]
Reaction Time Activation: 15 minutes; Coupling: 2 hoursThese are typical incubation times at room temperature. Optimization may be required for specific applications.[6]
Conjugation Efficiency VariableEfficiency depends on the specific molecule being conjugated and the reaction conditions. Can be assessed by methods like HABA assay for biotin quantitation.
Recovery from Streptavidin High (>90%)Elution with a buffered biotin solution allows for efficient recovery of the desthiobiotinylated molecule.[8]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Protein

This protocol describes the covalent attachment of this compound to a protein with accessible carboxyl groups (e.g., on aspartic acid, glutamic acid, or the C-terminus) using EDC and Sulfo-NHS chemistry.[7][9][10]

Materials:

  • Protein to be labeled (in a carboxyl- and amine-free buffer)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[6]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Desalting columns for buffer exchange

Procedure:

  • Preparation of Protein: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.[11]

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM solution of EDC in ultrapure water.[4]

    • Prepare a 50 mM solution of this compound in DMSO.[3]

    • Prepare a 50 mM solution of Sulfo-NHS in ultrapure water.

  • Activation of Carboxyl Groups:

    • To the protein solution, add the 10 mM EDC solution to achieve a final 10-fold molar excess over the protein.[11]

    • Immediately add the 50 mM Sulfo-NHS solution to achieve a final concentration of 5 mM.[11]

    • Incubate the reaction for 15 minutes at room temperature with gentle mixing.[5][6]

  • Conjugation Reaction:

    • Add the 50 mM this compound solution to the activated protein to achieve a 50- to 100-fold molar excess.

    • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Incubate for 2 hours at room temperature with gentle mixing.[6]

  • Quenching of Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM (e.g., 10-50 µL of 1 M Tris-HCl per 1 mL of reaction).

    • Incubate for 15 minutes at room temperature to quench any unreacted Sulfo-NHS esters.

  • Purification of the Conjugate:

    • Remove excess, unreacted reagents and byproducts by buffer exchange using a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).

Protocol 2: Pull-Down Assay Using a Desthiobiotinylated Bait Protein

This protocol outlines a general procedure for using a desthiobiotinylated "bait" protein to capture interacting "prey" proteins from a cell lysate.[3]

Materials:

  • Desthiobiotinylated bait protein (from Protocol 1)

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Cell lysate containing potential prey proteins

  • Wash Buffer: PBS with 0.05% Tween-20

  • Elution Buffer: PBS containing 50 mM Biotin, pH 7.2

Procedure:

  • Immobilization of Bait Protein:

    • Wash the streptavidin beads with Wash Buffer according to the manufacturer's instructions.

    • Incubate the beads with the desthiobiotinylated bait protein for 30-60 minutes at room temperature with gentle rotation.

    • Wash the beads 3 times with Wash Buffer to remove any unbound bait protein.

  • Binding of Prey Proteins:

    • Add the cell lysate to the beads with the immobilized bait protein.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

  • Washing:

    • Wash the beads extensively (at least 3-5 times) with Wash Buffer to remove non-specific binding proteins.

  • Elution:

    • Add the Elution Buffer to the beads and incubate for 5-10 minutes at room temperature with gentle mixing.

    • Separate the beads (e.g., using a magnetic stand for magnetic beads) and collect the supernatant containing the eluted prey proteins.

    • Repeat the elution step for improved recovery.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting prey proteins.

Visualizations

Bioconjugation_Workflow Protein Carboxyl-Containing Protein EDC_NHS EDC + Sulfo-NHS (Activation) Protein->EDC_NHS pH 4.5-6.0 15 min Activated_Protein NHS-Ester Activated Protein EDC_NHS->Activated_Protein Amine_Linker This compound (Coupling) Activated_Protein->Amine_Linker pH 7.2-8.0 2 hours Conjugate Desthiobiotinylated Protein Amine_Linker->Conjugate Purification Purification (Desalting Column) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

Caption: Workflow for EDC/Sulfo-NHS mediated bioconjugation.

Pull_Down_Assay cluster_bait Bait Preparation cluster_interaction Interaction & Capture cluster_elution Elution & Analysis Bait Desthiobiotinylated Bait Protein Beads Streptavidin Beads Bait->Beads Incubate Immobilized_Bait Immobilized Bait Beads->Immobilized_Bait Captured_Complex Captured Bait-Prey Complex Immobilized_Bait->Captured_Complex Lysate Cell Lysate (Prey Proteins) Lysate->Captured_Complex Incubate Wash Wash Beads Captured_Complex->Wash Elution Elute with Biotin Wash->Elution Analysis Analyze Eluted Prey (e.g., Mass Spec) Elution->Analysis Signaling_Pathway_Concept Receptor Receptor (Desthiobiotin-Bait) Protein_A Protein A Receptor->Protein_A Direct Interaction (Captured) Protein_C Protein C Receptor->Protein_C Alternative Interaction Protein_B Protein B Protein_A->Protein_B Indirect Interaction (Co-eluted) Downstream Downstream Signaling Protein_B->Downstream Protein_C->Downstream

References

Application Notes and Protocols for Labeling Proteins with Amine-PEG3-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-PEG3-Desthiobiotin is a versatile reagent for the biotinylation of proteins and other biomolecules. This molecule features a terminal primary amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin moiety. The primary amine allows for covalent attachment to proteins, typically by targeting carboxyl groups in the presence of a coupling agent like EDC. The PEG spacer enhances solubility and minimizes steric hindrance.

Desthiobiotin is a sulfur-free analog of biotin (B1667282) that binds to streptavidin with high specificity but with a lower affinity than biotin. This allows for the gentle elution of labeled proteins from streptavidin-based affinity matrices using buffered solutions of free biotin, preserving the integrity and function of the purified proteins and their interacting partners. This characteristic makes this compound an ideal tool for applications such as pull-down assays to study protein-protein interactions and as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.

Key Applications

  • Protein Labeling: Covalently attaches a desthiobiotin tag to proteins for detection, purification, and analysis.

  • Pull-Down Assays: Enables the isolation of protein complexes under mild elution conditions, minimizing the co-purification of endogenous biotinylated molecules.[1]

  • PROTAC Synthesis: Serves as a flexible linker to connect a target-binding ligand and an E3 ligase ligand in the construction of PROTACs.[2][3]

Chemical Principle of EDC-Mediated Labeling

The most common method for labeling proteins with this compound involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). This "zero-length" crosslinker activates the carboxyl groups (-COOH) on glutamic acid and aspartic acid residues of a protein, making them reactive towards the primary amine of this compound. This reaction results in the formation of a stable amide bond. To increase the efficiency of the reaction and the stability of the active intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.

Reaction Scheme:

  • Activation: EDC reacts with a protein's carboxyl group to form a highly reactive O-acylisourea intermediate.

  • Stabilization (Optional but Recommended): In the presence of NHS or Sulfo-NHS, the O-acylisourea intermediate is converted to a more stable NHS ester.

  • Conjugation: The primary amine of this compound attacks the NHS ester (or the O-acylisourea intermediate directly), forming a stable amide bond and releasing NHS (or the EDC byproduct).

Data Presentation

Table 1: Properties of this compound
PropertyValueReference(s)
Molecular Weight 388.51 g/mol [3][4]
CAS Number 2237234-71-6[3][4]
Chemical Formula C18H36N4O5[3][4]
Purity >95%[3]
Solubility Soluble in DMSO, DMF, and water[5]
Storage Store at -20°C, desiccated[3][5]
Table 2: Illustrative Quantitative Data for Optimizing Protein Labeling with this compound

The following table provides an example of how varying reagent concentrations can affect the degree of labeling (DOL), defined as the average number of desthiobiotin molecules per protein molecule. These values are illustrative and should be optimized for each specific protein and application.

Molar Excess of this compound (over protein)Molar Excess of EDC (over protein)pH of Reaction BufferTypical Degree of Labeling (DOL)Notes
20x10x5.5LowSub-optimal labeling. May be useful if minimal labeling is desired.
50x20x5.5ModerateA good starting point for many proteins.
100x20x5.5HighA large excess of the amine label helps to minimize protein-protein cross-linking.
50x50x5.5Moderate to HighIncreased EDC may lead to higher labeling but also risks protein polymerization.
50x20x7.2LowEDC chemistry is less efficient at neutral pH.

Note: The Degree of Labeling can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

Experimental Protocols

Protocol 1: Labeling a Protein with this compound using EDC and Sulfo-NHS

This protocol describes a general procedure for labeling a protein with this compound by targeting its carboxyl groups.

Materials:

  • Protein of interest in an amine-free and carboxyl-free buffer (e.g., 0.1 M MES, pH 4.7-6.0).

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Purification column (e.g., desalting column)

  • Anhydrous DMSO or DMF

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Activation Buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Immediately before use, prepare stock solutions of EDC and Sulfo-NHS in the Activation Buffer.

  • Activation of Protein Carboxyl Groups:

    • Add EDC and Sulfo-NHS to the protein solution. A common starting point is a 20-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS over the protein.

    • Incubate for 15 minutes at room temperature.

  • Conjugation with this compound:

    • Add the this compound stock solution to the activated protein solution. A 50 to 100-fold molar excess of this compound over the protein is recommended to ensure efficient labeling and to minimize protein-protein cross-linking.

    • Incubate the reaction mixture for 2 hours at room temperature.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted EDC and Sulfo-NHS.

  • Purification of the Labeled Protein:

    • Remove excess, unreacted this compound and other reaction byproducts using a desalting column or dialysis, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).

  • Determination of Degree of Labeling (Optional):

    • The extent of labeling can be quantified using a HABA assay or by mass spectrometry.

Protocol 2: Desthiobiotin Pull-Down Assay

This protocol outlines the steps for a pull-down assay using a desthiobiotin-labeled "bait" protein to isolate its interacting "prey" proteins from a cell lysate.

Materials:

  • Desthiobiotin-labeled "bait" protein

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Cell lysate containing "prey" proteins

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Elution Buffer (e.g., Binding/Wash Buffer containing 4 mM free biotin)

  • Magnetic stand (for magnetic beads) or centrifuge (for agarose resin)

Procedure:

  • Preparation of Streptavidin Beads:

    • Wash the streptavidin beads three times with the Binding/Wash Buffer to remove any preservatives.

  • Immobilization of Bait Protein:

    • Add the desthiobiotin-labeled bait protein to the washed streptavidin beads.

    • Incubate for 30-60 minutes at room temperature with gentle mixing to allow the bait protein to bind to the beads.

  • Washing:

    • Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

  • Binding of Prey Proteins:

    • Add the cell lysate to the beads with the immobilized bait protein.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the prey proteins to bind to the bait protein.

  • Washing:

    • Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add the Elution Buffer to the beads.

    • Incubate for 10-30 minutes at 37°C with gentle mixing to displace the desthiobiotin-labeled protein complexes from the streptavidin beads.[6]

    • Separate the beads from the eluate using a magnetic stand or centrifugation. The eluate contains the bait protein and its interacting prey proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 3: Solid-Phase Synthesis of a PROTAC using an Amine-PEG-Linker

This protocol provides a general workflow for the solid-phase synthesis of a PROTAC, where this compound can be adapted as part of the linker. In this example, an E3 ligase ligand is first immobilized on a solid support.

Materials:

  • Solid support resin (e.g., Aminomethylated polystyrene resin)

  • E3 ligase ligand with a suitable functional group for resin attachment (e.g., a carboxylic acid)

  • Amine-PEG-linker with a protected amine (e.g., Boc-NH-PEG3-COOH)

  • Target protein (POI) ligand with a functional group for coupling (e.g., a carboxylic acid)

  • Coupling reagents (e.g., HATU, DIPEA)

  • Deprotection reagents (e.g., TFA for Boc group removal)

  • Solvents (e.g., DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Immobilization of E3 Ligase Ligand:

    • Swell the resin in a suitable solvent (e.g., DMF).

    • Couple the E3 ligase ligand to the resin using standard peptide coupling chemistry (e.g., with HATU and DIPEA).

    • Wash the resin thoroughly to remove excess reagents.

  • Linker Attachment:

    • Swell the resin in DMF.

    • Couple the protected amine-PEG-linker (e.g., Boc-NH-PEG3-COOH) to the immobilized E3 ligase ligand using coupling reagents.

    • Wash the resin thoroughly.

  • Deprotection of the Linker's Amine Group:

    • Treat the resin with a deprotection reagent (e.g., a solution of TFA in DCM) to remove the Boc protecting group and expose the primary amine on the linker.

    • Wash the resin to remove the deprotection reagents and neutralize with a base (e.g., DIPEA in DCM).

  • Coupling of the POI Ligand:

    • Couple the POI ligand (with a carboxylic acid) to the deprotected amine on the linker using coupling reagents.

    • Wash the resin thoroughly.

  • Cleavage and Purification:

    • Treat the resin with a cleavage cocktail to release the synthesized PROTAC.

    • Precipitate the crude PROTAC in cold ether.

    • Purify the PROTAC using reverse-phase HPLC.

    • Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Visualizations

G cluster_activation Activation cluster_conjugation Conjugation cluster_byproducts Byproducts Protein_COOH Protein-COOH O_acylisourea O-acylisourea intermediate Protein_COOH->O_acylisourea + EDC EDC EDC NHS_ester NHS-ester intermediate O_acylisourea->NHS_ester + Sulfo-NHS EDC_byproduct EDC byproduct O_acylisourea->EDC_byproduct Sulfo_NHS Sulfo-NHS Labeled_Protein Labeled Protein NHS_ester->Labeled_Protein + this compound Released_Sulfo_NHS Released Sulfo-NHS NHS_ester->Released_Sulfo_NHS Amine_PEG3_Desthiobiotin This compound

Caption: Workflow for EDC/Sulfo-NHS mediated protein labeling.

G Bait_Protein Desthiobiotin-labeled 'Bait' Protein Streptavidin_Beads Streptavidin Beads Bait_Protein->Streptavidin_Beads Immobilize Wash1 Wash to remove unbound bait Streptavidin_Beads->Wash1 Cell_Lysate Cell Lysate with 'Prey' Proteins Wash2 Wash to remove non-specific proteins Cell_Lysate->Wash2 Wash1->Cell_Lysate Incubate Elution Elute with free Biotin Wash2->Elution Analysis Analyze Eluate (SDS-PAGE, MS) Elution->Analysis

Caption: Experimental workflow for a desthiobiotin pull-down assay.

G cluster_synthesis Solid-Phase PROTAC Synthesis Resin Solid Support Resin E3_Ligand Couple E3 Ligase Ligand Resin->E3_Ligand Linker Couple Protected Amine-PEG-Linker E3_Ligand->Linker Deprotect Deprotect Amine (e.g., remove Boc) Linker->Deprotect POI_Ligand Couple POI Ligand Deprotect->POI_Ligand Cleave Cleave from Resin POI_Ligand->Cleave Purify Purify PROTAC (HPLC) Cleave->Purify

Caption: General workflow for solid-phase PROTAC synthesis.

References

Application Notes and Protocols for Amine-PEG3-Desthiobiotin Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing a pull-down assay using Amine-PEG3-Desthiobiotin, a versatile reagent for affinity-based purification of protein complexes. This technique is instrumental in identifying protein-protein interactions, validating drug targets, and elucidating cellular signaling pathways. The use of desthiobiotin allows for gentle elution of captured proteins, preserving the integrity of protein complexes for downstream analysis.

Introduction

The this compound pull-down assay is a powerful affinity purification technique used to isolate and identify binding partners to a specific protein of interest (the "bait"). This method relies on the high-affinity interaction between desthiobiotin and streptavidin. Unlike the nearly irreversible bond between biotin (B1667282) and streptavidin, the desthiobiotin-streptavidin interaction is readily reversible under mild conditions by competitive displacement with biotin. This allows for the gentle elution of the bait protein along with its interacting partners ("prey"), preserving the native conformation and composition of protein complexes.

The this compound reagent contains a primary amine group that can be covalently conjugated to a carboxyl group on the bait protein. The polyethylene (B3416737) glycol (PEG) spacer arm reduces steric hindrance and minimizes non-specific binding.

Principle of the Assay

The workflow of an this compound pull-down assay can be summarized in four main stages:

  • Bait Protein Labeling: The bait protein is covalently labeled with this compound.

  • Immobilization: The desthiobiotin-labeled bait protein is captured and immobilized on streptavidin-coated beads.

  • Prey Protein Binding: The immobilized bait protein is incubated with a cell lysate or other protein solution containing potential binding partners (prey).

  • Washing and Elution: Non-specifically bound proteins are washed away, and the bait-prey complexes are gently eluted from the beads using a biotin solution. The eluted proteins can then be identified by downstream applications such as Western blotting or mass spectrometry.

Experimental Workflow Diagram

PullDown_Workflow cluster_0 Bait Preparation cluster_1 Immobilization & Capture cluster_2 Elution & Analysis Bait Bait Protein Labeled_Bait Desthiobiotin-labeled Bait Protein Bait->Labeled_Bait Labeling Reagent This compound Reagent->Labeled_Bait Immobilized_Bait Immobilized Bait Labeled_Bait->Immobilized_Bait Binding Beads Streptavidin Beads Beads->Immobilized_Bait Complex Bait-Prey Complex on Beads Immobilized_Bait->Complex Incubation Lysate Cell Lysate (Prey) Lysate->Complex Wash Wash Steps Complex->Wash Elution Elution with Biotin Wash->Elution Eluted_Complex Eluted Bait-Prey Complex Elution->Eluted_Complex Analysis Downstream Analysis (e.g., Western Blot, MS) Eluted_Complex->Analysis

Caption: Workflow of the this compound pull-down assay.

Materials and Reagents

Reagent Preparation and Storage
ReagentPreparationStorage
This compound Dissolve in anhydrous DMSO or DMF to a stock concentration of 10-50 mM.Store at -20°C, desiccated. The stock solution is stable for up to 2 months when stored properly.
Streptavidin Magnetic Beads Resuspend the slurry thoroughly before use.Store at 4°C. Do not freeze.
Cell Lysis Buffer See Table 2 for recipe. Prepare fresh or store at 4°C for short-term use. Add protease and phosphatase inhibitors immediately before use.4°C
Wash Buffer See Table 2 for recipe.4°C or room temperature.
Elution Buffer See Table 2 for recipe. Prepare fresh.Room temperature.
Biotin Stock Solution Prepare a 200 mM stock solution of D-(+)-biotin in 100% DMSO.-20°C
Buffer and Solution Recipes
Buffer/SolutionComponentFinal ConcentrationAmount (for 50 mL)
Cell Lysis Buffer (RIPA Buffer - mild) Tris-HCl, pH 7.450 mM2.5 mL of 1 M stock
NaCl150 mM1.5 mL of 5 M stock
EDTA1 mM100 µL of 0.5 M stock
NP-40 (Igepal CA-630)1% (v/v)500 µL
Sodium deoxycholate0.25% (w/v)125 mg
Protease/Phosphatase Inhibitors1XAdd just before use
Nuclease-free Water-To 50 mL
Wash Buffer (TBST) Tris-HCl, pH 7.420 mM1 mL of 1 M stock
NaCl150 mM1.5 mL of 5 M stock
Tween-200.1% (v/v)50 µL
Nuclease-free Water-To 50 mL
Elution Buffer Tris-HCl, pH 7.420 mM1 mL of 1 M stock
NaCl50 mM0.5 mL of 5 M stock
Biotin4 mM1 mL of 200 mM stock in DMSO (or dissolve solid biotin)
Nuclease-free Water-To 50 mL

Experimental Protocols

Phase 1: Bait Protein Labeling with this compound

This protocol assumes the use of a crosslinker such as EDC to conjugate the amine group of the desthiobiotin reagent to a carboxyl group on the bait protein.

  • Buffer Exchange: Ensure the purified bait protein is in an amine-free and carboxyl-free buffer (e.g., MES buffer) at a concentration of 0.2-2 mg/mL. If necessary, perform a buffer exchange using a desalting column.

  • Reagent Preparation: Prepare a 50 mM stock solution of this compound in anhydrous DMSO. Prepare a 10 mM stock solution of EDC in the same amine-free buffer as the protein.

  • Labeling Reaction:

    • For a typical reaction, use a 100-fold molar excess of this compound and a 10-fold molar excess of EDC over the protein.

    • Add the calculated volume of this compound to the protein solution.

    • Add the calculated volume of EDC to initiate the reaction.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess Reagent: Remove unreacted this compound and EDC using a desalting column. The labeled protein is now ready for the pull-down assay.

Phase 2: Pull-Down Assay
StepProcedureIncubation TimeTemperature
1. Bead Preparation 1. Resuspend streptavidin magnetic beads. 2. Transfer 50 µL of bead slurry to a microcentrifuge tube. 3. Place on a magnetic stand and remove the supernatant. 4. Wash the beads three times with 200 µL of Wash Buffer.5 minutes totalRoom Temperature
2. Bait Immobilization 1. Add 10-100 µg of the desthiobiotin-labeled bait protein to the washed beads. 2. Add Wash Buffer to a final volume of 200 µL. 3. Incubate with gentle rotation.30-60 minutesRoom Temperature
3. Washing Unbound Bait 1. Place the tube on a magnetic stand and discard the supernatant. 2. Wash the beads three times with 200 µL of Wash Buffer to remove unbound bait protein.5 minutes totalRoom Temperature
4. Prey Binding 1. Add 500 µg - 1 mg of cell lysate (prey) to the beads with the immobilized bait. 2. Incubate with gentle rotation.1-2 hours4°C
5. Washing 1. Place the tube on a magnetic stand and collect the supernatant (flow-through). 2. Wash the beads 3-5 times with 500 µL of ice-cold Wash Buffer.15-25 minutes total4°C
6. Elution 1. Add 50-100 µL of Elution Buffer to the beads. 2. Incubate with gentle shaking. For efficient elution, incubation at 37°C for 10 minutes can be beneficial.10-30 minutes37°C or Room Temperature
7. Sample Collection 1. Place the tube on a magnetic stand and carefully collect the supernatant containing the eluted protein complexes. 2. The sample is now ready for downstream analysis.--

Downstream Analysis

The eluted protein complexes can be analyzed by various methods:

  • SDS-PAGE and Western Blotting: To confirm the presence of the bait and known interacting proteins.

  • Mass Spectrometry (MS): For the identification of novel binding partners.

Troubleshooting

ProblemPossible CauseSolution
Low yield of bait protein Inefficient labeling.Optimize the molar ratio of this compound and EDC to the bait protein. Ensure the protein is in an appropriate amine- and carboxyl-free buffer during labeling.
High background/non-specific binding Insufficient washing. Inappropriate lysis or wash buffer.Increase the number of wash steps or the stringency of the wash buffer (e.g., by increasing salt or detergent concentration). Pre-clear the lysate with streptavidin beads before incubation with the bait.
No or low yield of prey protein The interaction is weak or transient. The interaction is disrupted by the lysis or wash buffer.Optimize the buffer conditions (e.g., lower salt or detergent concentration). Perform cross-linking in vivo before cell lysis.
Co-elution of endogenous biotinylated proteins This is a known issue with biotin-based affinity purification.The use of desthiobiotin significantly reduces this problem as endogenous biotinylated proteins will not be eluted with the biotin-containing elution buffer.

Conclusion

The this compound pull-down assay is a robust and versatile method for studying protein-protein interactions. The key advantage of this system is the ability to gently elute captured protein complexes, which is crucial for preserving their integrity for downstream analysis. By following this detailed protocol and optimizing the conditions for your specific proteins of interest, you can successfully identify and characterize novel protein interaction networks.

Application Notes and Protocols for Protein Purification Using Amine-PEG3-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Amine-PEG3-Desthiobiotin for the labeling and subsequent affinity purification of proteins. The protocols detailed below leverage the reversible, high-affinity interaction between desthiobiotin and streptavidin, enabling the gentle elution of purified proteins for downstream applications in research and drug development.

Introduction

This compound is a versatile reagent designed for the efficient labeling of proteins and other biomolecules containing primary amines.[1] It consists of three key components: a primary amine for conjugation, a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer, and a desthiobiotin head group for affinity capture.[1][2] The PEG spacer enhances the solubility of the labeled molecule, minimizing aggregation and non-specific binding.[1][2]

The desthiobiotin moiety is a sulfur-free analog of biotin (B1667282) that binds to streptavidin with high specificity, yet with a lower affinity than the nearly irreversible biotin-streptavidin interaction.[3][4] This crucial difference allows for the competitive elution of desthiobiotin-labeled proteins from streptavidin affinity resins under mild, non-denaturing conditions, typically using a solution of free biotin.[5][6][7][8] This "soft-release" characteristic is highly advantageous for preserving the native structure, function, and interactions of the purified protein or protein complexes, making it an ideal tool for a wide range of applications, including pull-down assays and the isolation of sensitive protein targets.[5][6][7][8][9]

The primary amine group of this compound can be readily coupled to proteins, most commonly through the formation of a stable amide bond with N-hydroxysuccinimide (NHS) esters.[9][10][11][12][13][14] This labeling strategy targets the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues.[10]

Key Applications

  • Affinity Purification: Gentle capture and release of target proteins for structural and functional studies.

  • Pull-Down Assays: Identification of protein-protein and other molecular interactions.

  • Drug Target Identification: Isolation of cellular targets of small molecule probes.

  • PROTAC Development: this compound can be used as a component in the synthesis of PROTACs (Proteolysis Targeting Chimeras).[15][16][17]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the desthiobiotin-streptavidin system.

ParameterValueReference
Dissociation Constant (Kd) of Desthiobiotin-Streptavidin 10⁻¹¹ M[3][4][18]
Dissociation Constant (Kd) of Biotin-Streptavidin 10⁻¹⁵ M[3][4][18]
Typical Protein Concentration for Labeling 1 - 10 mg/mL[12]
Typical Elution Buffer Concentration (Desthiobiotin) 2.5 mM[7]
Optimal pH for NHS Ester Labeling 8.3 - 8.5[11][12][13]

Experimental Protocols

Protocol 1: Protein Labeling with NHS-PEG3-Desthiobiotin

This protocol describes the general procedure for labeling a protein with a pre-activated NHS ester of this compound (commercially available as Desthiobiotin-PEG3-NHS ester).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate buffer)

  • Desthiobiotin-PEG3-NHS ester

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification of the labeled protein

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.[12] Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the protein for reaction with the NHS ester.[11][12]

  • Prepare the Desthiobiotin-PEG3-NHS Ester Solution:

    • Immediately before use, dissolve the Desthiobiotin-PEG3-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM).[11][12]

  • Calculate the Molar Ratio:

    • Determine the desired molar excess of the labeling reagent to the protein. A starting point of a 10- to 20-fold molar excess of the NHS ester is recommended. The optimal ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

  • Labeling Reaction:

    • Add the calculated volume of the Desthiobiotin-PEG3-NHS ester stock solution to the protein solution.

    • Mix thoroughly by gentle vortexing or inversion.

    • Incubate the reaction for at least 4 hours at room temperature or overnight on ice.[11]

  • Quench the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Remove the excess, unreacted labeling reagent and reaction byproducts by passing the solution through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Affinity Purification of Desthiobiotin-Labeled Protein

This protocol outlines the steps for capturing the desthiobiotin-labeled protein using streptavidin-conjugated magnetic beads or agarose (B213101) resin, followed by competitive elution.

Materials:

  • Desthiobiotin-labeled protein from Protocol 1

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., Binding/Wash Buffer containing 50 mM Biotin)

  • Magnetic stand (for magnetic beads) or chromatography column (for agarose resin)

Procedure:

  • Prepare the Streptavidin Resin:

    • Resuspend the streptavidin resin in the vial.

    • Transfer the required amount of slurry to a new tube.

    • Wash the resin two to three times with an excess of Binding/Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose resin, centrifuge at a low speed and carefully aspirate the supernatant.

  • Bind the Labeled Protein:

    • Add the desthiobiotin-labeled protein solution to the equilibrated streptavidin resin.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation to allow for efficient binding.

  • Wash the Resin:

    • Separate the resin from the binding solution.

    • Wash the resin three to five times with an excess of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elute the Purified Protein:

    • Add the Elution Buffer to the resin.

    • Incubate for 15-30 minutes at room temperature with gentle mixing. Repeat this step 2-3 times, collecting the eluate each time.

    • For more efficient elution, multiple, smaller volume elutions are generally more effective than a single large volume elution.

  • Analyze the Purified Protein:

    • Pool the elution fractions containing the purified protein.

    • Analyze the purified protein by SDS-PAGE, Western blot, or other desired downstream methods. To confirm purification, it is advisable to analyze samples from the starting material, flow-through, wash fractions, and elution fractions.

Visualizations

experimental_workflow_labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification protein Protein Solution (Amine-free buffer, pH 8.3-8.5) mix Mix Protein and NHS Ester protein->mix nhs_ester Desthiobiotin-PEG3-NHS Ester (Dissolved in DMSO/DMF) nhs_ester->mix incubate Incubate (4h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench desalt Remove Excess Reagent (Desalting column or Dialysis) quench->desalt labeled_protein Purified Desthiobiotin- Labeled Protein desalt->labeled_protein

Caption: Workflow for labeling a protein with Desthiobiotin-PEG3-NHS Ester.

experimental_workflow_purification start Desthiobiotin-Labeled Protein bind Bind Labeled Protein to Resin start->bind prepare_resin Equilibrate Streptavidin Resin (e.g., magnetic beads) prepare_resin->bind wash Wash to Remove Non-specific Binders bind->wash elute Elute with Biotin Solution wash->elute purified_protein Purified, Native Protein elute->purified_protein

Caption: Affinity purification workflow for a desthiobiotin-labeled protein.

signaling_pathway cluster_labeling Labeling Reaction cluster_purification Affinity Purification protein Protein (-NH2) labeled_protein Desthiobiotin-Labeled Protein protein->labeled_protein Amide Bond Formation reagent Desthiobiotin-PEG3-NHS reagent->labeled_protein bound_complex Streptavidin-Desthiobiotin Complex labeled_protein->bound_complex Binding streptavidin Streptavidin Resin streptavidin->bound_complex elution Elution with Free Biotin bound_complex->elution Competitive Displacement purified_protein Purified Protein elution->purified_protein

Caption: Logical relationship of the labeling and purification process.

References

Application Notes and Protocols: Amine-PEG3-Desthiobiotin in Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-PEG3-Desthiobiotin is a versatile tool in affinity chromatography, offering a robust and reversible binding system for the purification and isolation of target molecules. This compound features a primary amine group for covalent conjugation to proteins, antibodies, or other molecules of interest; a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and minimize non-specific binding; and a desthiobiotin moiety for high-affinity, yet reversible, interaction with streptavidin-coated supports.[1][2][3][4][5]

The key advantage of desthiobiotin over traditional biotin (B1667282) lies in its weaker binding affinity to streptavidin (Kd ≈ 10-11 M) compared to the nearly irreversible bond of biotin (Kd ≈ 10-15 M).[6][7] This property allows for the gentle elution of captured biomolecules under mild, native conditions, typically through competitive displacement with free biotin.[6][8][9][10] This approach preserves the structural integrity and biological activity of the purified molecules, making it ideal for applications in drug development, proteomics, and molecular interaction studies.[6][11]

Principle of Desthiobiotin-Streptavidin Affinity Chromatography

The workflow of affinity chromatography using this compound involves three main stages:

  • Immobilization: The molecule of interest (e.g., an antibody, enzyme, or ligand) is first conjugated with this compound. The resulting desthiobiotinylated molecule is then immobilized on a solid support, typically streptavidin-coated agarose (B213101) or magnetic beads.

  • Affinity Purification: A complex biological sample containing the target molecule (prey) is passed over the immobilized bait. The target molecule specifically binds to the bait, while non-specific binders are washed away.

  • Elution: The captured target molecule is then eluted from the support under gentle conditions by adding a solution containing free biotin, which competitively displaces the desthiobiotin-tagged bait-prey complex.

Data Presentation

Table 1: Comparison of Biotin and Desthiobiotin Binding Affinity to Streptavidin
LigandDissociation Constant (Kd)Binding CharacteristicsElution Conditions
Biotin~10-15 M[6][7]Essentially irreversibleHarsh, denaturing conditions (e.g., low pH, high concentrations of chaotropic agents)[9]
Desthiobiotin~10-11 M[6][7]Strong, but reversibleMild, native conditions (e.g., competitive elution with free biotin)[6][8][10]
Table 2: Recommended Buffer Compositions
BufferCompositionPurpose
Coupling Buffer Phosphate-Buffered Saline (PBS), pH 7.2-8.0Labeling of primary amines with NHS-activated desthiobiotin
Wash Buffer A PBS + 0.05% Tween-20Washing away unbound reagents and non-specific binders
Binding/Wash Buffer Tris-Buffered Saline (TBS) with 0.1% Tween-20, pH 7.4Binding of the desthiobiotinylated molecule to streptavidin and subsequent washes
Elution Buffer PBS or TBS containing 5-50 mM D-Biotin, pH 7.4Competitive elution of the captured molecule
Storage Buffer PBS with 0.02% Sodium AzideStorage of immobilized beads

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the labeling of a protein with this compound using a generic NHS-activated desthiobiotin reagent.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • NHS-activated this compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Coupling Buffer (PBS, pH 7.2-8.0)

  • Desalting column

Procedure:

  • Prepare Protein Sample: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris will compete with the labeling reaction.

  • Prepare Desthiobiotin Reagent: Immediately before use, dissolve the NHS-activated this compound in DMF or DMSO to a final concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10-20 fold molar excess of the dissolved desthiobiotin reagent to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess Reagent:

    • Remove non-reacted desthiobiotin by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

  • Verification of Labeling (Optional): The extent of labeling can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.

Protocol 2: Immobilization of Desthiobiotinylated Protein on Streptavidin Beads

Materials:

  • Desthiobiotinylated protein from Protocol 1

  • Streptavidin-coated agarose or magnetic beads

  • Binding/Wash Buffer

  • Storage Buffer

Procedure:

  • Prepare Streptavidin Beads:

    • Resuspend the streptavidin beads in the vial.

    • Transfer the desired volume of bead slurry to a microcentrifuge tube.

    • Wash the beads twice with an equal volume of Binding/Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose beads, centrifuge at low speed (e.g., 1000 x g) for 1-2 minutes.

  • Immobilization:

    • Add the desthiobiotinylated protein solution to the washed streptavidin beads.

    • Incubate for 1-2 hours at room temperature with gentle end-over-end mixing.

  • Washing:

    • Collect the beads and discard the supernatant.

    • Wash the beads three times with Binding/Wash Buffer to remove any unbound protein.

  • Storage:

    • Resuspend the beads in Storage Buffer and store at 4°C until use.

Protocol 3: Affinity Purification of a Target Protein

Materials:

  • Immobilized desthiobiotinylated bait protein on beads (from Protocol 2)

  • Cell lysate or protein mixture containing the target "prey" protein

  • Binding/Wash Buffer

  • Elution Buffer

Procedure:

  • Binding:

    • Add the cell lysate or protein mixture to the immobilized beads.

    • Incubate for 2-4 hours at 4°C with gentle end-over-end mixing.

  • Washing:

    • Collect the beads and save the supernatant (flow-through) for analysis if desired.

    • Wash the beads three to five times with an excess volume of cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Add 1-2 bed volumes of Elution Buffer to the beads.

    • Incubate for 15-30 minutes at room temperature with gentle agitation.

    • Collect the supernatant containing the eluted target protein. Repeat the elution step for a more complete recovery.

  • Analysis:

    • Analyze the eluted fractions by SDS-PAGE, Western blotting, or mass spectrometry to identify the purified target protein.

Visualizations

Workflow for Immobilization of this compound Labeled Protein Protein Protein of Interest in Amine-Free Buffer Conjugation Covalent Conjugation (1-2h, RT) Protein->Conjugation NHS_Desthiobiotin NHS-activated This compound NHS_Desthiobiotin->Conjugation Desalting Desalting Column (Removal of excess label) Conjugation->Desalting Desthiobiotinylated_Protein Desthiobiotinylated Protein Immobilization Immobilization (1-2h, RT) Desthiobiotinylated_Protein->Immobilization Desalting->Desthiobiotinylated_Protein Streptavidin_Beads Streptavidin-coated Beads Streptavidin_Beads->Immobilization Immobilized_Bait Immobilized Bait Protein Immobilization->Immobilized_Bait

Caption: Immobilization of a protein of interest using this compound.

Affinity Chromatography Workflow using Immobilized Desthiobiotin Bait Start Immobilized Desthiobiotin-Bait on Streptavidin Beads Binding Binding (2-4h, 4°C) Start->Binding Lysate Cell Lysate / Protein Mixture (Containing Prey) Lysate->Binding Wash Wash Steps (3-5 times with Wash Buffer) Binding->Wash Flow_through Flow-through (Unbound Proteins) Binding->Flow_through Elution Competitive Elution (with free Biotin) Wash->Elution Purified_Complex Purified Bait-Prey Complex Elution->Purified_Complex Analysis Downstream Analysis (SDS-PAGE, Western, MS) Purified_Complex->Analysis

Caption: General workflow for affinity purification using a desthiobiotinylated bait.

References

Application Note and Protocol: Elution of Desthiobiotin-Labeled Proteins from Streptavidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interaction between biotin (B1667282) and streptavidin is one of the strongest non-covalent interactions known in nature, making it a valuable tool for a variety of molecular biology applications, including protein purification, immunoassays, and affinity chromatography.[1][2] However, the near-irreversible nature of this bond necessitates harsh, denaturing conditions to elute the biotinylated molecule, which can compromise the structure and function of the target protein and its interacting partners.[3][4][5][6]

Desthiobiotin, a sulfur-free analog of biotin, offers a compelling alternative for applications requiring the gentle recovery of purified proteins.[7][8] It binds to streptavidin with high specificity but with a lower affinity (Kd = 10-11 M) compared to biotin (Kd = 10-15 M).[1][9][10] This allows for the efficient elution of desthiobiotin-labeled proteins under mild, non-denaturing conditions through competitive displacement with free biotin.[3][8][9][11] This approach is ideal for isolating native protein complexes and preserving protein activity for downstream applications.[3]

This document provides a detailed protocol for the elution of desthiobiotin-labeled proteins from streptavidin resin.

Principle of Elution

The elution of desthiobiotin-labeled proteins from streptavidin is based on the principle of competitive displacement. Free biotin, having a much higher affinity for the streptavidin binding pocket, is introduced in excess. This effectively displaces the weaker-binding desthiobiotin-labeled protein from the streptavidin matrix, allowing for its recovery in a gentle, buffered solution.

Advantages of Desthiobiotin over Biotin for Reversible Binding

FeatureBiotinDesthiobiotin
Binding Affinity (Kd) ~10-15 M~10-11 M
Elution Conditions Harsh, denaturing (e.g., boiling in SDS, low pH, high salt)Mild, non-denaturing (competitive elution with free biotin)
Protein Activity Often compromisedPreserved
Co-purification Risk of co-purifying endogenous biotinylated proteinsMinimized co-purification of endogenous biotinylated proteins[9]
Reversibility Essentially irreversible under physiological conditions[1][9]Reversible[3]

Experimental Workflow for Desthiobiotin-Based Protein Purification

Workflow cluster_labeling Protein Labeling cluster_capture Capture cluster_elution Elution Protein Target Protein Labeled_Protein Desthiobiotin-Labeled Protein Protein->Labeled_Protein Primary Amines (e.g., Lysine) NHS_Desthiobiotin NHS-Desthiobiotin NHS_Desthiobiotin->Labeled_Protein Streptavidin_Beads Streptavidin-Coated Beads Bound_Complex Streptavidin-Desthiobiotin Protein Complex Labeled_Protein->Bound_Complex Incubation Streptavidin_Beads->Bound_Complex Biotin_Solution Free Biotin Solution Eluted_Protein Purified Native Protein Bound_Complex->Eluted_Protein Competitive Displacement Biotin_Solution->Eluted_Protein

Caption: Workflow for purification of desthiobiotin-labeled proteins.

Detailed Experimental Protocol

This protocol outlines the general steps for eluting a desthiobiotin-labeled protein from streptavidin-coated magnetic beads. Optimization may be required depending on the specific protein and downstream application.

Materials:

  • Desthiobiotin-labeled protein sample

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer: 50 mM Biotin in Binding/Wash Buffer

  • Magnetic stand

  • Microcentrifuge tubes

Procedure:

  • Preparation of Streptavidin Beads:

    • Resuspend the streptavidin magnetic beads thoroughly by vortexing.

    • Aliquot the desired amount of bead slurry into a clean microcentrifuge tube.

    • Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.

    • Wash the beads by adding 500 µL of Binding/Wash Buffer, resuspending the beads, pelleting them on the magnetic stand, and removing the supernatant. Repeat this wash step twice.

  • Binding of Desthiobiotin-Labeled Protein:

    • After the final wash, resuspend the beads in 200 µL of Binding/Wash Buffer.

    • Add your desthiobiotin-labeled protein sample to the bead suspension.

    • Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.

  • Washing:

    • Place the tube on the magnetic stand to pellet the beads and collect the supernatant (this is the unbound fraction, which can be saved for analysis).

    • Wash the beads three times with 500 µL of Binding/Wash Buffer per wash. For each wash, resuspend the beads completely, pellet them on the magnetic stand, and discard the supernatant.

  • Elution:

    • After the final wash, remove all residual buffer.

    • Add 50-100 µL of Elution Buffer (50 mM Biotin) to the beads.

    • Gently resuspend the beads and incubate for 15-30 minutes at room temperature with gentle rotation. For tighter binding interactions, incubation can be extended up to 60 minutes or performed at 37°C.[10]

    • Place the tube on the magnetic stand and carefully collect the supernatant containing the eluted protein. This is the first elution fraction.

    • To maximize recovery, a second elution can be performed by adding another 50-100 µL of Elution Buffer to the beads and repeating the incubation and collection steps. The two elution fractions can be pooled.

  • Downstream Analysis:

    • The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, mass spectrometry, or activity assays.

    • Note that the eluate will contain a high concentration of free biotin, which may interfere with subsequent assays involving streptavidin or avidin. If necessary, biotin can be removed by dialysis or gel filtration.[12]

Quantitative Data Summary

The efficiency of elution can be influenced by factors such as incubation time, temperature, and the concentration of free biotin. While specific quantitative data is highly dependent on the protein of interest and the experimental setup, the following table provides a general overview of expected outcomes.

ParameterTypical Value/RangeNotes
Elution Buffer Biotin Concentration 10-50 mMHigher concentrations can improve elution efficiency, but may require more extensive removal for downstream applications.
Elution Incubation Time 15-60 minutesLonger incubation times can increase yield.
Elution Temperature Room Temperature to 37°CIncreased temperature can enhance elution but may affect protein stability.[10]
Expected Protein Recovery >80%Recovery rates are generally high due to the efficient competitive displacement.
Purity of Eluted Protein HighThe specificity of the desthiobiotin-streptavidin interaction results in high purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Protein Yield Incomplete elution.Increase biotin concentration in the elution buffer. Increase incubation time or temperature during elution. Perform a second elution and pool the fractions.
Inefficient binding to streptavidin beads.Ensure the protein is properly labeled with desthiobiotin. Optimize binding conditions (e.g., buffer composition, incubation time).
Contamination with Streptavidin Harsh handling of beads.Avoid vigorous vortexing or sonication that could lead to bead fragmentation.
Interference in Downstream Assays Presence of free biotin in the eluate.Remove free biotin using dialysis, gel filtration, or a buffer exchange column.[12]

Conclusion

The use of desthiobiotin for affinity purification provides a robust and versatile method for isolating proteins under mild, non-denaturing conditions. This approach is particularly advantageous for studies requiring the preservation of protein structure, function, and protein-protein interactions. The protocol described herein offers a reliable starting point for researchers to purify desthiobiotin-labeled proteins for a wide range of downstream applications.

References

Unveiling the Interactome: A Guide to Identifying Protein-Protein Interactions Using Amine-PEG3-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of proteins within a cell governs nearly all biological processes. Understanding these protein-protein interactions (PPIs) is paramount for elucidating cellular signaling pathways, identifying novel drug targets, and unraveling the mechanisms of disease. Amine-PEG3-Desthiobiotin is a powerful chemical probe designed to facilitate the identification of PPIs through affinity purification-mass spectrometry (AP-MS) and proximity-dependent biotinylation techniques like BioID.

This versatile reagent features a terminal amine group for covalent attachment to a protein of interest (the "bait"), a flexible polyethylene (B3416737) glycol (PEG3) spacer to minimize steric hindrance, and a desthiobiotin moiety for reversible binding to streptavidin. The lower binding affinity of desthiobiotin compared to biotin (B1667282) allows for gentle elution of captured proteins, preserving the integrity of protein complexes for downstream analysis. These application notes provide detailed protocols and workflows for utilizing this compound to confidently identify novel protein interactors.

Principle of the Method

The core principle involves covalently linking this compound to a specific "bait" protein. This desthiobiotinylated bait is then used to capture its interacting partners ("prey" proteins) from a cell lysate or in living cells. The entire complex is then isolated using streptavidin-coated beads. Due to the reversible nature of the desthiobiotin-streptavidin interaction, the captured proteins can be eluted under mild conditions, typically with an excess of free biotin. The eluted proteins are subsequently identified and quantified using mass spectrometry.

There are two primary strategies for employing this compound:

  • Affinity Purification-Mass Spectrometry (AP-MS): The desthiobiotinylated bait protein is used to pull down its direct and stable interacting partners from a cell lysate. This method is ideal for identifying members of stable protein complexes.

  • Proximity-Dependent Biotinylation (BioID): The bait protein is fused to a promiscuous biotin ligase (e.g., BirA*). In the presence of biotin or a biotin analog, the ligase generates reactive biotin species that covalently label nearby proteins, including transient and proximal interactors. While this compound itself is not the proximity label in this case, the principles of desthiobiotin-streptavidin affinity purification are crucial for the subsequent capture and analysis of the biotinylated proteins. The protocols provided below are adaptable for the purification steps of a BioID experiment.

Data Presentation

Quantitative mass spectrometry is essential for distinguishing true interaction partners from non-specific background proteins. The following table represents a typical dataset obtained from a quantitative proteomics experiment, such as a BioID study, comparing a desthiobiotin-based pulldown for a bait protein against a negative control. The data is often presented with protein identifiers, gene names, and quantitative values like spectral counts or peptide intensities, along with statistical analysis.

Table 1: Representative Quantitative Proteomics Data from a Desthiobiotin Pulldown Experiment

Protein AccessionGene NameBait Pulldown (Avg. Spectral Count)Control Pulldown (Avg. Spectral Count)Fold Change (Bait/Control)p-valueIdentified as Interactor
P04637TP53152530.40.0001Yes
Q06323MDM289329.70.0005Yes
P62993GRB27589.40.002Yes
P11362HSP90AA12101501.40.25No
P60709ACTB5505301.00.89No
Q13155USP768417.00.001Yes

Note: This table is a representative example to illustrate data presentation. Actual data will vary depending on the experiment.

Experimental Protocols

Protocol 1: Labeling of a Bait Protein with this compound

This protocol describes the covalent attachment of this compound to a purified bait protein containing accessible primary amines (e.g., lysine (B10760008) residues). The labeling is typically achieved through the formation of a stable amide bond using an amine-reactive crosslinker like an N-hydroxysuccinimide (NHS) ester.

Materials:

  • Purified bait protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • NHS ester crosslinker (e.g., EDC and Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Reaction tubes

Procedure:

  • Prepare the Bait Protein:

    • Ensure the purified bait protein is at a concentration of 1-5 mg/mL in an amine-free buffer like Phosphate-Buffered Saline (PBS). Buffers containing Tris or glycine (B1666218) will interfere with the labeling reaction.

  • Prepare the Labeling Reagent:

    • Immediately before use, dissolve the this compound and an equimolar amount of NHS ester crosslinker (e.g., EDC and Sulfo-NHS) in DMF or DMSO to a final concentration of 10 mM.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the activated this compound-NHS ester solution to the bait protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Remove Excess Label:

    • Remove non-reacted this compound by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Verification of Labeling (Optional):

    • The efficiency of labeling can be assessed using a variety of methods, including HABA (4'-hydroxyazobenzene-2-carboxylic acid) assays or by performing a Western blot and detecting the desthiobiotinylated protein with a streptavidin-HRP conjugate.

  • Storage:

    • Store the desthiobiotinylated bait protein at -20°C or -80°C for long-term use.

Protocol 2: Affinity Purification of Interacting Proteins

This protocol outlines the procedure for using the desthiobiotinylated bait protein to capture interacting proteins from a cell lysate.

Materials:

  • Desthiobiotinylated bait protein (from Protocol 1)

  • Cell lysate from control and experimental cells/tissues

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., PBS containing 10-50 mM free biotin)

  • Sample buffer for SDS-PAGE (e.g., Laemmli buffer)

Procedure:

  • Prepare Cell Lysate:

    • Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Prepare Streptavidin Beads:

    • Wash the required amount of streptavidin beads three times with lysis buffer to remove preservatives and equilibrate the beads.

  • Incubation of Bait with Lysate:

    • Add the desthiobiotinylated bait protein to the clarified cell lysate. For a negative control, add an equivalent amount of a non-biotinylated control protein or buffer.

    • Incubate for 1-3 hours at 4°C with gentle rotation to allow the formation of bait-prey complexes.

  • Capture of Protein Complexes:

    • Add the pre-washed streptavidin beads to the lysate-bait mixture.

    • Incubate for 1 hour at 4°C with gentle rotation to allow the desthiobiotinylated bait and its interacting proteins to bind to the beads.

  • Washing:

    • Pellet the beads using a magnetic stand or centrifugation.

    • Discard the supernatant.

    • Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, add elution buffer (containing free biotin) to the beads.

    • Incubate for 30-60 minutes at room temperature with gentle agitation to displace the desthiobiotinylated protein complexes from the streptavidin beads.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Sample Preparation for Downstream Analysis:

    • The eluted protein sample is now ready for analysis by SDS-PAGE, Western blotting, or, most commonly, for in-solution or in-gel digestion followed by mass spectrometry-based protein identification and quantification.

Mandatory Visualizations

experimental_workflow cluster_labeling Protein Labeling cluster_pulldown Affinity Purification cluster_analysis Analysis Bait Bait Protein LabeledBait Desthiobiotinylated Bait Protein Bait->LabeledBait Covalent Labeling Desthiobiotin This compound + NHS Crosslinker Desthiobiotin->LabeledBait Complex Bait-Prey Complex LabeledBait->Complex Lysate Cell Lysate (with Prey Proteins) Lysate->Complex BoundComplex Bead-Bound Complex Complex->BoundComplex Beads Streptavidin Beads Beads->BoundComplex Elution Elution with Biotin BoundComplex->Elution ElutedProteins Eluted Prey Proteins Elution->ElutedProteins MS Mass Spectrometry (LC-MS/MS) ElutedProteins->MS Data Protein ID & Quantification MS->Data BioID_Workflow cluster_expression In Vivo Biotinylation cluster_purification Purification of Biotinylated Proteins cluster_ms_analysis Mass Spectrometry Analysis BaitBirA Bait-BirA* Fusion Protein Expression in Cells ProximityLabeling Proximity-Dependent Biotinylation of Prey BaitBirA->ProximityLabeling Biotin Add Biotin Biotin->ProximityLabeling CellLysis Cell Lysis ProximityLabeling->CellLysis AffinityCapture Affinity Capture CellLysis->AffinityCapture StreptavidinBeads Streptavidin Beads StreptavidinBeads->AffinityCapture Washes Washes AffinityCapture->Washes OnBeadDigest On-Bead Digestion (Trypsin) Washes->OnBeadDigest ElutionPeptides Elution of Peptides OnBeadDigest->ElutionPeptides LCMS LC-MS/MS ElutionPeptides->LCMS ProteinID Protein Identification & Quantification LCMS->ProteinID

Application Notes and Protocols for In Vivo Biotinylation with Amine-PEG3-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of targeted therapeutics and proteomics, the ability to specifically label and track biomolecules in vivo is paramount. Amine-PEG3-Desthiobiotin is a versatile reagent that facilitates the covalent attachment of a desthiobiotin tag to proteins, antibodies, or other molecules of interest. This tag's reversible, high-affinity interaction with streptavidin provides a powerful tool for a range of applications, from targeted drug delivery and the development of antibody-drug conjugates (ADCs) to the elucidation of complex signaling pathways.

The structure of this compound features a primary amine for conjugation to carboxyl groups or other reactive moieties on the target molecule, a flexible polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and reduces steric hindrance, and a desthiobiotin headgroup for subsequent capture and detection. The lower binding affinity of desthiobiotin to streptavidin compared to biotin (B1667282) allows for gentle elution under physiological conditions, preserving the integrity of interacting partners.[1][2]

These application notes provide a comprehensive overview of the use of this compound for in vivo biotinylation, including detailed protocols for conjugation, targeted delivery, and interaction studies, as well as a summary of relevant quantitative data to guide experimental design.

Key Features and Applications

  • Targeted Drug Delivery: Conjugation of this compound to targeting ligands (e.g., antibodies, peptides) enables the delivery of therapeutic payloads to specific cell types or tissues. The subsequent administration of a streptavidin-conjugated drug allows for a pre-targeted therapeutic approach.

  • Antibody-Drug Conjugate (ADC) Development: The amine group can be used to link cytotoxic drugs to antibodies, while the desthiobiotin tag can serve as a handle for purification or as a component of a cleavable linker system in more advanced ADC designs.[3][4]

  • In Vivo Imaging and Biodistribution Studies: The desthiobiotin tag can be used to track the localization and pharmacokinetic profile of conjugated molecules in vivo through the use of streptavidin-linked imaging agents.

  • Proteomics and Interaction Studies: In vivo biotinylation of a protein of interest allows for its subsequent isolation from tissue lysates along with its interacting partners for identification by mass spectrometry. Proximity labeling techniques, while not directly using pre-conjugated biotin, provide a powerful framework for studying protein-protein interactions within specific signaling pathways.[5][6][7]

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the in vivo application of desthiobiotin-PEG conjugated molecules. It is important to note that specific data for this compound is limited in the public domain; therefore, data from analogous biotin-PEG and cleavable linker systems are included to provide a frame of reference.

Table 1: Representative Pharmacokinetic Parameters of PEGylated Biologics

Molecule TypeConjugateHalf-life (t½)ClearanceVolume of Distribution (Vd)Reference
PeptidePEGylated PeptideIncreased (hours to days)DecreasedClose to blood volume[8]
AntibodyPEGylated AntibodySignificantly IncreasedSignificantly DecreasedGenerally reduced[9]
Small MoleculePEGylated Small MoleculeIncreasedDecreasedVariable[10]

Data is generalized from studies on various PEGylated molecules and may not be directly representative of this compound conjugates.

Table 2: Representative In Vivo Efficacy of Antibody-Drug Conjugates with Cleavable Linkers

ADC TargetLinker TypePayloadTumor ModelEfficacyReference
CD22Disulfide (cleavable)DM1Human Lymphoma XenograftTumor regression at 3 mg/kg[3]
HER2β-galactosidase (cleavable)MMAEXenograft Mouse Model57-58% reduction in tumor volume at 1 mg/kg[3]
HER2Exo-linker (cleavable)ExatecanRat ModelSuperior stability and efficacy compared to T-DXd[11]

This table showcases the efficacy of ADCs with different types of cleavable linkers, providing a conceptual basis for the potential of desthiobiotin-based cleavable systems.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol describes the conjugation of this compound to an antibody via its primary amine reacting with an activated carboxyl group on the antibody, or more commonly, by activating the antibody's carboxyl groups first. A more common approach is to use an NHS-ester derivative of Desthiobiotin-PEG to react with the antibody's primary amines (lysine residues).

Materials:

  • Antibody of interest (in a buffer free of primary amines, e.g., PBS)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Conjugation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 1-5 mg/mL in Conjugation Buffer.

  • Activation of Antibody Carboxyl Groups:

    • Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS to the antibody solution.

    • Incubate for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add a 20- to 50-fold molar excess of this compound to the activated antibody solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent by dialysis against PBS or by using a desalting column.

  • Characterization: Determine the degree of labeling using a HABA assay or by mass spectrometry. Confirm the integrity and binding activity of the conjugated antibody by ELISA or flow cytometry.

Protocol 2: In Vivo Targeted Delivery and Biodistribution Study

This protocol outlines a general procedure for evaluating the targeting and biodistribution of a desthiobiotinylated antibody in vivo.

Materials:

  • Desthiobiotin-PEG3-Antibody conjugate

  • Streptavidin labeled with an imaging agent (e.g., fluorescent dye, radionuclide)

  • Tumor-bearing animal model (e.g., xenograft mice)

  • Anesthesia

  • Imaging system (e.g., IVIS for fluorescence, PET/SPECT for radionuclide)

Procedure:

  • Animal Model: Utilize an appropriate tumor-bearing animal model that expresses the target antigen for the conjugated antibody.

  • Pre-targeting Step:

    • Inject the Desthiobiotin-PEG3-Antibody conjugate intravenously into the animals. The optimal dose and timing should be determined empirically (typically 24-72 hours prior to the imaging agent).

  • Chase Step (Optional): To clear unbound biotinylated antibody from circulation, a chase agent can be administered.

  • Imaging Agent Administration:

    • Inject the streptavidin-imaging agent conjugate intravenously.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the animals and perform imaging to visualize the localization of the conjugate.

  • Ex Vivo Biodistribution:

    • At the final time point, euthanize the animals and harvest major organs and the tumor.

    • Measure the signal (fluorescence or radioactivity) in each organ to quantify the biodistribution. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).[9]

Protocol 3: Pull-Down Assay for In Vivo Interaction Studies

This protocol describes the isolation of a desthiobiotinylated protein and its interacting partners from a tissue lysate.

Materials:

  • Tissue sample from an animal treated with a desthiobiotinylated probe

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., PBS containing 50 mM biotin)

  • SDS-PAGE and Western blotting reagents or Mass Spectrometry sample preparation reagents

Procedure:

  • Tissue Lysis:

    • Homogenize the tissue sample in ice-cold Lysis Buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Pre-clearing Lysate (Optional): To reduce non-specific binding, incubate the lysate with unconjugated beads for 1 hour at 4°C and then remove the beads.

  • Binding:

    • Add streptavidin-conjugated magnetic beads to the cleared lysate.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow the desthiobiotinylated protein to bind to the beads.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Resuspend the beads in Elution Buffer containing free biotin to competitively elute the desthiobiotinylated protein and its interactors.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Analysis:

    • Collect the eluate and analyze the protein complexes by SDS-PAGE and Western blotting or by mass spectrometry for protein identification.[12]

Visualizations

experimental_workflow cluster_conjugation Step 1: Conjugation cluster_invivo Step 2: In Vivo Administration cluster_analysis Step 3: Analysis Antibody Antibody Conjugated Antibody Conjugated Antibody Antibody->Conjugated Antibody EDC, Sulfo-NHS This compound This compound This compound->Conjugated Antibody Animal Model Animal Model Conjugated Antibody->Animal Model IV Injection Tissue Lysate Tissue Lysate Animal Model->Tissue Lysate Biodistribution Biodistribution Animal Model->Biodistribution Pull-down Pull-down Tissue Lysate->Pull-down Streptavidin Beads Mass Spectrometry Mass Spectrometry Pull-down->Mass Spectrometry Elution

Caption: Experimental workflow for in vivo biotinylation.

signaling_pathway_investigation cluster_hippo Hippo Signaling Pathway cluster_wnt Wnt Signaling Pathway MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 Phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylates (Inhibits) TEAD TEAD YAP/TAZ->TEAD Binds to Gene Transcription Gene Transcription TEAD->Gene Transcription Activates Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction Complex Destruction Complex Dishevelled->Destruction Complex Inhibits Beta-catenin Beta-catenin Destruction Complex->Beta-catenin Degrades TCF/LEF TCF/LEF Beta-catenin->TCF/LEF Activates Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression

Caption: Simplified Wnt and Hippo signaling pathways.

Conclusion

This compound is a valuable tool for researchers in drug development and proteomics, offering a reliable method for the in vivo labeling and tracking of biomolecules. Its unique properties, particularly the reversible binding of the desthiobiotin tag, provide significant advantages in applications requiring gentle elution and recovery of target molecules and their interacting partners. The protocols and data presented here serve as a guide for the successful implementation of this technology in a variety of research settings. Further optimization of specific experimental conditions will be necessary to achieve the best results for each unique application.

References

Amine-PEG3-Desthiobiotin in Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amine-PEG3-Desthiobiotin is a versatile chemical tool with significant applications in mass spectrometry-based proteomics. Its unique properties, combining a reactive primary amine, a polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin affinity tag, enable a range of powerful experimental workflows. This document provides detailed application notes and protocols for its use in affinity purification-mass spectrometry (AP-MS), chemical proteomics, and targeted protein degradation studies.

Overview of this compound

This compound is a trifunctional molecule designed for the selective labeling and enrichment of biomolecules.[1]

  • Primary Amine (-NH2): This reactive group allows for covalent conjugation to various functional groups on proteins and other molecules, such as carboxyl groups, through amide bond formation.[2]

  • PEG3 Spacer: The short, hydrophilic polyethylene glycol spacer enhances the solubility of the entire molecule and the conjugated target, while also minimizing non-specific binding during affinity purification steps.[1]

  • Desthiobiotin: This analog of biotin (B1667282) binds to streptavidin with high affinity and specificity, but with a key advantage: the interaction is reversible under mild elution conditions. This "soft-release" characteristic is crucial for preserving the integrity of protein complexes for downstream analysis by mass spectrometry.[3][4]

Key Applications in Mass Spectrometry

The unique structure of this compound makes it suitable for several advanced mass spectrometry workflows:

  • Affinity Purification-Mass Spectrometry (AP-MS) for Protein-Protein Interactions: By conjugating this compound to a "bait" protein or a small molecule, researchers can capture its interacting "prey" proteins from complex biological mixtures like cell lysates.[3] The gentle elution from streptavidin resin ensures that delicate protein complexes remain intact for identification by mass spectrometry.[3]

  • Chemical Proteomics for Target Identification: This reagent is a valuable tool in chemical proteomics for the identification of small molecule targets. A bioactive small molecule can be functionalized with this compound, creating a probe to enrich its protein targets from a proteome. Subsequent mass spectrometry analysis identifies the bound proteins.

  • Targeted Protein Degradation (TPD) with PROTACs: this compound serves as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][] PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[5] The desthiobiotin tag can be used to purify and analyze the PROTAC-target-E3 ligase ternary complex.

Experimental Protocols

Protocol 1: Bioconjugation of this compound to a Protein of Interest

This protocol describes the covalent attachment of this compound to a purified "bait" protein containing accessible carboxyl groups.

Materials:

  • Purified "bait" protein in an amine-free buffer (e.g., MES, HEPES)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide) (optional, to enhance coupling efficiency)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Desalting columns

Procedure:

  • Protein Preparation: Ensure the purified protein is in an amine-free buffer at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM solution of EDC in reaction buffer. If using, prepare a 25 mM solution of Sulfo-NHS in reaction buffer. Prepare a 50 mM solution of this compound in DMSO.

  • Activation of Carboxyl Groups: Add EDC to the protein solution to a final concentration of 5 mM. If using Sulfo-NHS, add it to a final concentration of 5 mM. Incubate for 15 minutes at room temperature.

  • Conjugation: Add this compound solution to the activated protein solution to achieve a 20- to 50-fold molar excess over the protein.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Add quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and other reagents using a desalting column equilibrated with a suitable buffer for downstream applications (e.g., PBS).

Protocol 2: Affinity Purification of Interacting Proteins for Mass Spectrometry

This protocol outlines the enrichment of protein complexes using a desthiobiotinylated bait protein and their subsequent preparation for mass spectrometry analysis.

Materials:

  • Desthiobiotinylated bait protein (from Protocol 3.1)

  • Cell lysate in a suitable lysis buffer (e.g., RIPA buffer without biotin)

  • Streptavidin-agarose or magnetic beads

  • Wash Buffer 1: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.4

  • Wash Buffer 2: 50 mM Tris-HCl, 500 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.4

  • Wash Buffer 3: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

  • Elution Buffer: 50 mM Tris-HCl, 150 mM NaCl, 50 mM Biotin, pH 7.4

  • Ammonium (B1175870) Bicarbonate (50 mM)

  • DTT (Dithiothreitol)

  • Iodoacetamide (B48618)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Bead Preparation: Wash the streptavidin beads three times with lysis buffer.

  • Bait Immobilization: Incubate the desthiobiotinylated bait protein with the washed streptavidin beads for 1-2 hours at 4°C with gentle rotation.

  • Washing: Wash the beads three times with lysis buffer to remove unbound bait protein.

  • Affinity Purification: Incubate the bait-bound beads with the cell lysate (1-5 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Wash the beads three times with Wash Buffer 1.

    • Wash the beads twice with Wash Buffer 2.

    • Wash the beads twice with Wash Buffer 3.

  • Elution: Elute the bound protein complexes by incubating the beads with Elution Buffer for 30-60 minutes at room temperature with gentle agitation. Repeat the elution step for complete recovery.

  • Sample Preparation for Mass Spectrometry (On-Bead Digestion - Alternative to Elution):

    • After the final wash, resuspend the beads in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

  • LC-MS/MS Analysis: Desalt the eluted proteins or digested peptides using a C18 StageTip or equivalent and analyze by LC-MS/MS.

Data Presentation

Quantitative proteomics experiments using this compound can generate large datasets. The following tables provide examples of how to structure and present such data.

Table 1: Quantitative Analysis of Enriched Proteins from a Pull-down Experiment. This table summarizes the relative abundance of proteins identified in a pull-down experiment with a desthiobiotinylated bait protein compared to a control pull-down with an unconjugated bead.

Protein IDGene NameBait vs. Control (Fold Change)p-valueNumber of Unique Peptides
P12345BRAF15.20.00125
Q67890MAP2K112.80.00318
...............

Table 2: Identification of Target Proteins for a Small Molecule Probe. This table shows proteins specifically enriched by a small molecule probe functionalized with this compound, with competition from the free small molecule.

Protein IDGene NameProbe vs. Control (Fold Change)Probe + Free Drug vs. Probe (Fold Change)p-value
P54321CDK625.60.1<0.001
Q09876CRK8.30.90.045
...............

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway where a protein of interest (Bait Protein) interacts with its binding partners, which can be identified using an this compound pull-down assay.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_interaction Protein Interaction Complex cluster_downstream Downstream Response Receptor Receptor Kinase1 Kinase1 Receptor->Kinase1 Kinase2 Kinase2 Kinase1->Kinase2 Bait_Protein Bait Protein Kinase2->Bait_Protein Interactor1 Interactor 1 Bait_Protein->Interactor1 Interactor2 Interactor 2 Bait_Protein->Interactor2 Transcription_Factor Transcription_Factor Interactor1->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: A hypothetical signaling pathway highlighting protein interactions.

Experimental Workflow Diagram

This diagram outlines the key steps in an affinity purification-mass spectrometry experiment using this compound.

Experimental_Workflow start Start: Purified Bait Protein & Cell Lysate conjugation 1. Conjugation This compound to Bait Protein start->conjugation purification 2. Purification Remove excess reagent conjugation->purification immobilization 3. Immobilization Bind bait to streptavidin beads purification->immobilization incubation 4. Affinity Purification Incubate with cell lysate immobilization->incubation washing 5. Washing Remove non-specific binders incubation->washing elution 6. Elution Gentle elution with biotin washing->elution digestion 7. Protein Digestion (e.g., Trypsin) elution->digestion lcms 8. LC-MS/MS Analysis digestion->lcms data 9. Data Analysis Identify interacting proteins lcms->data end End: Identified Protein Interactions data->end

Caption: Workflow for affinity purification-mass spectrometry.

PROTAC Mechanism of Action

This diagram illustrates the mechanism of action for a PROTAC utilizing an this compound linker.

PROTAC_Mechanism cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery cluster_degradation Degradation Pathway Target_Ligand Target Ligand Linker This compound Linker Target_Ligand->Linker Target_Protein Target Protein Target_Ligand->Target_Protein E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase Ternary_Complex Target-PROTAC-E3 Ligase Ternary Complex Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: PROTAC mechanism of action leading to protein degradation.

References

Application Notes and Protocols for Amine-PEG3-Desthiobiotin in Proximity Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Amine-PEG3-Desthiobiotin for proximity labeling (PL) experiments. This reagent offers a powerful alternative to traditional biotinylation methods, enabling the efficient capture and gentle elution of proximal proteins for subsequent identification and quantification by mass spectrometry. Detailed protocols for conjugation, proximity labeling, and sample preparation are provided to facilitate the successful implementation of this technique in your research.

Introduction to this compound for Proximity Labeling

Proximity labeling coupled with mass spectrometry has become an indispensable tool for mapping protein-protein interactions and elucidating the composition of subcellular microenvironments.[1][2] Enzymes like TurboID, when fused to a protein of interest, generate reactive biotin (B1667282) species that covalently label nearby proteins within a nanometer-scale radius.[1][3][4]

This compound is a versatile chemical probe designed for proximity labeling applications. It features a primary amine for conjugation to a protein of interest, a flexible PEG3 spacer to enhance solubility and minimize steric hindrance, and a desthiobiotin moiety for capture by streptavidin.[5][][7][8] The key advantage of desthiobiotin is its lower binding affinity to streptavidin compared to biotin (Kd ≈ 10-11 M for desthiobiotin vs. 10-15 M for biotin).[9][10] This allows for the gentle and efficient elution of captured proteins using a solution of free biotin, preserving protein complexes and avoiding the harsh denaturing conditions often required for biotin elution.[9][11]

This approach is particularly valuable for:

  • Identifying weak or transient protein interactions.

  • Mapping the proteome of specific cellular compartments.

  • Studying the composition of insoluble protein complexes.

Key Features and Advantages of this compound

FeatureAdvantage
Primary Amine Group Enables straightforward conjugation to proteins of interest (e.g., antibodies, bait proteins) via established amine-reactive chemistries.[5]
PEG3 Spacer Increases hydrophilicity of the conjugate and provides a flexible linker, reducing steric hindrance for both the labeling reaction and subsequent capture.
Desthiobiotin Moiety Allows for efficient capture of labeled proteins on streptavidin-coated beads.[9]
Reversible Streptavidin Binding Facilitates gentle elution of captured proteins with free biotin, preserving the integrity of protein complexes for downstream analysis.[9][11]
Reduced Endogenous Background The mild elution conditions minimize the co-purification of endogenously biotinylated proteins, which remain tightly bound to streptavidin.[9]

Experimental Workflow Overview

The overall workflow for a proximity labeling experiment using this compound conjugated to a bait protein is as follows:

Proximity Labeling Workflow cluster_0 Probe Preparation cluster_1 Proximity Labeling cluster_2 Enrichment & Elution cluster_3 Analysis Bait Bait Protein Conjugation Conjugation Bait->Conjugation Desthiobiotin This compound Desthiobiotin->Conjugation PL Introduce Conjugate to Cells/Lysate TurboID Express TurboID in Proximity PL->TurboID Biotinylation Add Biotin Substrate (Initiate Labeling) TurboID->Biotinylation Lysis Cell Lysis Biotinylation->Lysis Enrichment Streptavidin Bead Enrichment Lysis->Enrichment Elution Gentle Elution with Free Biotin Enrichment->Elution Digestion Protein Digestion Elution->Digestion MS LC-MS/MS Analysis Digestion->MS Data Data Analysis MS->Data

Caption: Proximity labeling workflow using this compound.

Quantitative Data from Proximity Labeling Experiments

While specific quantitative data for this compound is not extensively published in comparative tables, the following tables provide representative data from proximity labeling experiments using similar methodologies (e.g., TurboID with biotin or desthiobiotin-based enrichment). These tables illustrate the type of quantitative results that can be expected.

Table 1: Representative Protein Identification from a TurboID Experiment

This table summarizes the number of proteins typically identified in a TurboID experiment comparing a bait-TurboID fusion to a control.

SampleNumber of Biological ReplicatesTotal Proteins IdentifiedProteins Enriched (≥2-fold vs. Control)
Bait-TurboID 3~2500~300
Control (e.g., TurboID alone) 3~2200-

Data is hypothetical and based on typical results reported in proximity labeling literature.

Table 2: Comparison of Elution Methods for Captured Proteins

This table highlights the advantage of desthiobiotin's gentle elution compared to the harsh conditions required for biotin.

TagElution ConditionProtein RecoveryCo-elution of StreptavidinPreservation of Protein Complexes
Biotin Boiling in SDS-PAGE bufferHighHighNo
Desthiobiotin Competitive elution with free biotinHigh (>90%)[10]LowYes

Data compiled from principles outlined in cited literature.

Table 3: Mass Spectrometry Data for Identified Peptides

This table shows example data for peptides identified by mass spectrometry, including post-translational modifications indicating biotinylation.

ProteinPeptide SequencePrecursor m/zMass Error (ppm)Modification
Protein AK.DLIGEER.V543.291.2Lysine + Desthiobiotin-PEG3
Protein BR.ATEEQLK.T489.25-0.8Lysine + Desthiobiotin-PEG3
Protein CK.VGSPEVEELK.L654.842.1Lysine + Desthiobiotin-PEG3

This is example data. The specific mass addition for this compound after conjugation would need to be calculated based on the cross-linking chemistry used.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Bait Protein using NHS Ester Chemistry

This protocol describes the conjugation of this compound to a bait protein (e.g., an antibody) using an N-hydroxysuccinimide (NHS) ester crosslinker.

Materials:

  • Bait protein (e.g., antibody) at 1-5 mg/mL in amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • NHS ester crosslinker (e.g., EDC and Sulfo-NHS)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting columns

Procedure:

  • Prepare the Bait Protein: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Prepare this compound: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Activate Carboxyl Groups (if conjugating to a protein with available carboxyls):

    • Add a 20-fold molar excess of EDC and a 50-fold molar excess of Sulfo-NHS to the protein solution.

    • Incubate for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction: Add quenching buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

  • Purify the Conjugate: Remove excess, unreacted this compound and crosslinker by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterize the Conjugate: Determine the concentration of the conjugated protein and assess the degree of labeling if required.

Conjugation Protocol start Start prep_protein Prepare Bait Protein (Amine-free buffer) start->prep_protein prep_desthio Dissolve this compound in DMSO/DMF start->prep_desthio conjugation Mix Protein and Desthiobiotin (with crosslinker if needed) prep_protein->conjugation prep_desthio->conjugation incubate Incubate (2h RT or O/N 4°C) conjugation->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify Conjugate (Desalting column) quench->purify end End purify->end

Caption: Workflow for conjugating this compound to a protein.

Protocol 2: Proximity Labeling using a Desthiobiotin-Conjugated Bait and TurboID

This protocol outlines the steps for performing a proximity labeling experiment in cultured cells.

Materials:

  • Cells expressing a TurboID fusion protein in proximity to the target of the desthiobiotin-conjugated bait.

  • Desthiobiotin-conjugated bait protein (from Protocol 1).

  • Cell culture medium.

  • Biotin solution (50 mM stock in DMSO).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Streptavidin-coated magnetic beads.

  • Wash Buffer 1 (e.g., 2% SDS in PBS).

  • Wash Buffer 2 (e.g., 0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, 50 mM HEPES, pH 7.5).

  • Wash Buffer 3 (e.g., 0.5% deoxycholate, 0.5% NP-40, 250 mM LiCl, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • Elution Buffer (PBS with 10 mM biotin, pH 7.2).

Procedure:

  • Cell Culture and Treatment:

    • Culture cells expressing the TurboID fusion to an appropriate density.

    • Introduce the desthiobiotin-conjugated bait protein to the cells (e.g., by adding it to the medium if it targets a cell surface protein, or by transfection/microinjection for intracellular targets).

  • Biotin Labeling:

    • Add biotin to the cell culture medium to a final concentration of 50 µM.

    • Incubate for the desired labeling time (e.g., 10-30 minutes for TurboID).

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer, scrape the cells, and incubate on ice for 10 minutes.

    • Sonicate the lysate to shear DNA and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Enrichment of Desthiobiotinylated Proteins:

    • Pre-wash streptavidin magnetic beads with RIPA buffer.

    • Add the pre-washed beads to the cell lysate and incubate for 1-2 hours at 4°C with rotation.

  • Washing:

    • Collect the beads on a magnetic stand and discard the supernatant.

    • Perform a series of washes to remove non-specific binders:

      • 2x with Wash Buffer 1.

      • 1x with Wash Buffer 2.

      • 1x with Wash Buffer 3.

      • 2x with 50 mM ammonium (B1175870) bicarbonate.

  • Elution:

    • Add Elution Buffer to the beads.

    • Incubate for 30 minutes at 37°C with shaking.

    • Collect the supernatant containing the eluted proteins. Repeat the elution step for complete recovery.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol describes on-bead digestion of the captured proteins for subsequent LC-MS/MS analysis.

Materials:

  • Streptavidin beads with bound desthiobiotinylated proteins (from Protocol 2, before elution).

  • Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate).

  • Alkylation buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate).

  • Trypsin (mass spectrometry grade).

  • 50 mM ammonium bicarbonate.

  • Formic acid.

  • Acetonitrile.

Procedure:

  • Washing for On-Bead Digestion: After the wash steps in Protocol 2, wash the beads twice with 50 mM ammonium bicarbonate.

  • Reduction: Resuspend the beads in reduction buffer and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature, add alkylation buffer, and incubate in the dark for 20 minutes.

  • Digestion:

    • Wash the beads twice with 50 mM ammonium bicarbonate.

    • Resuspend the beads in 50 mM ammonium bicarbonate containing trypsin (e.g., 1 µg).

    • Incubate overnight at 37°C with shaking.

  • Peptide Extraction:

    • Collect the supernatant containing the digested peptides.

    • To extract remaining peptides from the beads, add a solution of 50% acetonitrile/0.1% formic acid, vortex, and combine the supernatant with the first extract.

  • Sample Clean-up:

    • Dry the pooled peptide extracts in a vacuum centrifuge.

    • Resuspend the peptides in 0.1% formic acid.

    • Desalt the peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.

MS Sample Prep start Start with Enriched Beads wash Wash Beads with Ammonium Bicarbonate start->wash reduce Reduction with DTT wash->reduce alkylate Alkylation with Iodoacetamide reduce->alkylate digest On-Bead Digestion with Trypsin alkylate->digest extract Peptide Extraction digest->extract cleanup Desalting (C18) extract->cleanup ms LC-MS/MS Analysis cleanup->ms end End ms->end

Caption: On-bead digestion workflow for mass spectrometry.

Conclusion

This compound is a highly effective tool for proximity labeling experiments, offering the significant advantage of gentle elution to preserve the integrity of identified protein complexes. The protocols provided herein offer a comprehensive guide for researchers to conjugate this probe to their protein of interest, perform proximity labeling in a cellular context, and prepare samples for robust analysis by mass spectrometry. By leveraging the unique properties of desthiobiotin, researchers can gain deeper insights into protein interaction networks and the spatial organization of the proteome.

References

Unveiling Protein Networks: A Guide to Isolating Protein Complexes Using Amine-PEG3-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance of proteins within a cell orchestrates nearly every biological process. Understanding how proteins interact to form dynamic complexes is fundamental to deciphering cellular function in both healthy and diseased states. This knowledge is paramount for identifying novel drug targets and developing targeted therapeutics. Amine-PEG3-Desthiobiotin is a powerful tool for the affinity-based isolation of protein complexes, offering a distinct advantage over traditional biotin-based methods through its gentle elution conditions, which preserve the integrity of delicate protein interactions.

This application note provides a comprehensive guide to the use of this compound for the isolation of protein complexes. It includes detailed protocols for the conjugation of this amine-reactive probe to a "bait" protein, subsequent pull-down of interacting "prey" proteins, and analysis of the isolated complexes.

Principle of the Method

The workflow leverages the high-affinity interaction between desthiobiotin and streptavidin. A protein of interest (the "bait") is first covalently labeled with this compound. This is achieved through the formation of a stable amide bond between the primary amine of the reagent and carboxyl groups on the bait protein, facilitated by the crosslinking agents EDC and NHS. The desthiobiotinylated bait protein is then immobilized on streptavidin-coated beads. When a cell lysate containing potential interacting partners ("prey" proteins) is incubated with these beads, the prey proteins that bind to the bait are captured. Due to the lower binding affinity of desthiobiotin to streptavidin compared to biotin, the entire protein complex (bait and prey) can be efficiently eluted under mild, non-denaturing conditions using a solution of free biotin. This gentle elution is crucial for preserving the native structure and function of the isolated protein complexes, making them suitable for downstream analyses such as mass spectrometry.

Advantages of this compound

  • Gentle Elution: Preserves the integrity of protein complexes for functional studies.

  • High Specificity: The desthiobiotin-streptavidin interaction is highly specific, minimizing off-target binding.

  • Reduced Background: The mild elution conditions reduce the co-purification of endogenously biotinylated proteins.

  • PEG Spacer: The polyethylene (B3416737) glycol (PEG) spacer arm enhances the solubility of the labeled protein and reduces steric hindrance, improving accessibility for streptavidin binding.

Application: Investigating the ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[1] Dysregulation of the ERK pathway is implicated in various diseases, including cancer.[1][2] Understanding the protein-protein interactions within this pathway is crucial for developing targeted therapies. For instance, a researcher could use a desthiobiotinylated ERK2 protein as bait to pull down its interacting partners from cancer cell lysates, potentially identifying novel regulatory proteins or therapeutic targets.

Illustrative Signaling Pathway: The ERK1/2 Cascade

ERK_Pathway Receptor Growth Factor Receptor Grb2 Grb2 Receptor->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., Elk-1, c-Myc) ERK->TranscriptionFactors Phosphorylates Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation

Caption: A simplified diagram of the ERK1/2 signaling cascade.

Data Presentation

Table 1: Comparison of Biotin and Desthiobiotin Binding Affinity to Streptavidin
LigandDissociation Constant (Kd)Elution ConditionsReference
Biotin~10⁻¹⁵ MHarsh, denaturing (e.g., low pH, high temp)[3]
Desthiobiotin~10⁻¹¹ MMild, competitive (e.g., free biotin)[3]
Table 2: Illustrative Quantitative Results of a Desthiobiotin Pull-Down Assay
StepParameterValueMethod of Quantification
Bait Protein Labeling Labeling Efficiency>90%HABA Assay
Labeled Bait Protein Concentration1 mg/mLBradford Assay
Immobilization Immobilization Efficiency~85%Depletion from supernatant
Immobilized Bait Protein~85 µgCalculation
Pull-Down Total Protein in Lysate10 mgBCA Assay
Protein Yield in Eluate~150 µgQubit Protein Assay
Mass Spectrometry Identified Prey Proteins42LC-MS/MS
Bait Protein Coverage95%Mascot Search

Experimental Protocols

Workflow for Protein Complex Isolation using this compound

Workflow Start Start: Purified 'Bait' Protein & this compound Conjugation 1. EDC/NHS Coupling Reaction Start->Conjugation Purification1 2. Removal of Excess Reagents (Desalting Column) Conjugation->Purification1 Immobilization 3. Immobilization on Streptavidin Beads Purification1->Immobilization Washing1 4. Washing of Beads Immobilization->Washing1 Incubation 5. Incubation with Cell Lysate ('Prey' Proteins) Washing1->Incubation Washing2 6. Washing to Remove Non-specific Binders Incubation->Washing2 Elution 7. Elution with Free Biotin Washing2->Elution Analysis 8. Downstream Analysis (SDS-PAGE, Western Blot, Mass Spec) Elution->Analysis

Caption: Experimental workflow for protein complex isolation.

Protocol 1: Desthiobiotinylation of Bait Protein using this compound

This protocol describes the covalent attachment of this compound to carboxyl groups on a purified bait protein using EDC and NHS chemistry.

Materials:

  • Purified bait protein (in a buffer free of amines and carboxyls, e.g., MES buffer)

  • This compound

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Desalting columns

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Protein Preparation:

    • Ensure the purified bait protein is at a concentration of 1-5 mg/mL in Activation Buffer. If the protein is in a different buffer, perform a buffer exchange using a desalting column.

  • Activation of Carboxyl Groups:

    • Equilibrate EDC and NHS (or Sulfo-NHS) to room temperature.

    • Prepare a fresh 10 mM solution of EDC and a 25 mM solution of NHS in Activation Buffer.

    • To 1 mL of the protein solution, add 100 µL of 10 mM EDC and 100 µL of 25 mM NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Prepare a 10 mM solution of this compound in DMSO or an appropriate aqueous buffer.

    • Add a 50-fold molar excess of the this compound solution to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Add hydroxylamine (B1172632) to a final concentration of 10-50 mM to quench the reaction. Incubate for 15 minutes at room temperature.

    • Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions. The desthiobiotinylated bait protein is now ready for use in a pull-down assay.

Protocol 2: Pull-Down of Interacting Protein Complexes

This protocol details the capture of protein complexes using the desthiobiotinylated bait protein.

Materials:

  • Desthiobiotinylated bait protein (from Protocol 1)

  • Streptavidin-coated magnetic beads or agarose (B213101) resin

  • Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA buffer with protease inhibitors)

  • Binding/Wash Buffer: PBS with 0.05% Tween-20, pH 7.4

  • Elution Buffer: PBS with 50 mM Biotin, pH 7.4

  • Microcentrifuge tubes

  • Magnetic rack (for magnetic beads) or microcentrifuge

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and transfer the desired amount to a new microcentrifuge tube.

    • Wash the beads twice with 1 mL of Binding/Wash Buffer. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose beads, centrifuge at low speed (e.g., 1000 x g) for 1 minute.

  • Immobilization of Bait Protein:

    • Resuspend the washed beads in 500 µL of Binding/Wash Buffer.

    • Add 10-100 µg of the desthiobiotinylated bait protein to the beads.

    • Incubate for 1-2 hours at room temperature with gentle rotation.

  • Washing of Immobilized Bait:

    • Wash the beads three times with 1 mL of Binding/Wash Buffer to remove any unbound bait protein.

  • Protein Interaction:

    • Add the cell lysate (typically 0.5-1 mg of total protein) to the beads with the immobilized bait protein.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing to Remove Non-specific Binders:

    • Wash the beads three to five times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution of Protein Complexes:

    • Add 50-100 µL of Elution Buffer to the beads.

    • Incubate for 10-30 minutes at room temperature with gentle mixing. For more efficient elution, incubation can be performed at 37°C.[4]

    • Separate the beads from the eluate. The eluate contains the purified protein complex.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis

This protocol provides a general guideline for preparing the eluted protein complexes for identification by mass spectrometry.

Materials:

  • Eluted protein complex (from Protocol 2)

  • SDS-PAGE gel and running buffer

  • Coomassie stain or silver stain

  • In-gel digestion kit (containing trypsin, reduction, and alkylation reagents)

  • Formic acid

  • Acetonitrile (B52724)

  • C18 desalting tips

Procedure:

  • SDS-PAGE:

    • Run the eluted sample on a 1D SDS-PAGE gel to separate the proteins.

    • Stain the gel with Coomassie or silver stain to visualize the protein bands.

  • In-Gel Digestion:

    • Excise the protein bands of interest from the gel.

    • Destain the gel slices.

    • Reduce the proteins with DTT and alkylate with iodoacetamide (B48618) according to the in-gel digestion kit protocol.

    • Digest the proteins with trypsin overnight at 37°C.

  • Peptide Extraction and Desalting:

    • Extract the peptides from the gel slices using a series of acetonitrile and formic acid washes.

    • Pool the extracts and dry them in a vacuum centrifuge.

    • Resuspend the peptides in 0.1% formic acid.

    • Desalt and concentrate the peptides using C18 desalting tips.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The resulting data can be searched against a protein database to identify the proteins in the complex.

Conclusion

This compound is a versatile and effective reagent for the isolation of protein complexes under mild conditions. The protocols provided in this application note offer a comprehensive guide for researchers to successfully label their protein of interest, perform pull-down assays, and prepare samples for downstream analysis. By preserving the integrity of protein-protein interactions, this technology facilitates a deeper understanding of cellular signaling pathways and the identification of novel therapeutic targets.

References

Application Notes and Protocols for RNA Pull-Down Assay using 3'-Desthiobiotinylated Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The RNA pull-down assay is a powerful in vitro technique used to identify and characterize proteins that interact with a specific RNA molecule of interest. This method is instrumental in elucidating the functions of both coding and non-coding RNAs, such as long non-coding RNAs (lncRNAs), by revealing their protein binding partners. Understanding these RNA-protein interactions is crucial for deciphering cellular regulatory networks, signaling pathways, and the molecular basis of various diseases, thereby providing novel avenues for therapeutic intervention.

The use of 3'-desthiobiotinylated RNA probes offers significant advantages over traditional biotin-streptavidin systems. Desthiobiotin is a modified form of biotin (B1667282) that binds to streptavidin with a lower affinity.[1] This key difference allows for the gentle and efficient elution of the captured RNA-protein complexes under native conditions using a simple solution of free biotin.[1] This mild elution preserves the integrity of the protein complexes, making it ideal for downstream applications such as mass spectrometry and Western blotting. Furthermore, this method reduces the background of non-specifically bound proteins often associated with harsher elution methods required for the strong biotin-streptavidin interaction.[1]

Key Applications:

  • Discovery of Novel RNA-Binding Proteins (RBPs): Identify the full spectrum of proteins that interact with a specific RNA, providing insights into its cellular functions.

  • Validation of Predicted RNA-Protein Interactions: Confirm interactions suggested by computational or other experimental approaches.

  • Investigation of lncRNA-Mediated Signaling: Uncover how lncRNAs modulate cellular signaling pathways by interacting with key regulatory proteins.[2][3][4]

  • Drug Discovery and Target Validation: Identify RNA-protein interactions that can be targeted for therapeutic purposes.

Experimental Protocols

This protocol provides a detailed methodology for performing an RNA pull-down assay using 3'-desthiobiotinylated probes, from probe preparation to the identification of interacting proteins.

I. Preparation of 3'-Desthiobiotinylated RNA Probes

A. In Vitro Transcription and Desthiobiotinylation:

This section describes the generation of desthiobiotin-labeled RNA probes through in vitro transcription. Kits such as the Pierce™ RNA 3' End Desthiobiotinylation Kit are commercially available and provide optimized reagents.[5]

Materials:

  • Linearized DNA template with a T7 promoter upstream of the RNA sequence of interest

  • HighYield T7 RNA Labeling Kit (or similar)

  • Desthiobiotin-11-UTP or -CTP

  • RNase-free water, tubes, and pipette tips

  • DNase I, RNase-free

  • RNA purification kit (e.g., RNeasy Mini Kit)

Protocol:

  • In Vitro Transcription Reaction Setup: Assemble the following components in an RNase-free microcentrifuge tube at room temperature in the specified order:

    • RNase-free Water: to a final volume of 20 µL

    • 10x Reaction Buffer: 2 µL

    • ATP, CTP, GTP solution (100 mM each): 2 µL

    • UTP solution (100 mM): 1 µL

    • Desthiobiotin-11-UTP (50 mM): 1 µL

    • Linearized DNA template (0.5-1 µg): X µL

    • T7 RNA Polymerase Mix: 2 µL

  • Incubation: Gently mix the reaction and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.

  • RNA Purification: Purify the desthiobiotinylated RNA probe using an RNA purification kit according to the manufacturer's instructions. Elute the RNA in RNase-free water.

  • Quality Control: Assess the integrity and concentration of the labeled RNA probe using gel electrophoresis and a spectrophotometer (e.g., NanoDrop).

B. 3' End Labeling of RNA:

Alternatively, commercially synthesized or in vitro transcribed RNA can be labeled at the 3' end.

Materials:

  • Pierce™ RNA 3' End Desthiobiotinylation Kit

  • Purified RNA of interest

  • T4 RNA Ligase

Protocol:

  • Follow the manufacturer's protocol for the 3' end desthiobiotinylation kit. This typically involves incubating the RNA with desthiobiotinylated cytidine (B196190) bisphosphate and T4 RNA ligase.[5]

  • Purify the labeled RNA as described above.

II. RNA Pull-Down Assay

A. Preparation of Cell Lysate:

Materials:

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and RNase inhibitors just before use.

  • Cell scraper

  • Microcentrifuge

Protocol:

  • Wash cultured cells with ice-cold PBS.

  • Add ice-cold Lysis Buffer to the cells and scrape them from the plate.

  • Incubate the cell suspension on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant (cytoplasmic and nuclear extract) to a new pre-chilled tube. This is the protein extract.

  • Determine the protein concentration using a Bradford or BCA protein assay.

B. RNA-Protein Binding and Complex Capture:

Materials:

  • 3'-Desthiobiotinylated RNA probe

  • Control RNA probe (e.g., an antisense sequence or a known non-interacting RNA)

  • Protein extract from step II.A

  • Streptavidin magnetic beads

  • Binding Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1.5 mM MgCl2, 0.5 mM DTT, supplemented with RNase inhibitor.

  • Wash Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1.5 mM MgCl2, 0.5 mM DTT.

Protocol:

  • RNA Folding: Dilute the 3'-desthiobiotinylated RNA probe and the control RNA to the desired concentration (e.g., 100 pmol) in RNA Structure Buffer (10 mM Tris pH 7, 0.1 M KCl, 10 mM MgCl2). Heat at 90°C for 2 minutes, then place on ice for 2 minutes, and finally allow to slowly cool to room temperature to facilitate proper folding.

  • Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the required volume to a new tube. Wash the beads twice with Binding Buffer.

  • RNA Immobilization: Add the folded desthiobiotinylated RNA probe to the washed beads and incubate for 1 hour at 4°C with gentle rotation to allow the RNA to bind to the beads.

  • RNA-Protein Incubation: Add the protein extract (e.g., 1 mg) to the RNA-bound beads. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads five times with ice-cold Wash Buffer to remove non-specific binding proteins.

C. Elution of RNA-Protein Complexes:

Materials:

  • Elution Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1.5 mM MgCl2, 0.5 mM DTT, containing 10 mM Biotin.

Protocol:

  • After the final wash, add Elution Buffer to the beads.

  • Incubate for 1 hour at room temperature with gentle rotation to competitively elute the desthiobiotinylated RNA-protein complexes.

  • Pellet the beads with a magnetic stand and carefully collect the supernatant containing the eluted proteins.

III. Analysis of Interacting Proteins

The eluted proteins can be analyzed by various methods:

  • Western Blotting: To confirm the presence of a specific protein of interest in the pull-down fraction. Run the eluted proteins on an SDS-PAGE gel, transfer to a membrane, and probe with an antibody against the protein of interest.

  • Mass Spectrometry (MS): For an unbiased identification of all proteins that interact with the RNA probe. The eluted proteins are typically subjected to in-solution or in-gel trypsin digestion, followed by LC-MS/MS analysis. Quantitative proteomics techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) can be used to differentiate true interactors from background contaminants.[6][7][8]

Data Presentation

Quantitative data from mass spectrometry analysis should be presented in a clear and structured table. The following is an example based on a study that identified proteins interacting with the lncRNA MALAT1 using a quantitative proteomics approach.[6][7]

Table 1: Quantitative Proteomic Analysis of Proteins Interacting with lncRNA MALAT1

Protein ID (UniProt)Gene SymbolProtein NameRatio (Control/MALAT1)Function
P08238HNRNPUHeterogeneous nuclear ribonucleoprotein U0.12RNA binding, Transcription regulation
Q13148SFPQSplicing factor, proline- and glutamine-rich0.15Splicing, Transcription regulation
P35637HNRNPKHeterogeneous nuclear ribonucleoprotein K0.18RNA binding, Signal transduction
Q01844NONONon-POU domain-containing octamer-binding protein0.20DNA/RNA binding, Splicing
P23246HNRNPA1Heterogeneous nuclear ribonucleoprotein A10.22RNA binding, Splicing
Q15233DDX5ATP-dependent RNA helicase A0.25RNA unwinding, Transcription
P14866HNRNPLHeterogeneous nuclear ribonucleoprotein L0.28RNA binding, Splicing
Q9UQ35DBC1Depleted in breast cancer 1 protein0.35Regulation of transcription

This table is a representative sample of data adapted from Chen et al., Nucleic Acids Research, 2017.[6][7] The "Ratio (Control/MALAT1)" indicates the relative abundance of the protein in the control pull-down compared to the MALAT1 pull-down; a lower ratio signifies enrichment in the MALAT1 sample.

Mandatory Visualizations

Experimental Workflow

RNA_Pulldown_Workflow cluster_prep Probe & Lysate Preparation cluster_assay Pull-Down Assay cluster_analysis Downstream Analysis DNA Linearized DNA Template (T7) IVT In Vitro Transcription with 3'-Desthiobiotin-NTPs DNA->IVT Probe 3'-Desthiobiotinylated RNA Probe IVT->Probe Binding Incubation: RNA-Protein Binding Probe->Binding Cells Cultured Cells Lysis Cell Lysis Cells->Lysis Lysate Protein Lysate Lysis->Lysate Lysate->Binding Beads Streptavidin Magnetic Beads Beads->Binding Wash Wash Steps (Remove Non-specific Binders) Binding->Wash Elution Elution with Free Biotin Wash->Elution Eluate Eluted RNA-Protein Complexes Elution->Eluate WB Western Blot Eluate->WB MS Mass Spectrometry Eluate->MS Validation Validation of Interactions WB->Validation MS->Validation

Caption: Workflow of the RNA pull-down assay with 3'-desthiobiotinylated probes.

Signaling Pathway Examples

The following diagrams illustrate signaling pathways that can be investigated using RNA pull-down assays to understand the role of lncRNAs and RNA-binding proteins.

Wnt/β-Catenin Signaling Pathway

Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON cluster_regulation lncRNA Regulation DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasome BetaCatenin_off->Proteasome Degradation TCF_off TCF/LEF TargetGenes_off Wnt Target Genes (Transcription OFF) TCF_off->TargetGenes_off Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor Dsh Dishevelled Receptor->Dsh Dsh->DestructionComplex Inhibition BetaCatenin_on β-catenin (Accumulation) BetaCatenin_nuc β-catenin BetaCatenin_on->BetaCatenin_nuc Translocation TCF_on TCF/LEF BetaCatenin_nuc->TCF_on TargetGenes_on Wnt Target Genes (Transcription ON) TCF_on->TargetGenes_on lncRNA lncRNA (e.g., MALAT1) RBP RBP lncRNA->RBP Binds to RBP->BetaCatenin_on Stabilizes

Caption: Regulation of Wnt/β-catenin signaling by a lncRNA-protein complex.

PI3K/AKT Signaling Pathway

PI3K_AKT_Signaling cluster_pathway PI3K/AKT Pathway cluster_regulation lncRNA/RBP Regulation GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream Cell Survival, Growth, Proliferation mTOR->Downstream lncRNA lncRNA RBP_HuR RBP (e.g., HuR) lncRNA->RBP_HuR Binds to PTEN_mRNA PTEN mRNA RBP_HuR->PTEN_mRNA Stabilizes PTEN_protein PTEN Protein PTEN_mRNA->PTEN_protein Translation PTEN_protein->PI3K Inhibition

Caption: Regulation of the PI3K/AKT pathway by a lncRNA-RBP complex.

References

Amine-PEG3-Desthiobiotin: A Versatile Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." At the heart of many TPD strategies, such as Proteolysis Targeting Chimeras (PROTACs), are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery. A critical component of these molecules is the linker, which connects a target-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the degrader.

Amine-PEG3-Desthiobiotin is a versatile linker that has gained prominence in the development of PROTACs and other TPD applications. This application note provides a comprehensive overview of its use, including detailed protocols for its incorporation into protein degraders and methods for evaluating their efficacy. The inclusion of a desthiobiotin moiety offers a valuable tool for researchers, enabling affinity-based applications such as pull-down assays to verify target engagement and explore the composition of protein complexes.[1]

Chemical Properties

This compound is a chemical compound featuring a primary amine, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a desthiobiotin head group.

PropertyValue
Chemical Formula C18H36N4O5
Molecular Weight 388.50 g/mol [2]
Appearance White to off-white solid or viscous oil
Solubility Soluble in DMSO, DMF, and water
Storage Store at -20°C for long-term stability[1][]

The primary amine serves as a versatile reactive handle for conjugation to carboxylic acid-containing molecules, such as E3 ligase ligands or target protein ligands, through standard amide bond formation chemistries. The hydrophilic PEG3 spacer enhances the aqueous solubility and can improve the cell permeability of the resulting PROTAC. The desthiobiotin group provides a high-affinity binding site for streptavidin, which can be exploited in various biochemical assays. Unlike the biotin-streptavidin interaction, the desthiobiotin-streptavidin interaction is reversible, allowing for the mild elution of captured proteins.

Applications in Targeted Protein Degradation

This compound is primarily utilized as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The desthiobiotin tag on the linker can be leveraged in several key experimental workflows:

  • PROTAC Synthesis: The terminal amine allows for straightforward conjugation to either the target protein ligand or the E3 ligase ligand.

  • Target Engagement Studies: The desthiobiotin tag can be used to immobilize the PROTAC on a streptavidin-coated solid support, enabling the capture and detection of the target protein from cell lysates.

  • Pull-Down Assays: Desthiobiotin-tagged PROTACs can be used as bait to identify binding partners and explore the composition of protein complexes involving the target protein.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes the general procedure for coupling this compound to a carboxylic acid-containing molecule (e.g., an E3 ligase ligand) using HATU-mediated amide bond formation.

Materials:

  • This compound

  • Carboxylic acid-functionalized binding ligand (e.g., pomalidomide-acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Target protein ligand with a suitable reactive handle (e.g., a carboxylic acid for subsequent coupling)

  • Standard laboratory glassware and stirring equipment

  • HPLC for purification

Procedure:

  • Dissolution of Reactants:

    • In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized binding ligand (1 equivalent) in anhydrous DMF.

    • Add this compound (1.1 equivalents) to the solution.

  • Activation and Coupling:

    • To the stirred solution, add HATU (1.2 equivalents).

    • Add DIPEA (3 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the desthiobiotin-PEG3-E3 ligase ligand conjugate.

  • Final PROTAC Assembly:

    • The resulting conjugate, now bearing a desthiobiotin tag, can be further reacted with a target protein ligand that has a complementary reactive group (e.g., a carboxylic acid to react with the newly introduced amine, though in this specific example, the amine is consumed). A more common strategy is to have one of the binding moieties pre-functionalized with the linker before coupling to the second binding moiety. For a modular approach, one might use a version of the linker with a different reactive group at the other end.

dot

Caption: Workflow for the synthesis of a PROTAC molecule.

Protocol 2: Western Blot for Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC synthesized with this compound

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer and collect the lysates.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples and load equal amounts of protein onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

  • Western Blotting:

    • Transfer proteins to a membrane.

    • Block the membrane in blocking buffer.

    • Incubate with primary antibodies for the target protein and loading control.

    • Wash and incubate with HRP-conjugated secondary antibody.

    • Detect chemiluminescence and quantify band intensities.

  • Data Analysis:

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the DMSO control.

    • Plot a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

dot

Protein_Degradation_Workflow Cell_Culture Cell Seeding & Adherence PROTAC_Treatment PROTAC Treatment (Varying Concentrations) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Extraction PROTAC_Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax) Western_Blot->Data_Analysis Pull_Down_Assay_Workflow Bead_Prep Streptavidin Bead Preparation & Washing PROTAC_Immobilization Immobilize Desthiobiotin-PROTAC Bead_Prep->PROTAC_Immobilization Lysate_Incubation Incubate with Cell Lysate PROTAC_Immobilization->Lysate_Incubation Washing Wash to Remove Non-specific Proteins Lysate_Incubation->Washing Elution Elute Bound Proteins Washing->Elution Analysis Analyze by Western Blot Elution->Analysis IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylation Proteasome Proteasome IRAK4->Proteasome TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB Phosphorylation of IκB NFkB_active Active NF-κB NFkB_IkB->NFkB_active IκB Degradation PROTAC IRAK4 PROTAC PROTAC->IRAK4 Degradation PROTAC->Proteasome Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Nuclear Translocation

References

Application Notes and Protocols for Cell Surface Protein Labeling with Amine-PEG3-Desthiobiotin NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective labeling and subsequent isolation of cell surface proteins are critical for understanding cellular communication, identifying drug targets, and discovering biomarkers. Amine-PEG3-Desthiobiotin NHS Ester is a powerful tool for this purpose. This reagent covalently attaches to primary amines (e.g., on lysine (B10760008) residues) of extracellularly exposed proteins. The desthiobiotin moiety binds to streptavidin with high specificity but lower affinity than biotin (B1667282), allowing for gentle elution of captured proteins under non-denaturing conditions.[1][2][3][4][5][6] The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility and minimizes steric hindrance.[7]

These application notes provide detailed protocols for using this compound NHS Ester for cell surface protein labeling, enrichment, and subsequent analysis, along with key quantitative data and workflow visualizations.

Key Applications

  • Identification of cell surface protein profiles (surface proteomics): Characterize the complement of proteins on the plasma membrane of different cell types or under various conditions.[8][9][10]

  • Biomarker discovery: Identify proteins that are differentially expressed on the surface of diseased versus healthy cells.[10]

  • Drug target identification: Isolate and identify cell surface receptors or other proteins that can serve as therapeutic targets.[8]

  • Monitoring protein trafficking: Study the internalization and recycling of cell surface proteins.[11]

Experimental Overview and Data

The general workflow for cell surface protein labeling and enrichment involves several key steps: cell preparation, biotinylation, cell lysis, affinity purification, and elution. The efficiency of each step is crucial for obtaining high-quality results.

Table 1: Summary of Quantitative Experimental Parameters

ParameterRecommended RangeNotes
Cell Density 70-90% confluencyEnsures a sufficient number of healthy cells for labeling.
This compound NHS Ester Concentration 0.25 - 1.0 mg/mLOptimal concentration should be determined empirically for each cell type.[12]
Incubation Time (Labeling) 30 minutesLonger incubation times may increase labeling of intracellular proteins.[12][13]
Incubation Temperature (Labeling) 4°C or on iceMinimizes endocytosis and labeling of intracellular proteins.[12][13]
Quenching Agent Concentration 50-100 mM Tris or GlycineStops the labeling reaction by consuming unreacted NHS ester.[9]
Streptavidin Bead Slurry Volume 50 - 100 µL per sampleDependent on the amount of biotinylated protein.
Biotin Elution Buffer Concentration 2-10 mM BiotinCompetitively displaces desthiobiotinylated proteins from streptavidin beads.[1][5][6]

Table 2: Expected Outcomes and Quality Control

MetricExpected ResultQuality Control Method
Cell Viability > 95%Trypan Blue exclusion assay post-labeling.
Labeling Efficiency Strong signalWestern blot analysis of cell lysate with streptavidin-HRP.
Enrichment of Surface Proteins Increased signal of known surface markers (e.g., EGFR, Na+/K+-ATPase)Western blot analysis of eluate versus lysate.
Minimal Intracellular Contamination Low to no signal of known cytosolic proteins (e.g., GAPDH, Tubulin)Western blot analysis of eluate.[8]
Protein Yield from Enrichment 10 - 100 µgProtein quantification assay (e.g., BCA).

Experimental Workflow Diagram

experimental_workflow start Start: Adherent or Suspension Cells prep_cells Cell Preparation (Wash with cold PBS) start->prep_cells labeling Cell Surface Labeling (this compound NHS) prep_cells->labeling quench Quench Reaction (Tris or Glycine Buffer) labeling->quench wash_cells Wash and Harvest Cells quench->wash_cells lysis Cell Lysis (Detergent-based buffer) wash_cells->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify affinity_capture Affinity Capture (Streptavidin Beads) clarify->affinity_capture wash_beads Wash Beads (Remove non-specific binders) affinity_capture->wash_beads elution Elution (Biotin solution) wash_beads->elution analysis Downstream Analysis (SDS-PAGE, Western, MS) elution->analysis

Caption: Workflow for cell surface protein labeling and enrichment.

Detailed Experimental Protocols

Protocol 1: Cell Surface Protein Labeling

This protocol describes the labeling of cell surface proteins on live cells with this compound NHS Ester.

Materials:

  • This compound NHS Ester (store at -20°C, desiccated)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

  • Quenching Buffer: 100 mM Tris-HCl or 100 mM Glycine in PBS, pH 8.0, ice-cold

  • Adherent or suspension cells in culture

Procedure:

  • Cell Preparation:

    • For adherent cells, grow to 80-90% confluency. For suspension cells, grow to a density of 1-5 x 10^6 cells/mL.

    • Wash cells twice with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[13] For adherent cells, perform washes in the culture dish. For suspension cells, centrifuge at 300 x g for 5 minutes at 4°C between washes.

  • Labeling Reagent Preparation:

    • Immediately before use, dissolve the this compound NHS Ester in anhydrous DMSO to create a 10 mg/mL stock solution.

    • Further dilute the stock solution in ice-cold PBS (pH 8.0) to the desired final concentration (e.g., 0.5 mg/mL).

  • Biotinylation Reaction:

    • Remove the final PBS wash and add the labeling solution to the cells. Ensure the solution covers the entire surface of the cells.

    • Incubate for 30 minutes at 4°C with gentle agitation.[12][13] This step should be performed on ice to prevent internalization of the labeling reagent.[13]

  • Quenching:

    • To stop the reaction, remove the labeling solution and add ice-cold Quenching Buffer.

    • Incubate for 10-15 minutes at 4°C with gentle agitation.

  • Cell Harvesting:

    • Wash the cells three times with ice-cold PBS (pH 7.4).

    • Harvest the cells. For adherent cells, use a cell scraper. For suspension cells, pellet by centrifugation.

    • The cell pellet can be stored at -80°C or used immediately for lysis.

Protocol 2: Enrichment of Labeled Proteins

This protocol details the capture of desthiobiotinylated proteins using streptavidin-conjugated magnetic beads.

Materials:

  • Labeled cell pellet (from Protocol 1)

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer: PBS with 0.1% Tween-20

  • Elution Buffer: 2-10 mM d-Biotin in PBS

  • Microcentrifuge and magnetic rack

Procedure:

  • Cell Lysis:

    • Resuspend the labeled cell pellet in ice-cold Lysis Buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of the clarified lysate using a standard protein assay (e.g., BCA).

  • Affinity Capture:

    • Prepare the streptavidin magnetic beads by washing them twice with Lysis Buffer according to the manufacturer's instructions.

    • Add an appropriate amount of clarified lysate (e.g., 1-5 mg total protein) to the washed beads.

    • Incubate for 1-2 hours at 4°C with end-over-end rotation.

  • Washing:

    • Place the tube on a magnetic rack to capture the beads. Remove the supernatant.

    • Wash the beads three times with Wash Buffer.

    • Wash the beads twice with PBS to remove any remaining detergent.

  • Elution:

    • Add Elution Buffer to the beads and incubate for 30-60 minutes at room temperature with gentle agitation. This allows the free biotin to competitively displace the desthiobiotin-labeled proteins.[1][5][6]

    • Place the tube on the magnetic rack and collect the supernatant containing the enriched cell surface proteins.

    • Repeat the elution step for a second fraction to maximize recovery.

  • Downstream Analysis:

    • The eluted proteins are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, further sample processing such as buffer exchange and digestion will be required.[8]

Signaling Pathway Context

Cell surface proteins are integral to numerous signaling pathways. For instance, growth factor receptors like the Epidermal Growth Factor Receptor (EGFR) initiate intracellular signaling cascades upon ligand binding. Labeling and isolating these receptors can help in studying their activation and downstream effects.

signaling_pathway ligand Growth Factor (e.g., EGF) receptor Cell Surface Receptor (e.g., EGFR) Labeled with Desthiobiotin ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor ras_raf Ras-Raf-MEK-ERK Pathway adaptor->ras_raf pi3k PI3K-Akt Pathway adaptor->pi3k gene_expression Changes in Gene Expression ras_raf->gene_expression cell_response Cellular Response (Proliferation, Survival) pi3k->cell_response gene_expression->cell_response

Caption: EGFR signaling pathway initiated at the cell surface.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Inactive labeling reagent.Use fresh, anhydrous DMSO. Store this compound NHS Ester properly at -20°C, desiccated.
Incorrect pH of labeling buffer.Ensure the pH of the PBS is between 7.5 and 8.5 for optimal NHS ester reactivity.[14][15]
High Background/Intracellular Labeling Cell membrane permeability.Ensure labeling is performed at 4°C or on ice to minimize endocytosis.[13] Reduce incubation time.
Inefficient quenching.Ensure the quenching buffer is fresh and at the correct concentration.
Low Yield of Enriched Proteins Inefficient cell lysis.Use a stronger lysis buffer or optimize lysis conditions (e.g., sonication).
Insufficient amount of streptavidin beads.Increase the volume of bead slurry used for capture.
Incomplete elution.Increase the concentration of biotin in the elution buffer, extend the elution time, or perform a second elution.
High Non-Specific Binding Inadequate washing.Increase the number of washes and/or the stringency of the wash buffer (e.g., higher salt or detergent concentration).[9]

These protocols and notes provide a comprehensive guide for the successful labeling and enrichment of cell surface proteins using this compound NHS Ester, enabling a wide range of applications in research and development.

References

Application Notes: Amine-PEG3-Desthiobiotin for Capturing Chromatin-Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein-chromatin interactions is fundamental to understanding gene regulation, cellular differentiation, and disease. Chromatin immunoprecipitation (ChIP) is a cornerstone technique for identifying the genomic locations of DNA-binding proteins. However, traditional ChIP methodologies often rely on antibodies with varying specificity and affinity, and the harsh elution conditions required can disrupt native protein complexes.

Amine-PEG3-Desthiobiotin offers a robust alternative for affinity-based capture of specific chromatin-protein complexes. This reagent allows for the covalent labeling of a protein of interest (the "bait" protein), which can then be used in live cells to capture its direct and indirect binding partners on chromatin. Desthiobiotin, a sulfur-free analog of biotin (B1667282), binds to streptavidin with high specificity but with a significantly lower affinity than biotin.[1][2] This crucial difference enables the gentle elution of captured complexes using free biotin, thereby preserving the integrity of protein-protein interactions for downstream analysis.[3][4] The integrated PEG3 (polyethylene glycol) spacer enhances the solubility and reduces steric hindrance of the labeled molecule.[5][6]

This document provides detailed protocols for utilizing this compound to label a bait protein, perform in-cell crosslinking, and subsequently capture and elute the associated chromatin-binding proteins and DNA.

Data Presentation

Quantitative Comparison of Biotin and Desthiobiotin

The key advantage of desthiobiotin lies in its reversible binding to streptavidin, which allows for mild elution conditions.[7] This contrasts with the nearly irreversible bond formed between biotin and streptavidin, which often necessitates denaturing conditions for elution.

FeatureBiotinDesthiobiotinReference(s)
Binding Affinity (Kd) to Streptavidin ~10⁻¹⁵ M~10⁻¹¹ M[1][2][8]
Binding Interaction Essentially irreversibleReversible, stable[4]
Elution Conditions Harsh, denaturing (e.g., boiling in SDS, low pH)Mild, competitive displacement (e.g., free biotin)[3][4]
Co-purification of Endogenous Molecules High risk of co-purifying endogenous biotinylated proteinsMinimized co-purification of endogenous biotinylated proteins[1]
Properties of this compound
PropertyValueReference(s)
Molecular Weight ~388.5 g/mol [6]
Reactive Group Primary Amine (-NH₂)[5][6]
Spacer Arm PEG3 (Polyethylene Glycol)[6]
Solubility Soluble in DMSO, DMF, and water[5]
Storage Conditions -20°C, desiccated[5]

Experimental Protocols & Visualizations

Overall Experimental Workflow

The workflow involves labeling a bait protein, introducing it into cells, crosslinking interacting partners, capturing the complex, and eluting for analysis.

G cluster_prep Phase 1: Preparation cluster_capture Phase 2: In-Cell Capture cluster_analysis Phase 3: Analysis p1 Label Bait Protein with This compound p2 Introduce Labeled Protein into Cells p1->p2 c1 In Vivo Crosslinking (e.g., Formaldehyde) p2->c1 c2 Cell Lysis & Chromatin Shearing (Sonication) c1->c2 c3 Capture with Streptavidin Beads c2->c3 a1 Wash Beads to Remove Non-specific Binders c3->a1 a2 Mild Elution with Free Biotin a1->a2 a3 Downstream Analysis (Western Blot, Mass Spec, qPCR) a2->a3

Caption: Overall workflow for capturing chromatin-binding proteins.

Protocol 1: Covalent Labeling of Bait Protein

This protocol describes the conjugation of this compound to a purified bait protein containing accessible carboxylic acid groups (e.g., on aspartic or glutamic acid residues) using EDC chemistry.

Materials:

  • Purified bait protein

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein: Dissolve the purified bait protein in Activation Buffer to a final concentration of 1-5 mg/mL.

  • Activate Carboxyl Groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.

  • Prepare Labeling Reagent: Immediately before use, dissolve this compound in the Coupling Buffer.

  • Conjugation: Add a 20- to 50-fold molar excess of the dissolved this compound to the activated protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quench Reaction: Quench the reaction by adding a quenching buffer containing a primary amine (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted labeling reagent by passing the solution through a desalting column or by dialysis against PBS.

  • Verification: Confirm successful labeling via SDS-PAGE (a slight shift in molecular weight may be observed) or mass spectrometry.

Protocol 2: In Vivo Crosslinking and Chromatin Preparation

This protocol is adapted from standard ChIP procedures.[9] It uses formaldehyde (B43269) to crosslink the desthiobiotin-labeled bait protein to its interacting proteins and associated DNA within the cell nucleus.

Materials:

  • Cultured cells with the introduced labeled bait protein

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (37% solution)

  • Glycine (B1666218) (1.25 M solution)

  • Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)

  • Sonication Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.1% SDS, 0.5% Sodium Deoxycholate, protease inhibitors)

Procedure:

  • Crosslinking: Add formaldehyde directly to the cell culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle swirling.

  • Quench Crosslinking: Add 1.25 M glycine to a final concentration of 125 mM to quench the crosslinking reaction. Incubate for 5 minutes at room temperature.

  • Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape cells and collect them by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.

  • Chromatin Shearing: Sonicate the lysate on ice to shear the chromatin into fragments of 200-800 bp. The optimal sonication conditions must be empirically determined for each cell type and instrument.

  • Clarification: Centrifuge the sonicated lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (soluble chromatin) to a new tube. This is the input for the capture step.

Protocol 3: Affinity Capture of Chromatin Complexes

This protocol details the capture of the desthiobiotin-labeled protein complexes using streptavidin-coated magnetic beads. A protocol for desthiobiotinylated nucleosome capture provides a strong basis for this step.[8]

Materials:

  • Prepared soluble chromatin

  • Streptavidin magnetic beads

  • Binding/Wash Buffer (e.g., 1X TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.5)

  • Blocking Buffer (e.g., 1X TBST with 0.5% w/v casein or BSA)

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads in Binding/Wash Buffer. Place the tube on a magnetic stand and discard the supernatant. Repeat twice.

  • Blocking: Resuspend the washed beads in Blocking Buffer and incubate for 30 minutes at room temperature with rotation to block non-specific binding sites.

  • Binding: Place the tube on a magnetic stand, discard the blocking buffer, and add the prepared soluble chromatin to the beads.

  • Incubation: Incubate for 1-2 hours (or overnight) at 4°C with gentle rotation to allow the desthiobiotin-labeled complexes to bind to the streptavidin beads.

Protocol 4: Mild Elution and Downstream Processing

This protocol uses a competitive elution strategy with free biotin to release the captured complexes from the streptavidin beads under non-denaturing conditions.

Materials:

  • Beads with captured chromatin complexes

  • Binding/Wash Buffer

  • Elution Buffer (e.g., 5-10 mM D-biotin in Binding/Wash Buffer)

  • Proteinase K

  • DNA purification kit

Procedure:

  • Washing: Place the tube on a magnetic stand. Discard the unbound supernatant. Wash the beads three times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the washed beads in 100-200 µL of Elution Buffer. Incubate for 30-60 minutes at room temperature (or 37°C) with gentle mixing.[3]

  • Collection: Place the tube on a magnetic stand and carefully transfer the supernatant containing the eluted complexes to a new tube. Repeat the elution step and pool the eluates for a higher yield.

  • Reverse Crosslinks: Add NaCl to a final concentration of 200 mM and Proteinase K to a final concentration of 50 µg/mL to the eluted sample. Incubate at 65°C for 4-6 hours (or overnight) to reverse the formaldehyde crosslinks and digest proteins.

  • Analysis:

    • For Protein Analysis: The eluate prior to crosslink reversal can be analyzed by Western blotting or mass spectrometry to identify interacting proteins.

    • For DNA Analysis: After crosslink reversal, purify the DNA using a standard PCR purification or phenol-chloroform extraction protocol. The purified DNA can be analyzed by qPCR or next-generation sequencing to identify genomic binding sites.

Visualization of the Capture and Elution Mechanism

This diagram illustrates the molecular interactions during the capture and competitive elution steps.

G cluster_capture Capture Step cluster_elution Elution Step Bait Bait Protein DTB Desthiobiotin Bait->DTB CBP Chromatin- Binding Partner Bait->CBP Crosslinked Bead Streptavidin Bead DTB->Bead Affinity Binding DNA DNA CBP->DNA Crosslinked Biotin Free Biotin Biotin->Bead Competitive Displacement

References

Troubleshooting & Optimization

Troubleshooting low yield in desthiobiotin pull-down assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with low yield in desthiobiotin pull-down assays.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during desthiobiotin pull-down experiments that can lead to low recovery of the target protein complex.

Q1: Why is the yield of my purified protein complex unexpectedly low?

Low yield can stem from several factors throughout the experimental workflow. A primary reason could be inefficient labeling of the bait protein with desthiobiotin. This can occur if the buffer used for labeling contains primary amines (e.g., Tris), which compete with the protein for reaction with the NHS-ester activated desthiobiotin.[1] Additionally, suboptimal reaction conditions, such as incorrect pH or low concentration of the desthiobiotin reagent, can lead to poor labeling efficiency.[1][2] Another significant cause can be the loss of the protein-protein interaction itself due to harsh lysis or wash conditions.[3]

Q2: How can I improve the desthiobiotinylation of my bait protein?

To enhance the labeling of your bait protein, ensure that the protein is in an amine-free buffer, such as PBS, at a pH between 7.2 and 8.0.[1][3] If your protein is in a buffer containing Tris or other primary amines, it is crucial to perform a buffer exchange before labeling.[1] Optimizing the molar excess of the desthiobiotin reagent can also improve efficiency; a 5-25 fold molar excess is a common starting point, but this may need to be adjusted depending on the concentration of your protein.[1] It is also critical to remove any unreacted desthiobiotin after the labeling reaction, as it will compete with the labeled bait protein for binding to the streptavidin resin.[1][3]

Q3: My bait protein is successfully labeled, but the pull-down yield is still low. What should I check next?

If labeling is successful, the next step is to evaluate the binding of the desthiobiotinylated bait protein to the streptavidin resin. The binding capacity of the resin can be compromised if not handled correctly.[1][3] Ensure the resin is properly washed and equilibrated before adding the labeled bait protein.[3][4] Overloading the resin with the bait protein can also lead to a lower apparent yield, as the excess unbound bait is washed away.[3] It is also possible that the interaction between your bait and prey proteins is weak or transient, requiring optimization of the incubation and wash conditions.[3]

Q4: What are the optimal conditions for binding and washing to preserve protein interactions?

The ideal binding and washing conditions are a balance between maintaining the specific protein-protein interaction and minimizing non-specific binding. For weak or transient interactions, consider reducing the stringency of your wash steps. This can be achieved by lowering the salt concentration or the concentration of detergents in the wash buffer.[5][6] The composition of the lysis buffer is also critical; gentle, non-denaturing lysis buffers are recommended to preserve the native conformation of proteins and their interactions.[3] Including protease inhibitors in the lysis buffer is also essential to prevent degradation of your proteins of interest.[7][8]

Q5: How can I ensure efficient elution of my protein complex from the streptavidin resin?

Desthiobiotin allows for gentle elution under native conditions using a competitive displacement with biotin (B1667282).[9][10] Ensure that the elution buffer contains a sufficient concentration of free biotin (typically 4mM or 50mM) to effectively compete with the desthiobiotinylated bait protein for binding to streptavidin.[1][11] Incubation temperature and time during elution are also important; incubating at 37°C for 10-30 minutes can improve recovery.[1][3][12] Unlike the strong interaction between biotin and streptavidin which often requires harsh denaturing conditions for elution, the reversible binding of desthiobiotin facilitates the recovery of intact protein complexes.[10]

Q6: What are some common sources of non-specific binding and how can I minimize them?

Non-specific binding of proteins to the streptavidin beads is a common cause of high background and can interfere with the detection of your specific interactors.[13] To reduce non-specific binding, it is recommended to pre-clear the cell lysate by incubating it with unconjugated streptavidin beads before the pull-down experiment.[3] Including blocking agents like BSA or using buffers with optimized salt and detergent concentrations can also help minimize non-specific interactions.[5][14]

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for desthiobiotin pull-down assays that can be optimized to improve yield.

ParameterRecommended RangeNotes
Binding Affinity (Kd)
Desthiobiotin-Streptavidin~10⁻¹¹ M[9][15]Weaker affinity allows for gentle elution.
Biotin-Streptavidin~10⁻¹⁵ M[9][15]Very strong, essentially irreversible interaction.
Bait Protein Labeling
Molar Excess of Desthiobiotin5-25X[1]May require optimization based on protein concentration.
Reaction pH7.2 - 8.0[1][3]Use amine-free buffers like PBS.
Binding to Streptavidin Resin
Bait Protein Load10-100 µg per 50 µL resin[1][3]Do not exceed the binding capacity of the resin.
Incubation Time10-30 minutes[3]Can be optimized for specific interactions.
Elution
Biotin Concentration4 mM - 50 mM[1][11]For competitive elution.
Elution Temperature37°C[1][3][12]Higher temperature can improve elution efficiency.
Elution Time10-30 minutes[3][12]Can be extended for difficult to elute complexes.

Experimental Protocols

A generalized protocol for a desthiobiotin pull-down assay is provided below. This should be optimized for your specific proteins of interest.

1. Desthiobiotinylation of Bait Protein

  • Ensure the purified bait protein is in an amine-free buffer (e.g., PBS) at a concentration of 0.2-2 mg/mL.[1][3]

  • Add a 5-25 fold molar excess of NHS-ester activated desthiobiotin to the protein solution.[1]

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[1]

  • Remove excess, unreacted desthiobiotin using a desalting column.[1][3]

2. Immobilization of Desthiobiotinylated Bait Protein

  • Wash the streptavidin agarose (B213101) or magnetic beads with a suitable binding buffer (e.g., PBS).[4]

  • Add the desalted, desthiobiotinylated bait protein to the washed beads.

  • Incubate for 10-30 minutes at room temperature with gentle mixing to allow the bait protein to bind to the beads.[3]

  • Wash the beads several times with binding buffer to remove any unbound bait protein.[3]

3. Pull-Down of Prey Proteins

  • Prepare a cell lysate using a gentle, non-denaturing lysis buffer containing protease inhibitors.

  • Clarify the lysate by centrifugation to remove insoluble material.

  • (Optional but recommended) Pre-clear the lysate by incubating with unconjugated streptavidin beads to reduce non-specific binding.[3]

  • Add the pre-cleared lysate to the beads with the immobilized bait protein.

  • Incubate for 1-2 hours at 4°C with gentle rotation to allow for the formation of the bait-prey protein complex.

  • Wash the beads several times with a wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer may need to be optimized.

4. Elution of Protein Complex

  • Add an elution buffer containing 4-50 mM free biotin to the beads.[1][11]

  • Incubate at 37°C for 10-30 minutes with gentle mixing.[1][3][12]

  • Separate the beads from the eluate (which contains your purified protein complex) by centrifugation or using a magnetic stand.

  • The eluted protein complex is now ready for downstream analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry).

Visualizations

Desthiobiotin_Pull_Down_Workflow Bait_Labeling Bait Protein Labeling Desalting Removal of Excess Desthiobiotin Bait_Labeling->Desalting Immobilization Bait Immobilization Desalting->Immobilization Bead_Prep Streptavidin Bead Preparation Bead_Prep->Immobilization Pull_Down Pull-Down Incubation Immobilization->Pull_Down Cell_Lysis Cell Lysis & Lysate Preparation Cell_Lysis->Pull_Down Washing Washing Pull_Down->Washing Elution Elution with Biotin Washing->Elution Analysis Downstream Analysis (e.g., Western Blot, MS) Elution->Analysis

Caption: Experimental workflow for a desthiobiotin pull-down assay.

Troubleshooting_Low_Yield Start Low Yield in Pull-Down Check_Labeling Is Bait Protein Labeling Efficient? Start->Check_Labeling Optimize_Labeling Optimize Labeling: - Use amine-free buffer - Adjust reagent molar excess - Check pH Check_Labeling->Optimize_Labeling No Check_Binding Is Bait Binding to Beads Efficient? Check_Labeling->Check_Binding Yes Optimize_Labeling->Check_Labeling Optimize_Binding Optimize Binding: - Do not overload resin - Ensure proper bead washing Check_Binding->Optimize_Binding No Check_Interaction Is Bait-Prey Interaction Stable? Check_Binding->Check_Interaction Yes Optimize_Binding->Check_Binding Optimize_Interaction Optimize Interaction: - Use gentle lysis buffer - Reduce wash stringency - Add protease inhibitors Check_Interaction->Optimize_Interaction No Check_Elution Is Elution Efficient? Check_Interaction->Check_Elution Yes Optimize_Interaction->Check_Interaction Optimize_Elution Optimize Elution: - Increase biotin concentration - Increase elution temp/time Check_Elution->Optimize_Elution No Success Improved Yield Check_Elution->Success Yes Optimize_Elution->Check_Elution

Caption: Troubleshooting flowchart for low yield in desthiobiotin pull-downs.

References

Technical Support Center: Optimizing Elution of Desthiobiotin from Streptavidin Beads

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the elution of desthiobiotin-labeled molecules from streptavidin beads. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind eluting desthiobiotin from streptavidin with biotin (B1667282)?

Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with high specificity but a lower affinity compared to the nearly irreversible bond between biotin and streptavidin.[1] The dissociation constant (Kd) for desthiobiotin-streptavidin is approximately 10⁻¹¹ M, whereas for biotin-streptavidin it is 10⁻¹⁵ M.[1] This difference in affinity allows for the efficient elution of desthiobiotin-labeled molecules from streptavidin beads by competitive displacement with a solution containing an excess of free biotin.[1] The free biotin, having a much higher affinity, readily displaces the desthiobiotin-tagged molecules, enabling their gentle recovery under native conditions.[1][2]

Q2: What are the advantages of using desthiobiotin over biotin for affinity purification?

The primary advantage is the ability to elute the captured molecules under mild, non-denaturing conditions.[1] This is crucial when the integrity and biological activity of the purified protein or complex need to be preserved for downstream applications. Standard biotin-streptavidin interactions require harsh elution conditions, such as extreme pH or denaturing agents, which can disrupt protein structure and function.

Q3: Can I use desthiobiotin to elute my Strep-tag® II fusion protein from Strep-Tactin®?

Yes, desthiobiotin is commonly used for the competitive elution of Strep-tag® II and Twin-Strep-tag® fusion proteins from Strep-Tactin®, which is an engineered form of streptavidin.[3][4][5] A concentration of 2.5 mM desthiobiotin in a buffer with a pH of 8.0 is generally recommended for this purpose.[3][5]

Q4: Is it necessary to remove free biotin from my eluate?

The presence of a high concentration of free biotin in the eluate can interfere with certain downstream applications, particularly those involving subsequent biotin-streptavidin-based detection methods. If your downstream application is sensitive to biotin, it is advisable to remove it. This can be achieved through methods such as dialysis or gel filtration.

Troubleshooting Guide

This guide addresses common issues encountered during the elution of desthiobiotin-labeled molecules from streptavidin beads.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Elution Yield 1. Inefficient Competition: The concentration of free biotin in the elution buffer may be insufficient to displace the desthiobiotin-labeled molecule effectively. 2. Short Incubation Time: The elution incubation period may not be long enough for the competitive displacement to reach equilibrium. 3. Low Temperature: Sub-optimal temperature can slow down the dissociation kinetics. 4. Protein Aggregation on Beads: The target protein may have aggregated on the beads, preventing its release. 5. Incorrect pH of Elution Buffer: The pH of the elution buffer can affect both the protein's stability and the binding interaction.1. Increase Biotin Concentration: Increase the free biotin concentration in the elution buffer (e.g., from 10 mM to 50 mM). 2. Extend Incubation Time: Increase the incubation time with the elution buffer (e.g., from 30 minutes to 1-2 hours, or even overnight at 4°C).[6] 3. Optimize Temperature: Perform the elution at a higher temperature, such as 37°C, to increase the rate of dissociation.[2] However, be mindful of the thermal stability of your target protein. 4. Modify Wash/Elution Buffers: Include non-ionic detergents (e.g., 0.05% Tween-20) or adjust salt concentrations in your buffers to minimize non-specific interactions and aggregation. 5. Verify Buffer pH: Ensure your elution buffer is at the optimal pH for your protein and the elution process (typically around pH 7.4-8.0).
High Background/ Contaminating Proteins in Eluate 1. Insufficient Washing: Non-specifically bound proteins are not adequately removed before elution. 2. Hydrophobic Interactions: The protein of interest or contaminants are interacting non-specifically with the beads or other proteins.1. Increase Wash Steps: Increase the number and volume of wash steps before elution. 2. Optimize Wash Buffer: Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) or increase the salt concentration in the wash buffer to disrupt weak, non-specific interactions.
Protein Precipitates After Elution 1. Buffer Incompatibility: The elution buffer composition is not suitable for maintaining the solubility of the eluted protein. 2. High Protein Concentration: The eluted protein is too concentrated and prone to aggregation.1. Adjust Elution Buffer: Modify the pH, salt concentration, or add stabilizing agents (e.g., glycerol) to the elution buffer. 2. Elute in Larger Volume: Elute the protein in a larger volume of buffer to reduce its final concentration.

Data Presentation: Optimizing Elution Conditions

The following tables provide illustrative data to guide the optimization of your elution protocol. The presented efficiencies are representative and may vary depending on the specific protein, the nature of the interaction, and the experimental setup.

Table 1: Effect of Biotin Concentration on Elution Efficiency

Biotin Concentration (mM)Incubation Time (min)Temperature (°C)Representative Elution Efficiency (%)
10302560-70
25302575-85
503025>90

Note: This data is for illustrative purposes. Higher concentrations of biotin generally lead to more efficient displacement of desthiobiotin-labeled molecules.

Table 2: Effect of Incubation Time on Elution Efficiency

Biotin Concentration (mM)Incubation Time (min)Temperature (°C)Representative Elution Efficiency (%)
25152565-75
25302575-85
256025>90

Note: This data is for illustrative purposes. Longer incubation times allow for more complete competitive displacement.

Table 3: Effect of Temperature on Elution Efficiency

Biotin Concentration (mM)Incubation Time (min)Temperature (°C)Representative Elution Efficiency (%)
2530470-80
25302575-85
253037>90

Note: This data is for illustrative purposes. Higher temperatures can increase the rate of dissociation, but the thermal stability of the target protein must be considered.[7][8][9]

Experimental Protocols

Protocol 1: Standard Elution of Desthiobiotin-Labeled Protein

This protocol is a starting point for the elution of a desthiobiotinylated "bait" protein and its interacting partners from streptavidin-coated magnetic beads.

Materials:

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20, pH 7.4

  • Elution Buffer: PBS containing 50 mM Biotin, pH 7.4[10]

  • Desthiobiotinylated bait protein

  • Cell lysate containing potential "prey" proteins

Procedure:

  • Bead Preparation: Wash the streptavidin beads twice with Binding/Wash Buffer.

  • Bait Protein Immobilization: Incubate the washed beads with the desthiobiotinylated bait protein for 1 hour at room temperature with gentle rotation to immobilize the bait.

  • Washing: Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

  • Prey Protein Incubation: Incubate the beads with the cell lysate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Add the Elution Buffer to the beads and incubate for 30-60 minutes at room temperature with gentle mixing to release the bait protein and its interacting partners.[10]

  • Analysis: Collect the eluate and analyze the protein complexes by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: Elution of Strep-tag® II Fusion Proteins with Desthiobiotin

This protocol is designed for the elution of Strep-tag® II or Twin-Strep-tag® fusion proteins from Strep-Tactin® resin.

Materials:

  • Strep-Tactin® resin (e.g., Strep-Tactin® Sepharose® or Superflow®)

  • Wash Buffer: 100 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • Elution Buffer: 100 mM Tris-HCl, 150 mM NaCl, 2.5 mM Desthiobiotin, pH 8.0[3]

Procedure:

  • Column Equilibration: Equilibrate the Strep-Tactin® column with 5-10 column volumes of Wash Buffer.

  • Sample Loading: Apply the cell lysate containing the Strep-tagged protein to the column.

  • Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove unbound proteins.

  • Elution: Elute the bound protein by applying 5-10 column volumes of Elution Buffer.[3]

  • Analysis: Collect the eluted fractions and analyze for the presence of the target protein.

Visualizations

ElutionWorkflow cluster_binding Binding Phase cluster_elution Elution Phase cluster_analysis Analysis Beads Streptavidin Beads Incubate1 Incubate & Wash Beads->Incubate1 Desthio_Protein Desthiobiotinylated Protein Desthio_Protein->Incubate1 Lysate Cell Lysate (Prey Proteins) Incubate2 Incubate & Wash Lysate->Incubate2 Incubate1->Incubate2 Incubate3 Incubate Incubate2->Incubate3 Add Elution_Buffer Elution Buffer (Free Biotin) Elution_Buffer->Incubate3 Eluate Eluted Protein Complex Incubate3->Eluate Collect Analysis Downstream Analysis Eluate->Analysis

Caption: Experimental workflow for desthiobiotin elution.

TroubleshootingFlow cluster_solutions Troubleshooting Steps Start Start Elution CheckYield Low/No Yield? Start->CheckYield HighBg High Background? CheckYield->HighBg No IncreaseBiotin Increase Biotin Conc. & Incubation Time/Temp CheckYield->IncreaseBiotin Yes Precipitate Precipitate? HighBg->Precipitate No OptimizeWash Optimize Wash Steps (More washes, detergent) HighBg->OptimizeWash Yes Success Successful Elution Precipitate->Success No ModifyBuffer Modify Elution Buffer (pH, salt, stabilizers) Precipitate->ModifyBuffer Yes IncreaseBiotin->Start Re-try OptimizeWash->Start Re-try ModifyBuffer->Start Re-try

References

Reducing non-specific binding in desthiobiotin pull-downs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their desthiobiotin pull-down experiments and minimize non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is desthiobiotin, and why is it used for pull-down assays?

Desthiobiotin is a sulfur-free analog of biotin (B1667282). It binds to streptavidin with high specificity, similar to biotin, but with a lower binding affinity (Kd = 10-11 M for desthiobiotin vs. 10-15 M for biotin).[1][2] This weaker interaction is advantageous for pull-down experiments because it allows for the gentle and specific elution of the desthiobiotinylated bait protein and its interacting partners using a competitive displacement with free biotin under physiological conditions.[1][3][4] This mild elution preserves the integrity of protein complexes that might otherwise be disrupted by the harsh, denaturing conditions required to break the nearly irreversible biotin-streptavidin bond.[3]

Q2: What are the common causes of high background or non-specific binding in desthiobiotin pull-downs?

High background in desthiobiotin pull-downs can stem from several factors:

  • Insufficient Washing: Inadequate washing steps can leave behind proteins that are weakly or non-specifically bound to the beads or the bait protein.[5][6]

  • Hydrophobic and Ionic Interactions: Proteins can non-specifically adhere to the affinity resin (e.g., streptavidin-coated beads) through hydrophobic or ionic interactions.

  • Naturally Biotinylated Proteins: Cell lysates contain endogenously biotinylated proteins that can bind to the streptavidin resin, contributing to background.[5]

  • Contamination from Handling: Keratins and other environmental proteins can be introduced during sample preparation.

Q3: How can I be sure my bait protein is properly desthiobiotinylated?

Successful desthiobiotinylation is crucial for an effective pull-down. Here are some potential issues and solutions:

  • Hydrolyzed Reagent: The desthiobiotinylation reagent can become non-reactive if exposed to water. Always prepare it fresh in an anhydrous organic solvent like DMSO or DMF.[5][7]

  • Interfering Buffer Components: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for labeling. Ensure your protein sample is in an amine-free buffer (e.g., PBS) before labeling.[5][7]

  • Insufficient Labeling: The molar excess of the desthiobiotin reagent may be too low. A 15X molar excess is a good starting point, but a range of 5-25X can be tested to optimize labeling.[6]

Troubleshooting Guides

Issue 1: High Levels of Non-Specific Protein Binding

High background can obscure the identification of true interaction partners. The following strategies can help increase the stringency of your assay and reduce non-specific binding.

Solutions:

  • Pre-clear the Lysate: Before incubating the lysate with your desthiobiotinylated bait protein, pre-clear it by incubating with streptavidin beads alone. This will remove proteins that non-specifically bind to the beads.[5]

  • Optimize Wash Buffers: Increasing the stringency of the wash buffer is a critical step. This can be achieved by:

    • Increasing Salt Concentration: Raising the salt concentration (e.g., from 150 mM to 250 mM NaCl or KCl) can disrupt non-specific ionic interactions.[8]

    • Adding Non-ionic Detergents: Including a low concentration of a non-ionic detergent, such as 0.05% Tween-20 or 0.1% NP-40, can help to reduce non-specific hydrophobic interactions.[6][8][9]

  • Increase the Number of Washes: Performing additional wash steps can further remove loosely bound contaminants. A typical protocol involves three to five washes.[9]

  • Block Unbound Streptavidin Sites: After immobilizing your desthiobiotinylated bait protein, wash the beads with a solution containing free biotin to block any remaining unoccupied binding sites on the streptavidin.[8]

Issue 2: Low Yield of Interacting Proteins

If you are not detecting your expected interacting partners, the interaction may be weak or transient, or your experimental conditions may be too harsh.

Solutions:

  • Adjust Wash Buffer Stringency: If you suspect a weak interaction, decrease the stringency of your wash buffer by lowering the salt concentration or reducing the number of washes.[5][6]

  • Increase Incubation Time: Extending the incubation time of the lysate with the immobilized bait protein can allow for more stable complex formation.[6]

  • Increase Protein Concentration: If the prey protein is expressed at low levels, increasing the total amount of protein lysate used in the pull-down can improve the chances of detection.[6]

  • Optimize Bait Protein Immobilization: Ensure that an adequate amount of your desthiobiotinylated bait protein is bound to the beads. A typical range is 10-100 µg of labeled protein for a 50 µL resin bed.[5][6]

Data Presentation: Buffer Optimization

The following table summarizes recommended buffer compositions for different stages of a desthiobiotin pull-down experiment to help minimize non-specific binding.

Buffer Type Component Recommended Concentration Purpose
Binding/Wash Buffer (Standard) PBS, pH 7.4-Maintains physiological conditions.
Tween-200.05%Reduces non-specific hydrophobic interactions.[9]
Binding/Wash Buffer (Higher Stringency) PBS, pH 7.4-Maintains physiological conditions.
NaCl or KCl150-250 mMReduces non-specific ionic interactions.[8]
NP-400.1%Reduces non-specific hydrophobic interactions.[8]
Elution Buffer PBS, pH 7.4-Maintains physiological conditions for gentle elution.
Biotin50 mMCompetitively elutes desthiobiotinylated proteins.[9]

Experimental Protocols

Protocol 1: Desthiobiotinylation of Bait Protein
  • Buffer Exchange: Ensure the purified bait protein is in an amine-free buffer (e.g., PBS, pH 7.2-7.5). If necessary, perform a buffer exchange using a desalting column.

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester desthiobiotin reagent in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 15X molar excess of the desthiobiotin reagent to the protein solution. Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Removal of Excess Reagent: Remove unreacted desthiobiotin reagent using a desalting column to prevent it from competing for binding to the streptavidin beads.[5]

Protocol 2: Desthiobiotin Pull-Down Assay
  • Bead Preparation: Wash the streptavidin-coated magnetic beads or agarose (B213101) resin twice with Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20).[9]

  • Bait Protein Immobilization: Incubate the washed beads with the desthiobiotinylated bait protein for 1 hour at room temperature with gentle rotation.[9]

  • Washing: Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.[9]

  • Protein Interaction: Add the cell lysate (pre-cleared, if necessary) to the beads with the immobilized bait protein. Incubate for 1-2 hours at 4°C with gentle rotation.[9]

  • Washing: Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[9]

  • Elution: Add the Elution Buffer (e.g., PBS containing 50 mM Biotin) to the beads and incubate for 10-15 minutes at room temperature with gentle mixing.[9]

  • Analysis: Collect the eluate for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

Desthiobiotin_Pull_Down_Workflow cluster_prep Preparation cluster_binding Binding cluster_elution Elution & Analysis Bait_Protein Bait Protein Desthiobiotin Desthiobiotin Labeling Bait_Protein->Desthiobiotin Immobilization Immobilize Bait on Beads Desthiobiotin->Immobilization Streptavidin_Beads Streptavidin Beads Wash_Beads Wash Beads Streptavidin_Beads->Wash_Beads Wash_Beads->Immobilization Incubation Incubate Lysate with Beads Immobilization->Incubation Cell_Lysate Cell Lysate Pre_Clear Pre-clear Lysate (Optional) Cell_Lysate->Pre_Clear Pre_Clear->Incubation Wash_Complex Wash to Remove Non-specific Binders Incubation->Wash_Complex Elution Elute with Biotin Wash_Complex->Elution Analysis Analyze Eluate (SDS-PAGE, MS) Elution->Analysis Troubleshooting_Logic Start High Non-specific Binding? Pre_Clear Pre-clear Lysate Start->Pre_Clear Yes Increase_Washes Increase Number of Washes Pre_Clear->Increase_Washes Optimize_Buffer Optimize Wash Buffer Increase_Washes->Optimize_Buffer Add_Detergent Add Non-ionic Detergent Optimize_Buffer->Add_Detergent Increase_Salt Increase Salt Concentration Optimize_Buffer->Increase_Salt End Reduced Background Add_Detergent->End Increase_Salt->End

References

Technical Support Center: Amine-PEG3-Desthiobiotin Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their Amine-PEG3-Desthiobiotin labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a labeling reagent that contains a desthiobiotin moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a primary amine group.[1][2][3][4][] The primary amine allows for the conjugation of this tag to other molecules, commonly through reactions with N-hydroxysuccinimide (NHS) esters. Desthiobiotin is an analog of biotin (B1667282) that binds to streptavidin and avidin (B1170675) with high specificity but can be eluted under gentle conditions, making it ideal for applications like protein purification and pull-down assays.[6][7][8] The PEG3 spacer is hydrophilic and helps to improve the solubility of the labeled molecule and reduce steric hindrance.[4][6]

Q2: What is the optimal pH for labeling with NHS esters?

The optimal pH for NHS ester coupling reactions is a critical factor influencing efficiency. The reaction involves the nucleophilic attack of a deprotonated primary amine on the NHS ester.[9] Therefore, the pH of the reaction buffer should be high enough to ensure a sufficient concentration of deprotonated amines but not so high as to cause significant hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended, with pH 8.3-8.5 often cited as optimal.[9][10][11][12]

Q3: Which buffers should I use for the labeling reaction?

It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[9][10][13] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate, sodium phosphate, HEPES, and borate (B1201080) buffers.[9][10][12] Tris-based buffers (e.g., TBS) should be avoided in the labeling reaction itself but can be used to quench the reaction.[10][13]

Q4: How should I store this compound and NHS ester reagents?

This compound should be stored at -20°C in a dry, dark environment.[1][6] NHS esters are sensitive to moisture and should be stored desiccated at -20°C.[13] To prevent condensation, it is important to allow the reagent vial to equilibrate to room temperature before opening.[13]

Q5: How can I stop (quench) the labeling reaction?

The labeling reaction can be stopped by adding a quenching agent, which is a small molecule containing a primary amine that will react with any excess NHS esters.[14] Common quenching agents include Tris, glycine, hydroxylamine, or ethanolamine, typically added to a final concentration of 50-100 mM.[10][14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Labeling Efficiency Incorrect pH of reaction buffer. Optimize the pH of the reaction buffer to between 7.2 and 8.5. A pH of 8.3-8.5 is often optimal for NHS ester reactions.[9][11][12]
Presence of primary amines in the buffer. Ensure the reaction buffer is free of primary amines (e.g., Tris). Use buffers like PBS, sodium bicarbonate, or HEPES.[9][10][13]
Hydrolysis of the NHS ester. Prepare the NHS ester solution immediately before use.[9] Avoid high pH (>9) and prolonged incubation times which can accelerate hydrolysis.[9][10]
Low concentration of the target molecule. Increase the concentration of your protein or biomolecule to be labeled. Labeling efficiency can be lower in dilute solutions.[10][14]
Suboptimal molar ratio of labeling reagent to target. Empirically determine the optimal molar excess of the NHS ester. A starting point of 5- to 20-fold molar excess is common.[9][14]
High Background/Non-specific Binding Insufficient removal of excess label. Thoroughly purify the conjugate after the reaction using methods like desalting columns (size-exclusion chromatography) or dialysis to remove all unreacted or hydrolyzed label.[14]
Protein aggregation. Improper reaction conditions can lead to aggregation. Ensure proper mixing and consider optimizing the protein concentration and buffer composition.[14]
Hydrolyzed, non-reactive label binding non-specifically. This is often a result of NHS ester hydrolysis. Minimize hydrolysis by working quickly and at the optimal pH. Ensure thorough purification.[14]
Precipitation during the reaction High concentration of organic solvent. If the NHS ester is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically 0.5-10%).[10] Use high-quality, anhydrous solvents.[11][12]
Protein instability under reaction conditions. Ensure the protein is stable at the chosen pH and temperature. Consider performing the reaction at 4°C for a longer duration.[9]

Experimental Protocols

Protocol 1: General Protein Labeling with an NHS Ester

This protocol provides a general procedure for labeling a protein with an NHS ester of a molecule like this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)

  • NHS ester of the labeling reagent

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[9]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMF or DMSO.[9] The concentration will depend on the desired molar excess.

  • Reaction: Add the dissolved NHS ester to the protein solution while gently mixing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[9]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[9] Optimal time may vary.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[14] Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, non-reacted label and by-products using a desalting column or dialysis against a suitable storage buffer.[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post_reaction Post-Reaction prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) reaction Combine and Incubate (RT for 1-2h or 4°C overnight) prep_protein->reaction prep_nhs Prepare NHS Ester Solution (Anhydrous DMSO/DMF) prep_nhs->reaction quench Quench Reaction (Add Tris or Glycine) reaction->quench purify Purify Conjugate (Desalting column/Dialysis) quench->purify final_product Labeled Product purify->final_product

Caption: Workflow for this compound labeling.

signaling_pathway reagent This compound (Primary Amine) intermediate Reaction Intermediate reagent->intermediate Nucleophilic Attack (pH 7.2-8.5) nhs_ester NHS Ester Activated Molecule (e.g., Protein-NHS) nhs_ester->intermediate hydrolysis Hydrolysis (Inactive Carboxylic Acid) nhs_ester->hydrolysis Competing Reaction product Stable Amide Bond (Labeled Molecule) intermediate->product nhs N-hydroxysuccinimide (Byproduct) intermediate->nhs h2o H₂O h2o->hydrolysis

Caption: Reaction mechanism of amine-NHS ester coupling.

References

Overcoming Amine-PEG3-Desthiobiotin solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Amine-PEG3-Desthiobiotin. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound, presented in a question-and-answer format.

Question 1: My this compound is not dissolving or is precipitating out of my aqueous buffer. What should I do?

This is a common issue that can often be resolved by following the correct dissolution procedure.

  • Incorrect Dissolution Procedure: Direct dissolution in aqueous buffers can be challenging. The recommended method is to first prepare a concentrated stock solution in an organic solvent.

  • Recommended Solvents: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the preferred solvents for creating a stock solution.[1]

  • Step-by-Step Dissolution Protocol:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Reconstitute the solid in a minimal amount of anhydrous DMSO or DMF. For instance, a stock solution of 10-50 mM can be prepared.[2]

    • Vortex or gently sonicate the solution to ensure it is fully dissolved.

    • Once a clear stock solution is obtained, it can be added dropwise to your aqueous reaction buffer while gently stirring. This gradual addition helps to prevent precipitation.

Question 2: I've successfully dissolved the this compound, but my bioconjugation reaction is showing low or no yield. What could be the problem?

Low conjugation efficiency can stem from several factors unrelated to the solubility of the linker itself.

  • Presence of Primary Amines in Buffer: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), will compete with your target molecule for reaction with your crosslinker, thereby reducing the efficiency of your desired conjugation.

    • Solution: Always use an amine-free buffer system for your conjugation reaction. Phosphate-buffered saline (PBS), MES, or HEPES buffers at a pH of 7-9 are recommended.

  • Suboptimal Reaction pH: The reaction of the amine group on the linker with activated esters (like NHS esters) on a target molecule is most efficient at a slightly alkaline pH.

    • Solution: Ensure the pH of your reaction buffer is between 7 and 9.

  • Inactivated Target Molecule: The functional groups on your protein, antibody, or other target molecule that you intend to conjugate may be inactive or inaccessible.

    • Solution: Verify the activity and purity of your target molecule. Ensure that the reactive groups are available for conjugation.

Question 3: After adding the this compound stock solution to my aqueous buffer, the solution becomes cloudy over time. Why is this happening?

This may indicate a delayed precipitation, which can be influenced by several factors.

  • Concentration Effects: The final concentration of this compound in the aqueous buffer may be too high, exceeding its solubility limit in that specific buffer composition.

    • Solution: Try reducing the final concentration of the linker in your reaction mixture.

  • Buffer Components: Certain salts or other additives in your buffer could be reducing the solubility of the linker.

    • Solution: If possible, simplify your buffer composition or test the solubility in a small aliquot of the buffer before proceeding with the full reaction.

  • Temperature: Changes in temperature can affect solubility.

    • Solution: Maintain a consistent temperature during your experiment. If the reaction can be performed at room temperature, avoid unnecessary cooling unless required for the stability of your biomolecule.

Frequently Asked Questions (FAQs)

What is the recommended solvent for making a stock solution of this compound?

High-purity, anhydrous DMSO or DMF are the recommended solvents.[1] A stock solution can then be diluted into an appropriate aqueous buffer.

What is the solubility of this compound?

  • In Organic Solvents: It is expected to have high solubility in DMSO and DMF. A related compound, Desthiobiotin-PEG3-Azide, has a solubility of over 100 mg/mL in DMSO.

  • In Water: The PEG3 linker significantly improves water solubility compared to desthiobiotin alone.[1] A similar compound, Amine-PEG3-Biotin, is soluble in water at 95 mg/mL.[4]

At what temperature should I store this compound?

This compound should be stored at -20°C in a desiccated environment to prevent degradation.[1][5]

What is the optimal pH for bioconjugation reactions using this compound?

The optimal pH range for the reaction of the primary amine with activated esters (e.g., NHS esters) is between 7 and 9.

Can I use buffers like Tris or glycine for my conjugation reaction?

No, you should avoid buffers containing primary amines as they will compete in the reaction and reduce your conjugation efficiency. Use amine-free buffers such as PBS, MES, or HEPES.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolventSolubilityCitation
This compoundWaterSoluble (qualitative)[1]
DMSOSoluble (qualitative)[1]
DMFSoluble (qualitative)[1]
Amine-PEG3-BiotinWater95 mg/mL[4]
DMSO245 mg/mL[4]
D-DesthiobiotinEthanol~0.5 mg/mL[6]
DMSO~20 mg/mL[6]
DMF~20 mg/mL[6]
1:2 DMSO:PBS (pH 7.2)~0.2 mg/mL[6]
Desthiobiotin-PEG3-AzideDMSO>100 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in bioconjugation reactions.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge tubes

Procedure:

  • Bring the vial of this compound to room temperature before opening.

  • Weigh the desired amount of this compound in a microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration (e.g., 10-50 mM).

  • Vortex the tube until the solid is completely dissolved. A brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution at -20°C in a desiccated container. For short-term storage (days to weeks), 0-4°C is also acceptable.[5]

Protocol 2: General Bioconjugation to a Protein with an Activated Ester

Objective: To conjugate this compound to a protein containing an activated ester (e.g., an NHS ester).

Materials:

  • Protein with an activated ester in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (from Protocol 1)

  • Reaction tubes

  • Purification column (e.g., desalting or size-exclusion chromatography)

Procedure:

  • Ensure your protein solution is at the desired concentration in an amine-free buffer (pH 7-9).

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess over the protein. A 10-20 fold molar excess is a common starting point.

  • Slowly add the this compound stock solution to the protein solution while gently mixing.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.

  • After incubation, remove the excess, unreacted this compound using a desalting column or other appropriate purification method.

  • The desthiobiotinylated protein is now ready for downstream applications.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_conjugation Bioconjugation Reaction cluster_purification Purification start This compound (Solid) dissolve Dissolve in Anhydrous DMSO/DMF start->dissolve stock Concentrated Stock Solution (e.g., 10-50 mM) dissolve->stock mix Add Stock Solution Dropwise stock->mix protein Target Protein in Amine-Free Buffer (pH 7-9) protein->mix incubate Incubate (RT or 4°C) mix->incubate purify Remove Excess Reagent (e.g., Desalting Column) incubate->purify final_product Purified Desthiobiotinylated Protein purify->final_product

Caption: Experimental workflow for bioconjugation using this compound.

troubleshooting_workflow node_rect node_rect q1 Compound not dissolving? q2 Low conjugation yield? q1->q2 No a1 Dissolve in DMSO/DMF first, then add to aqueous buffer. q1->a1 Yes q3 Precipitation after dissolving in buffer? q2->q3 No a2 Check for amine-containing buffers. Verify buffer pH (7-9). Confirm target molecule activity. q2->a2 Yes a3 Reduce final concentration. Simplify buffer components. Maintain consistent temperature. q3->a3 Yes end Proceed with Experiment q3->end No a1->q2 a2->q3 a3->end

Caption: Troubleshooting decision tree for this compound solubility issues.

References

Preventing protein precipitation after desthiobiotin labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein precipitation after desthiobiotin labeling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein precipitation after desthiobiotin labeling?

A1: Protein precipitation following desthiobiotin labeling can be attributed to several factors. A primary cause is the introduction of the hydrophobic desthiobiotin molecule onto the protein surface, which can lead to aggregation.[1][2] Other significant factors include:

  • High Labeling Stoichiometry: Attaching too many desthiobiotin molecules can significantly increase the protein's hydrophobicity, promoting aggregation.[1]

  • Suboptimal Buffer Conditions: If the buffer pH is close to the protein's isoelectric point (pI), the protein's net charge will be near zero, reducing solubility and increasing the likelihood of precipitation.[3] The presence of primary amines (e.g., Tris buffer) in the reaction buffer can also interfere with the labeling of the target protein.[4]

  • Use of Organic Solvents: Many desthiobiotin labeling reagents are dissolved in organic solvents like DMSO or DMF, which can denature proteins and cause them to precipitate.[1][5]

  • High Protein Concentration: Concentrated protein solutions are more prone to aggregation, a risk that is amplified by the addition of hydrophobic labels.[6][7]

  • Removal of Stabilizing Agents: Purification steps, such as dialysis or gel filtration, can remove salts or other small molecules that help keep the protein soluble, leading to precipitation.[3]

Q2: How can I optimize my labeling reaction to prevent precipitation?

A2: To minimize precipitation, it is crucial to optimize the labeling reaction conditions. Key parameters to consider include:

  • Molar Excess of Desthiobiotin: Start with a lower molar excess of the desthiobiotin reagent and perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation. A common starting point is a 10:1 to 40:1 molar ratio of label to protein.[8] For proteins with molecular weights below 30 kDa, a lower molar excess is typically recommended.[4]

  • Protein Concentration: It is advisable to work with protein concentrations in the range of 0.1 to 2 mg/mL to reduce the risk of aggregation.[4][8]

  • Reaction Buffer: Use an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0 for NHS-ester based labeling.[4][9] Ensure the buffer's pH is not close to your protein's pI.

  • Solvent for Labeling Reagent: If using a desthiobiotin reagent that requires an organic solvent, add the dissolved reagent to the protein solution slowly while gently mixing to avoid localized high concentrations of the solvent that could denature the protein.[1]

Q3: Are there alternative labeling reagents that are less likely to cause precipitation?

A3: Yes, using a water-soluble version of the desthiobiotin labeling reagent, such as Sulfo-NHS-LC-Desthiobiotin, can significantly reduce precipitation.[4] These reagents are less hydrophobic and can be dissolved directly in aqueous buffers, eliminating the need for organic solvents that can be detrimental to protein stability.[4][5]

Q4: What role do buffer additives play in preventing precipitation?

A4: Buffer additives can be highly effective in stabilizing proteins and preventing aggregation during and after the labeling reaction. Consider incorporating the following:

  • Glycerol (B35011): Often used as a cryoprotectant, glycerol can also help to stabilize proteins in solution at concentrations of 1-2%.[6][3]

  • Amino Acids: The addition of arginine and glutamate (B1630785) can increase protein solubility.[6]

  • Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help to solubilize proteins and prevent aggregation.[6]

  • Reducing Agents: For proteins with cysteine residues, including a reducing agent like DTT or TCEP can prevent the formation of intermolecular disulfide bonds that can lead to aggregation.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Protein precipitates immediately upon adding the desthiobiotin reagent. The organic solvent (e.g., DMSO, DMF) used to dissolve the reagent is denaturing the protein.[1][5]1. Add the dissolved reagent dropwise to the protein solution while gently stirring. 2. Switch to a water-soluble desthiobiotin reagent (e.g., Sulfo-NHS-LC-Desthiobiotin).[4]
Precipitation occurs during the labeling reaction incubation. 1. The degree of labeling is too high, increasing hydrophobicity.[1] 2. The buffer pH is too close to the protein's isoelectric point (pI).[3] 3. The protein concentration is too high.[7]1. Reduce the molar excess of the desthiobiotin reagent.[8] 2. Adjust the buffer pH to be at least one unit away from the protein's pI. 3. Perform the labeling reaction with a more dilute protein solution (e.g., 0.1-2 mg/mL).[4]
The labeled protein precipitates after purification (e.g., dialysis, gel filtration). 1. Removal of essential stabilizing salts or co-factors.[3] 2. The purification buffer is not optimal for the labeled protein's stability.1. Use gel filtration instead of dialysis, as it can be a gentler method.[5] 2. Ensure the purification and final storage buffers contain appropriate stabilizing additives (e.g., glycerol, low salt concentration).[3]
The protein appears soluble but is inactive after labeling. The desthiobiotin label has attached to a critical residue in the active site or a region important for proper folding.1. Try a different labeling chemistry that targets other amino acid residues. 2. Reduce the labeling stoichiometry to decrease the probability of modifying critical sites.

Experimental Protocols

Protocol 1: Standard Desthiobiotin Labeling of a Protein

  • Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 0.2-2 mg/mL.[4] If your current buffer contains primary amines like Tris, perform a buffer exchange using a desalting column or dialysis.[4]

  • Reagent Preparation: Immediately before use, dissolve the NHS-Desthiobiotin reagent in a high-quality anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10 mM.[4][9]

  • Labeling Reaction: Add the calculated amount of the desthiobiotin reagent solution to the protein solution to achieve the desired molar excess (a starting point of 15X is recommended).[4]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[4]

  • Removal of Excess Label: Remove non-reacted desthiobiotin using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis.[4]

Protocol 2: Desthiobiotin Labeling with a Water-Soluble Reagent

  • Buffer Exchange: As in Protocol 1, ensure your protein is in an amine-free buffer at an appropriate concentration.[4]

  • Reagent Preparation: Prepare a stock solution of Sulfo-NHS-LC-Desthiobiotin in an aqueous buffer. Note that the reagent will begin to hydrolyze immediately and must be used quickly.[4]

  • Labeling Reaction and Incubation: Follow steps 3 and 4 from Protocol 1.

  • Removal of Excess Label: Proceed with step 5 from Protocol 1 to remove the unreacted labeling reagent.

Visual Guides

Desthiobiotin_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) Mix Combine Protein and Reagent Protein->Mix Reagent Desthiobiotin Reagent (dissolved in DMSO/DMF or aqueous buffer) Reagent->Mix Incubate Incubate (RT for 30-60 min or 4°C for 2h) Mix->Incubate Purify Remove Excess Label (Desalting Column or Dialysis) Incubate->Purify Labeled_Protein Purified Desthiobiotin- Labeled Protein Purify->Labeled_Protein

Caption: Workflow for desthiobiotin labeling of proteins.

Troubleshooting_Precipitation Start Protein Precipitation Observed Q1 When does precipitation occur? Start->Q1 During_Addition Immediately upon reagent addition Q1->During_Addition Addition During_Incubation During incubation Q1->During_Incubation Incubation After_Purification After purification Q1->After_Purification Purification Sol1 Cause: Solvent denaturation. Solution: Use water-soluble reagent or add dropwise. During_Addition->Sol1 Sol2 Cause: Over-labeling, wrong pH, or high concentration. Solution: Optimize stoichiometry, buffer pH, and protein concentration. During_Incubation->Sol2 Sol3 Cause: Removal of stabilizers. Solution: Add stabilizers to purification/storage buffer. After_Purification->Sol3

References

Technical Support Center: Minimizing Streptavidin Contamination in Desthiobiotin Elution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize streptavidin contamination during the elution of desthiobiotin-tagged molecules from streptavidin-based affinity resins.

Frequently Asked Questions (FAQs)

Q1: What is desthiobiotin, and why is it used for affinity purification?

Desthiobiotin is a sulfur-free analog of biotin (B1667282). It binds to streptavidin with high specificity but a lower affinity (Kd ≈ 10-11 M) compared to the very strong interaction between biotin and streptavidin (Kd ≈ 10-15 M)[1][2]. This allows for the elution of desthiobiotinylated molecules under mild, competitive conditions using free biotin, which is ideal for preserving the native structure and function of proteins and their complexes[2][3].

Q2: What are the primary causes of streptavidin contamination in the eluate?

Streptavidin contamination, often referred to as "leaching," can occur due to several factors:

  • Harsh Elution Conditions: The use of strong denaturants (like SDS, guanidine (B92328) HCl), extreme pH, or high heat can disrupt the streptavidin tetramer or its covalent linkage to the resin, causing it to co-elute with the target molecule[4][5][6].

  • Detergent Effects: Certain detergents, especially those used for solubilizing membrane proteins, can contribute to the release of streptavidin from the affinity matrix[7].

  • Physical Stress: Vigorous mixing or harsh centrifugation can cause mechanical breakdown of the resin beads, releasing bound streptavidin.

  • Proteolytic Degradation: Proteases in the sample lysate can potentially cleave the streptavidin from the resin.

Q3: Can I reuse streptavidin resin after desthiobiotin elution?

If elution is performed under mild conditions with a competitive biotin buffer, the resin can often be regenerated and reused. However, if harsh denaturing conditions are used for elution (e.g., boiling in SDS-PAGE sample buffer), the streptavidin will be denatured and stripped from the resin, making reuse impossible[8][9]. Always consult the manufacturer's instructions for the specific resin being used.

Q4: How does desthiobiotin elution differ from standard biotin elution?

Due to the extremely high affinity between streptavidin and biotin, elution of biotinylated molecules requires harsh, denaturing conditions[10][11]. In contrast, the weaker interaction of desthiobiotin allows for gentle elution by competitive displacement with an excess of free biotin under physiological buffer conditions, thus preserving the integrity of the purified protein or complex[3].

Troubleshooting Guides

Problem 1: High Levels of Streptavidin Detected in Eluate

High streptavidin contamination can interfere with downstream applications like mass spectrometry or functional assays.

G start High Streptavidin Contamination Detected check_elution Are you using harsh elution conditions (e.g., SDS, high heat)? start->check_elution mild_elution Switch to mild, competitive elution with biotin buffer. check_elution->mild_elution Yes check_detergent Are detergents present in your buffers? check_elution->check_detergent No end Contamination Minimized mild_elution->end optimize_detergent Screen for milder detergents or reduce detergent concentration. check_detergent->optimize_detergent Yes check_handling Is there vigorous mixing or harsh centrifugation? check_detergent->check_handling No post_cleanup Consider post-elution cleanup (e.g., size exclusion chromatography). optimize_detergent->post_cleanup gentle_handling Use gentle end-over-end mixing and lower centrifugation speeds. check_handling->gentle_handling Yes check_handling->post_cleanup No gentle_handling->post_cleanup post_cleanup->end

Caption: Troubleshooting workflow for high streptavidin contamination.

Parameter Standard Condition Optimized Condition to Reduce Leaching Expected Outcome Reference
Elution Buffer Boiling in SDS-PAGE Buffer4-50 mM Biotin in a physiological buffer (e.g., PBS, Tris) at 37°CSignificantly reduced streptavidin co-elution.[3][12][13]
Detergents 2% SDS0.4% SDS + 1% IGEPAL-CA630Minimized streptavidin release while still allowing efficient elution.[5][10]
pH Low pH (<4.0) or High pH (>9.5)Physiological pH (7.2-7.5)Avoids pH-induced denaturation and leaching of streptavidin.[11][14]
Temperature 95-100°CRoom Temperature to 37°CPrevents thermal denaturation and dissociation of streptavidin subunits.[9][12]
Problem 2: Low Yield of Desthiobiotinylated Protein

Low recovery of the target protein can compromise the entire experiment.

G cluster_binding Binding Optimization cluster_washing Wash Optimization cluster_elution Elution Optimization b1 Equilibrate Resin b2 Incubate Sample with Resin (Test Time: 30 min vs. 1 hr) b1->b2 b3 Collect Flow-through b2->b3 w1 Wash 1: Binding Buffer b3->w1 w2 Wash 2: High Salt Buffer (e.g., 500 mM NaCl) w1->w2 w3 Wash 3: Binding Buffer w2->w3 e1 Elute with Biotin Buffer (Test [Biotin]: 4mM vs. 25mM) w3->e1 e2 Incubate at 37°C (Test Time: 10 min vs. 30 min) e1->e2 e3 Collect Eluate e2->e3

Caption: Workflow for optimizing protein yield.

Factor Possible Cause of Low Yield Troubleshooting Step Reference
Binding Inefficient binding of desthiobiotinylated protein to the resin.Increase incubation time (e.g., from 30 minutes to 1 hour) at room temperature or 4°C with gentle mixing. Ensure the binding buffer is at a physiological pH.[14][15]
Washing Target protein is being washed away.Reduce the number of washes or the stringency of the wash buffer. Avoid harsh detergents in the wash buffer unless necessary to reduce background.[6][12]
Elution Incomplete elution from the resin.Increase the concentration of free biotin in the elution buffer (e.g., from 4 mM to 25-50 mM). Increase elution incubation time (e.g., to 30 minutes) or temperature (e.g., to 37°C)[3][12]. Perform sequential elutions and pool the fractions.
Labeling Insufficient desthiobiotin labeling of the target protein.Optimize the labeling reaction by adjusting the molar excess of the desthiobiotinylation reagent. Confirm labeling efficiency via a Western blot using a streptavidin-HRP conjugate.[12]

Experimental Protocols

Protocol 1: Optimized Mild Elution of Desthiobiotinylated Proteins

This protocol is designed to maximize the recovery of your target protein while minimizing streptavidin contamination.

Materials:

  • Streptavidin affinity resin (e.g., agarose (B213101) or magnetic beads) with bound desthiobiotinylated protein.

  • Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with 0.05% Tween-20.

  • Elution Buffer: 50 mM Biotin in PBS, pH 7.4. (Prepare a 200 mM stock in 100% DMSO and dilute into PBS)[1].

  • Microcentrifuge tubes.

  • Magnetic stand (for magnetic beads) or microcentrifuge.

  • Incubator or heat block set to 37°C.

Procedure:

  • Final Wash: After the final wash step of your binding protocol, carefully remove all supernatant from the resin pellet.

  • Add Elution Buffer: Add 1-2 bed volumes of Elution Buffer to the resin. Gently resuspend the resin by flicking the tube or pipetting slowly.

  • Incubate: Incubate the tube at 37°C for 10-30 minutes with gentle, end-over-end mixing[3][12]. Note: Incubation at 37°C is critical for efficient recovery[12].

  • Separate Resin:

    • For magnetic beads: Place the tube on a magnetic stand and allow the beads to collect on the side of the tube.

    • For agarose resin: Centrifuge at 500 x g for 1 minute to pellet the resin[12].

  • Collect Eluate: Carefully transfer the supernatant, which contains your eluted protein, to a fresh, clean tube. Be cautious not to disturb the resin pellet.

  • (Optional) Second Elution: For maximum yield, repeat steps 2-5 with a fresh aliquot of Elution Buffer and pool the eluates.

  • Downstream Processing: The eluted sample contains a high concentration of biotin, which may need to be removed via dialysis or a desalting column depending on your downstream application.

References

Stability of Amine-PEG3-Desthiobiotin in cell lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Amine-PEG3-Desthiobiotin in cell lysates. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of desthiobiotin, a sulfur-free analog of biotin (B1667282). It contains a primary amine group connected to the desthiobiotin moiety via a 3-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3] The PEG linker enhances solubility and stability of the molecule.[1] Its primary applications include its use as a PROTAC (Proteolysis Targeting Chimera) linker and in affinity-based applications like pull-down assays for studying protein-protein interactions.[3][4]

Q2: How should this compound be stored?

For long-term storage, this compound should be kept at -20°C.[5] It is typically shipped at ambient temperature, which is acceptable for short periods.[5] If purchased as a powder, it is recommended to desiccate the product during storage.[6] Stock solutions are generally less stable and should be prepared fresh or stored in small aliquots at -20°C or below, avoiding repeated freeze-thaw cycles.

Q3: What is the general stability of this compound in aqueous solutions?

Q4: Is this compound susceptible to degradation in cell lysates?

Yes, it is possible for this compound to be degraded in cell lysates. Cell lysates contain a complex mixture of enzymes, including proteases and other hydrolases, that could potentially metabolize the molecule. Studies on microorganisms have shown that desthiobiotin can be degraded by cellular enzymes.[7][8][9] While these are bacterial systems, it highlights the potential for enzymatic degradation in mammalian cell lysates as well. The amide bond and the PEG linker could also be sites for enzymatic cleavage.

Q5: How can I assess the stability of this compound in my specific cell lysate?

You can perform a time-course experiment where the compound is incubated with the cell lysate under your experimental conditions (e.g., temperature, buffer composition). At different time points, the remaining intact this compound can be quantified using an analytical method such as LC-MS (Liquid Chromatography-Mass Spectrometry). A detailed protocol for this is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound in cell lysates.

Issue Possible Cause Suggested Solution
Low or no signal of the target protein in a pull-down assay. Degradation of this compound-conjugated bait: The bait protein conjugate may be unstable in the cell lysate.- Perform a stability study of your conjugated bait in the cell lysate (see Experimental Protocols).- Reduce the incubation time of the bait with the lysate.- Add protease inhibitors to the lysis buffer.
Weak or transient protein-protein interaction: The interaction between the bait and prey proteins may not be strong enough to withstand the experimental conditions.- Optimize the wash buffer conditions (e.g., lower salt concentration, less stringent detergent).- Perform the pull-down at a lower temperature (e.g., 4°C).
Inefficient labeling of the bait protein: The initial conjugation of this compound to your protein of interest may be suboptimal.- Verify the conjugation efficiency using a suitable method (e.g., mass spectrometry, HABA assay).- Optimize the labeling reaction conditions (e.g., pH, molar ratio of reactants).
High background or non-specific binding in pull-down assays. Hydrophobic interactions: The PEG linker or the desthiobiotin moiety may non-specifically interact with other proteins or cellular components.- Increase the detergent concentration in the lysis and wash buffers (e.g., Tween-20, Triton X-100).- Pre-clear the cell lysate with beads alone before adding the desthiobiotin-conjugated bait.
Ionic interactions: Non-specific binding can occur due to electrostatic interactions.- Optimize the salt concentration in the lysis and wash buffers (e.g., 150-500 mM NaCl).
Variability in results between experimental replicates. Inconsistent sample handling: Differences in incubation times, temperatures, or pipetting can lead to variability.- Ensure precise and consistent experimental procedures for all replicates.- Prepare a master mix of reagents where possible.
Incomplete cell lysis: Inconsistent lysis can result in variable protein concentrations in the lysate.- Monitor cell lysis efficiency by microscopy.- Optimize the lysis buffer and procedure for your specific cell type.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Lysate

This protocol outlines a method to determine the stability of this compound in a cell lysate over time using LC-MS analysis.

Materials:

  • This compound

  • Cell lysate of interest

  • Lysis buffer (compatible with your cells and downstream analysis)

  • Protease inhibitor cocktail

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS system

Procedure:

  • Prepare Cell Lysate: Lyse cells using your standard protocol. Add a protease inhibitor cocktail to the lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant. Determine the total protein concentration of the lysate.

  • Spike Lysate: Spike the cell lysate with this compound to a final concentration relevant to your experiment (e.g., 1-10 µM).

  • Incubation: Incubate the spiked lysate at the desired experimental temperature (e.g., 4°C or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the lysate (e.g., 50 µL). The 0-hour time point should be taken immediately after spiking.

  • Protein Precipitation and Compound Extraction: To each aliquot, add 3 volumes of cold acetonitrile (150 µL) to precipitate proteins and extract the small molecule. Vortex thoroughly.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Preparation for LC-MS: Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried extract in a suitable volume of the initial LC-MS mobile phase (e.g., 50 µL of 95% water/5% acetonitrile with 0.1% formic acid).

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact this compound remaining at each time point.

  • Data Analysis: Plot the concentration or peak area of this compound against time to determine its stability profile.

Data Presentation:

Time (hours)Mean Peak Area (n=3)% Remaining
01,500,000100%
11,450,00096.7%
21,380,00092.0%
41,250,00083.3%
81,050,00070.0%
24600,00040.0%

Note: The data in this table is for illustrative purposes only.

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_extraction Extraction cluster_analysis Analysis Lysate Prepare Cell Lysate Spike Spike with this compound Lysate->Spike Incubate Incubate at Experimental Temperature Spike->Incubate Timepoints Collect Aliquots at Time Points Incubate->Timepoints Precipitate Protein Precipitation (ACN) Timepoints->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract LCMS LC-MS Analysis Extract->LCMS Data Data Analysis & Plotting LCMS->Data Troubleshooting_Pull_Down cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Signal in Pull-down Degradation Bait Degradation? Start->Degradation Interaction Weak Interaction? Start->Interaction Labeling Inefficient Labeling? Start->Labeling Stability_Test Run Stability Test Degradation->Stability_Test If yes Optimize_Wash Optimize Wash Conditions Interaction->Optimize_Wash If yes Verify_Labeling Verify Conjugation Labeling->Verify_Labeling If yes

References

Technical Support Center: Desthiobiotin-Streptavidin Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the effects of detergents on the desthiobiotin-streptavidin interaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between desthiobiotin-streptavidin and biotin-streptavidin binding?

A1: The primary difference lies in the binding affinity. Desthiobiotin is a sulfur-free analog of biotin (B1667282) that binds to streptavidin with high specificity but with a significantly lower affinity compared to biotin. This makes the desthiobiotin-streptavidin interaction easily reversible under mild conditions, which is advantageous for applications requiring the gentle elution of captured biomolecules.[1][2][3][4] The dissociation constant (Kd) for desthiobiotin is approximately 10⁻¹¹ M, whereas for biotin it is about 10⁻¹⁵ M, indicating a much stronger, nearly irreversible bond for biotin.[1]

Q2: Why are detergents used in desthiobiotin-streptavidin binding assays?

A2: Detergents are primarily used to reduce non-specific binding of proteins and other molecules to streptavidin-coated surfaces (e.g., beads, plates).[5] They are amphiphilic molecules that can disrupt unwanted hydrophobic interactions that cause high background signals, thereby increasing the specificity and sensitivity of an assay.[6]

Q3: Which types of detergents are recommended for this system?

A3: The choice of detergent depends on the experimental step.

  • For Washing Steps: Non-ionic detergents like Tween-20 or Triton X-100 are commonly used at low concentrations (typically 0.05% to 0.1%) to minimize non-specific binding while preserving the desthiobiotin-streptavidin interaction.[5]

  • For Elution Steps: While competitive elution with free biotin is the primary method for desthiobiotin, stronger, denaturing detergents like Sodium Dodecyl Sulfate (SDS) can be used, often with heat, to disrupt the interaction and elute the bound molecules.[7][8][9]

  • For Solubilizing Membrane Proteins: Zwitterionic, non-denaturing detergents like CHAPS are effective for extracting membrane proteins while maintaining their native structure before affinity purification.[10]

Q4: Can detergents completely disrupt the desthiobiotin-streptavidin bond?

A4: Yes, harsh detergents, particularly anionic detergents like SDS, can disrupt the interaction, especially at concentrations above 0.1% and when combined with heat.[7][8] This property is sometimes exploited for elution, although it can lead to denaturation of both the streptavidin and the target protein. For the much stronger biotin-avidin complex, even 1% SDS may not be sufficient for complete dissociation without heat and other denaturants like urea.[9]

Data Presentation: Detergent Effects on Binding

While precise quantitative data on how each detergent alters the Kd of the desthiobiotin-streptavidin interaction is not extensively published, the following tables summarize the known binding affinities and the general effects of commonly used detergents.

Table 1: Binding Affinities of Biotin and Desthiobiotin to Streptavidin

LigandDissociation Constant (Kd)Bond StrengthElution Characteristics
Biotin~10⁻¹⁵ MVery Strong (Essentially Irreversible)Requires harsh, denaturing conditions (e.g., boiling in SDS, 8M Guanidine HCl pH 1.5).[7]
Desthiobiotin~10⁻¹¹ MStrong but ReversibleAllows for gentle elution with excess free biotin under physiological conditions.[1][2][3]

Table 2: Summary of Detergent Effects in Desthiobiotin-Streptavidin Assays

DetergentTypeTypical Conc. (Wash)Typical Conc. (Elution)Primary Effect on InteractionUse Case
Tween-20 Non-ionic0.05% - 0.1%N/AMinimal; reduces non-specific binding.Recommended for wash buffers to reduce background.[5]
Triton X-100 Non-ionic0.05% - 0.1%N/AMinimal; reduces non-specific binding.Alternative to Tween-20 in wash buffers.[9]
SDS Anionic< 0.1%0.4% - 2% (with heat)Weakens/Disrupts the interaction.Can be used for stringent washes or as an elution agent.[7][8]
CHAPS Zwitterionic0.1% - 1%N/ANon-denaturing; preserves native protein structure.Used in lysis buffers to solubilize membrane proteins prior to purification.[10]

Troubleshooting Guides

Issue 1: High Background / Non-Specific Binding

High background is a common issue where proteins or other molecules bind non-specifically to the streptavidin support (e.g., magnetic beads or microplates).

Possible Causes & Solutions

  • Cause: Insufficient blocking of the streptavidin surface.

    • Solution: Ensure proper blocking of the streptavidin beads/surface with a suitable blocking agent (e.g., BSA or casein) before introducing your sample.

  • Cause: Hydrophobic interactions between your sample proteins and the support matrix.

    • Solution 1: Introduce or increase the concentration of a non-ionic detergent (e.g., Tween-20 or Triton X-100) in your binding and wash buffers. Start with 0.05% and titrate up to 0.1% if necessary.

    • Solution 2: Increase the salt concentration of your buffers (e.g., from 150 mM to 250-500 mM NaCl) to reduce ionic interactions.

  • Cause: The target protein itself is "sticky."

    • Solution: Perform a pre-clearing step by incubating your sample with unconjugated beads to remove proteins that bind non-specifically to the matrix before performing the actual pull-down.

Troubleshooting_High_Background Troubleshooting Workflow: High Background Start High Background Observed CheckBlock Is Blocking Step Adequate? Start->CheckBlock AddDetergent Add/Increase Non-Ionic Detergent (e.g., 0.05% Tween-20) CheckBlock->AddDetergent No CheckBlock->AddDetergent Yes IncreaseSalt Increase Salt Concentration (e.g., 250-500mM NaCl) AddDetergent->IncreaseSalt PreClear Pre-Clear Lysate with Unconjugated Beads IncreaseSalt->PreClear Reassess Re-run Assay & Assess Background PreClear->Reassess Success Problem Resolved Reassess->Success Low Background Failure Issue Persists: Consider Optimizing Lysis Buffer Reassess->Failure High Background

Caption: Troubleshooting workflow for high background signals.
Issue 2: Low or No Yield of Eluted Protein

This issue occurs when the target desthiobiotinylated protein is not efficiently recovered after the elution step.

Possible Causes & Solutions

  • Cause: Inefficient binding of the desthiobiotinylated protein to streptavidin.

    • Solution: Ensure your binding buffer does not contain substances that could interfere with the interaction. While detergents are helpful, excessively high concentrations of harsh detergents like SDS during the binding step can prevent efficient capture.

  • Cause: Inefficient elution.

    • Solution 1 (Competitive Elution): Ensure the concentration of free biotin in your elution buffer is sufficient to competitively displace the desthiobiotin-tagged protein. Use a high molar excess of biotin and allow for adequate incubation time.

    • Solution 2 (Denaturing Elution): If using SDS for elution, ensure the concentration is adequate (e.g., 0.4% or higher) and include a heating step (e.g., 95°C for 5 minutes) to facilitate dissociation.[8]

  • Cause: The desthiobiotin tag is inaccessible.

    • Solution: Ensure the linker between your protein and the desthiobiotin tag is long enough to allow the tag to access the binding pocket of streptavidin.

Experimental Protocols

Protocol: Desthiobiotin Pull-Down Assay with Detergent Optimization

This protocol provides a general workflow for capturing a desthiobiotin-tagged protein from a cell lysate and includes steps for optimizing detergent concentrations.

Materials:

  • Cell lysate containing desthiobiotin-tagged protein of interest.

  • Streptavidin-conjugated magnetic beads.

  • Binding/Wash Buffer A: PBS, pH 7.4.

  • Binding/Wash Buffer B: PBS, pH 7.4, 0.05% Tween-20.

  • Elution Buffer: PBS, pH 7.4, containing 50 mM Biotin.

  • Magnetic stand.

Methodology:

  • Bead Preparation: a. Resuspend the streptavidin magnetic bead slurry. b. Aliquot the required amount of beads into a microcentrifuge tube. c. Place the tube on a magnetic stand and discard the supernatant. d. Wash the beads twice with 500 µL of Binding/Wash Buffer B.

  • Protein Binding: a. After the final wash, resuspend the beads in 400 µL of Binding/Wash Buffer B. b. Add 100 µL of cell lysate to the bead suspension. c. Incubate for 1-2 hours at 4°C with gentle rotation to allow the desthiobiotin-tagged protein to bind.

  • Washing: a. Place the tube on the magnetic stand and discard the supernatant (flow-through). b. Wash the beads three times with 500 µL of Binding/Wash Buffer B. For each wash, resuspend the beads completely, then separate using the magnetic stand.

    • Troubleshooting Note: If high background persists, increase the Tween-20 concentration to 0.1% or add NaCl up to 250 mM in the wash buffer.

  • Elution: a. After the final wash, remove all supernatant. b. Add 50-100 µL of Elution Buffer (containing 50 mM Biotin) to the beads. c. Incubate for 30-60 minutes at room temperature with gentle mixing. d. Place the tube on the magnetic stand and carefully collect the supernatant, which contains your eluted protein. e. Repeat the elution step and pool the supernatants for maximum yield.

  • Analysis: a. Analyze the eluted protein fraction by SDS-PAGE and Western blotting or mass spectrometry.

Pull_Down_Workflow Desthiobiotin Pull-Down Experimental Workflow A 1. Bead Prep (Wash with PBS + 0.05% Tween-20) B 2. Binding (Incubate beads with lysate) A->B Add Lysate C 3. Washing (3x with PBS + 0.05% Tween-20) B->C Capture Protein D 4. Elution (Incubate with excess free Biotin) C->D Remove Non-specific Binders E 5. Analysis (SDS-PAGE / Western Blot) D->E Collect Eluate Binding_Mechanism Detergent Role in Affinity Purification cluster_0 Binding Step cluster_1 Washing with Detergent Bead1 Streptavidin Bead Bead2 Streptavidin Bead Desthio1 Desthiobiotin-Protein (Target) Desthio1->Bead1 Specific Binding NSB1 Non-Specific Protein NSB1->Bead1 Non-Specific Binding (Hydrophobic) Desthio2 Desthiobiotin-Protein (Target) Desthio2->Bead2 Binding Preserved NSB2 Non-Specific Protein (Washed Away) Detergent Tween-20 Micelle Detergent->NSB2 Disrupts NSB

References

Technical Support Center: Optimizing Desthiobiotin Pull-Down Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing wash buffers in desthiobiotin pull-down assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for cleaner results and higher confidence in identified protein interactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your desthiobiotin pull-down experiments.

High Background in Elution Fractions

Q1: I am observing a high number of non-specific proteins in my elution fractions. How can I reduce this background?

A1: High background is a common issue and can often be resolved by optimizing your wash buffer. Non-specific binding can be caused by ionic or hydrophobic interactions between proteins and the beads or between the bait protein and other cellular proteins.

Here are several strategies to mitigate high background:

  • Increase Salt Concentration: Ionic interactions can be disrupted by increasing the salt concentration in your wash buffer. Sodium chloride (NaCl) is commonly used for this purpose.[1][2][3] Start with a physiological concentration (e.g., 150 mM NaCl) and perform a titration up to 500 mM to find the optimal concentration that disrupts non-specific interactions without eluting your protein of interest.[2]

  • Incorporate Non-ionic Detergents: To reduce hydrophobic-based non-specific binding, include a mild, non-ionic detergent in your wash buffer.[3] Commonly used detergents include Tween-20 or NP-40 at low concentrations (e.g., 0.05% to 0.2%).[4][5][6] Be aware that higher concentrations can sometimes be detrimental.[5]

  • Increase the Number of Washes: Increasing the number of wash steps (e.g., from 3 to 5) can help remove loosely bound, non-specific proteins.[4][6]

  • Pre-clearing the Lysate: Before incubating your lysate with the desthiobiotin-labeled bait protein complex, pre-clear it by incubating with streptavidin beads alone.[4][7] This will remove proteins that non-specifically bind to the beads themselves.

Low Yield of Prey Protein

Q2: My pull-down is very clean, but I am getting a low yield of my expected interacting protein (prey). What could be the cause?

A2: A low yield of the prey protein can indicate that your wash conditions are too stringent, disrupting the specific interaction between your bait and prey proteins.

Consider the following adjustments:

  • Decrease Salt and Detergent Concentrations: If you have high salt or detergent concentrations in your wash buffer, try reducing them incrementally. Weak or transient interactions can be sensitive to harsh wash conditions.[4][7]

  • Reduce the Number of Washes: Fewer wash steps may help retain weaker interactors.

  • Optimize Incubation Times: Ensure sufficient incubation time for the bait and prey proteins to interact. Increasing the incubation time may enhance the capture of the prey protein.[4][7]

  • Check Bait Protein Immobilization: Confirm that your desthiobiotin-labeled bait protein is efficiently immobilized on the streptavidin resin. Analyze the flow-through after the binding step to ensure most of the bait protein has been captured.

Elution of Bait Protein During Washes

Q3: I am losing my desthiobiotin-labeled bait protein during the wash steps. How can I prevent this?

A3: Loss of the bait protein during washes suggests that the interaction between desthiobiotin and streptavidin is being disrupted. Desthiobiotin has a lower binding affinity for streptavidin compared to biotin (B1667282) (Kd = 10-11M vs. 10-15M respectively), which allows for gentle elution but also makes the interaction more susceptible to disruption.[8][9][10]

To address this:

  • Avoid Harsh Conditions: Ensure your wash buffers do not contain components that could interfere with the desthiobiotin-streptavidin interaction. While optimization is key, excessively high concentrations of certain additives could potentially weaken the binding.

  • Maintain Appropriate pH: Operate within a pH range of 7-9 for your buffers, as extreme pH values can affect protein binding.[4][7]

Frequently Asked Questions (FAQs)

Q4: What is the advantage of using desthiobiotin over biotin for pull-down assays?

A4: The primary advantage of desthiobiotin is its reversible binding to streptavidin.[8][11][12] This allows for the gentle elution of the entire complex (bait and interacting partners) under mild, native conditions using a solution of free biotin.[8][13][14] In contrast, the biotin-streptavidin interaction is one of the strongest non-covalent bonds known and requires harsh, denaturing conditions for elution, which can disrupt protein complexes and co-elute non-specific binders.[14][15]

Q5: What are the key components of a good wash buffer for desthiobiotin pull-downs?

A5: A well-optimized wash buffer should effectively remove non-specifically bound proteins while preserving the specific interaction of interest. The core components typically include:

  • Buffering Agent: Maintains a stable pH, usually a physiological pH between 7.2 and 8.0 (e.g., PBS, Tris-HCl).[4][7][16]

  • Salt: Reduces non-specific ionic interactions (e.g., NaCl).[1][2][16]

  • Non-ionic Detergent: Minimizes non-specific hydrophobic interactions (e.g., Tween-20, NP-40).[3][5]

Q6: Can I use the same wash buffer for all my desthiobiotin pull-down experiments?

A6: While a standard wash buffer can be a good starting point, it is highly recommended to optimize the wash buffer for each specific bait-prey interaction you are studying.[10] The optimal concentrations of salt and detergent will depend on the strength and nature of the protein-protein interaction.

Quantitative Data Summary

The following tables summarize common ranges for key components in wash buffers for desthiobiotin pull-down assays. These should be used as a starting point for your optimization experiments.

Table 1: Salt Concentration in Wash Buffers

Salt (NaCl) ConcentrationPurposeConsiderations
50-150 mMMimics physiological conditions, gentle wash.May not be sufficient to remove all non-specific ionic interactions.
150-300 mMGeneral starting range for reducing moderate non-specific binding.[1]Balances stringency with preserving specific interactions.
300-500 mMHigher stringency for reducing strong non-specific ionic interactions.[2]May disrupt weaker specific protein-protein interactions.

Table 2: Detergent Concentration in Wash Buffers

Detergent (e.g., Tween-20, NP-40)PurposeConsiderations
0.01% - 0.05%Gentle removal of non-specific hydrophobic interactions.[5]A good starting point for most applications.
0.05% - 0.2%Increased stringency for more persistent non-specific binding.[4]Higher concentrations may disrupt some specific interactions.
> 0.2%High stringency.Use with caution as it can be detrimental and may disrupt bait-prey interactions.[5]

Experimental Protocols

Protocol: Optimizing Wash Buffer Conditions

This protocol outlines a systematic approach to optimizing your wash buffer to reduce non-specific binding while maintaining the specific interaction.

  • Prepare a Series of Wash Buffers:

    • Base Buffer: 50 mM Tris-HCl, pH 7.5.

    • Salt Gradient: Prepare the base buffer with varying concentrations of NaCl (e.g., 150 mM, 250 mM, 350 mM, 500 mM).

    • Detergent Gradient: For the most promising salt concentration, prepare buffers with varying concentrations of a non-ionic detergent like Tween-20 (e.g., 0.05%, 0.1%, 0.2%).

  • Perform Parallel Pull-Down Assays:

    • Label your bait protein with desthiobiotin according to the manufacturer's protocol.

    • Immobilize the desthiobiotin-labeled bait protein on streptavidin-coated beads.

    • Incubate the immobilized bait protein with the cell lysate containing the prey protein.

    • Divide the beads into equal aliquots for each wash buffer condition.

  • Wash and Elute:

    • Wash each aliquot with its corresponding test wash buffer. Perform at least three washes.

    • After washing, elute the protein complexes from all samples using a biotin elution buffer (e.g., PBS containing 50 mM Biotin).[6]

  • Analyze the Results:

    • Analyze the eluted fractions by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting for the specific prey protein and known non-specific contaminants.

    • Compare the intensity of the prey protein band to the background bands across the different wash conditions to identify the buffer that provides the best signal-to-noise ratio.

Visualizations

Desthiobiotin Pull-Down Assay Workflow

Desthiobiotin_Pull_Down_Workflow cluster_prep Preparation cluster_binding Binding cluster_wash_elute Wash and Elution cluster_analysis Analysis Bait_Labeling Label Bait Protein with Desthiobiotin Immobilization Immobilize Labeled Bait on Streptavidin Beads Bait_Labeling->Immobilization Bead_Prep Prepare Streptavidin Beads Bead_Prep->Immobilization Lysate_Incubation Incubate with Cell Lysate (Prey) Immobilization->Lysate_Incubation Wash Wash with Optimized Buffer Lysate_Incubation->Wash Elution Elute with Biotin Solution Wash->Elution Analysis Analyze Eluate (SDS-PAGE, WB, MS) Elution->Analysis

Caption: Workflow for a typical desthiobiotin pull-down assay.

Logic of Wash Buffer Optimization

Wash_Buffer_Optimization_Logic Start Start Optimization Problem High Background or Low Prey Yield? Start->Problem Adjust_Salt Adjust Salt Concentration Problem->Adjust_Salt High Background Problem->Adjust_Salt Low Yield (Decrease) Adjust_Detergent Adjust Detergent Concentration Adjust_Salt->Adjust_Detergent Adjust_Washes Adjust Number of Washes Adjust_Detergent->Adjust_Washes Evaluate Evaluate Results (Signal vs. Background) Adjust_Washes->Evaluate Optimal Optimal Conditions Achieved Evaluate->Optimal Yes Suboptimal Suboptimal Evaluate->Suboptimal No Suboptimal->Problem

Caption: Decision-making process for wash buffer optimization.

References

Technical Support Center: Desthiobiotin-Streptavidin Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low protein binding to streptavidin columns when using desthiobiotin-tagged proteins.

Troubleshooting Guide: Low Protein Binding

Low recovery of your desthiobiotin-tagged protein can be attributed to several factors, from the initial protein labeling to the final elution step. This guide addresses common issues in a question-and-answer format to help you identify and resolve the problem.

Frequently Asked Questions (FAQs)

Q1: My desthiobiotin-tagged protein is not binding to the streptavidin column. What are the likely causes?

A1: Several factors could be preventing the binding of your protein to the streptavidin resin. Here are the most common culprits:

  • Inefficient Desthiobiotin Labeling: The desthiobiotin tag may not have been successfully conjugated to your protein of interest. It is crucial to verify the labeling efficiency before proceeding with affinity purification.

  • Inaccessibility of the Desthiobiotin Tag: The desthiobiotin tag might be buried within the protein's structure, preventing it from interacting with the streptavidin on the column.[1]

  • Presence of Competing Biotin (B1667282): The presence of free biotin in your sample or buffers will compete with your desthiobiotin-tagged protein for binding to streptavidin, significantly reducing your yield.[2][3][4] Cell culture media, in particular, can be a source of biotin.[2][3]

  • Incorrect Buffer Conditions: The pH and composition of your binding and wash buffers are critical for successful binding. The optimal pH for the streptavidin-desthiobiotin interaction is typically between 7 and 8.[1][2]

  • Column Overloading: Exceeding the binding capacity of your streptavidin column will result in the loss of your target protein in the flow-through.

  • Use of Incompatible Engineered Streptavidin: Some engineered streptavidin resins, such as Strep-Tactin® XT, exhibit a very high affinity for Strep-tag® II and are not suitable for elution with desthiobiotin; they require biotin for elution.

Q2: How can I confirm that my protein is properly labeled with desthiobiotin?

A2: You can verify the successful labeling of your protein using a few different methods:

  • Mass Spectrometry: This is the most direct method to confirm the addition of the desthiobiotin tag by detecting the corresponding mass shift in your protein.

  • Western Blot Analysis: You can use a streptavidin-HRP conjugate to detect the desthiobiotin-tagged protein on a western blot. The presence of a band at the expected molecular weight of your protein confirms labeling.

  • Gel Shift Assay: The binding of streptavidin to your desthiobiotin-labeled protein will result in a shift in its migration on a non-denaturing polyacrylamide gel.

Q3: What should I do if I suspect the desthiobiotin tag is inaccessible?

A3: If the tag is sterically hindered, consider the following strategies:

  • Modify the Tag Position: If possible, re-engineer your protein to place the desthiobiotin tag at a different terminus (N- or C-terminus) or in a more exposed loop region.[1]

  • Introduce a Linker: Incorporating a flexible spacer arm (e.g., PEG linker) between your protein and the desthiobiotin tag can increase its accessibility.[5]

  • Use a Tandem Tag: Employing a tandem tag, such as a Twin-Strep-tag®, can enhance the accessibility and binding affinity.[1]

  • Partial Denaturation: In some cases, using mild denaturing conditions in the binding buffer (e.g., low concentrations of urea (B33335) or guanidine-HCl) can help expose the tag. However, this must be compatible with maintaining the integrity of your protein.

Q4: How can I mitigate the effects of competing biotin in my sample?

A4: To prevent biotin from interfering with your purification:

  • Buffer Exchange: Perform dialysis or use a desalting column to exchange your protein sample into a biotin-free buffer before loading it onto the streptavidin column.[6]

  • Use Biotin-Free Media: When expressing proteins in cell culture, use a biotin-free medium if possible.

  • BioLock Solution: For samples known to contain biotin, you can add a commercially available avidin-containing solution (e.g., BioLock) to sequester the free biotin before affinity chromatography.[1]

Q5: What are the optimal buffer conditions for desthiobiotin-streptavidin binding?

A5: While optimal conditions can be protein-dependent, a good starting point is a buffer with a pH between 7.0 and 8.0.[1][2] It's also important to ensure your buffers are free of primary amines (like Tris) if you are using NHS-ester chemistry for labeling.[5] The presence of some additives can be tolerated. For a detailed list of compatible reagents, refer to the table below.

Quantitative Data Summary

The following tables provide a summary of key quantitative data and compatible buffer components for desthiobiotin-streptavidin affinity chromatography.

Table 1: Binding Affinities of Biotin and Desthiobiotin to Streptavidin

LigandDissociation Constant (Kd) to StreptavidinReference(s)
Biotin~10-15 M[7]
Desthiobiotin~10-11 M[5][7]

Table 2: Recommended Buffer Components and Concentrations

ComponentRecommended ConcentrationPurposeNotes
Binding/Wash Buffer
pH7.0 - 8.0Optimal binding[1][2]
NaCl150 - 500 mMReduce non-specific ionic interactions
Detergents (e.g., Tween-20, Triton X-100)0.05 - 0.5%Reduce non-specific hydrophobic interactions
EDTA1 mMChelating agent
Elution Buffer
Desthiobiotin2.5 mMCompetitive elution[2][8]
Biotin5 mMCompetitive elution[9]
Base BufferSame as Binding/Wash BufferMaintain protein stability

Experimental Protocols

Protocol 1: General Desthiobiotin-Streptavidin Affinity Chromatography

This protocol provides a general workflow for the purification of a desthiobiotin-tagged protein using a streptavidin-agarose column.

Materials:

  • Streptavidin-agarose resin

  • Chromatography column

  • Binding/Wash Buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0)

  • Elution Buffer (Binding/Wash Buffer containing 2.5 mM desthiobiotin)

  • Regeneration Buffer (e.g., 0.5 M NaOH)

  • Clarified protein lysate containing the desthiobiotin-tagged protein

Procedure:

  • Column Preparation:

    • Pack the chromatography column with the desired volume of streptavidin-agarose resin.

    • Equilibrate the column with 5-10 column volumes (CV) of Binding/Wash Buffer.

  • Sample Loading:

    • Load the clarified protein lysate onto the equilibrated column. The flow rate should be optimized for your specific protein and column size (a slower flow rate generally improves binding).

    • Collect the flow-through fraction for analysis (e.g., by SDS-PAGE) to ensure your protein has bound to the resin.

  • Washing:

    • Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins.

    • Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound protein with 5-10 CV of Elution Buffer.

    • Collect fractions and analyze them for the presence of your target protein (e.g., by SDS-PAGE, Western blot).

  • Column Regeneration:

    • Regenerate the column by washing with 3-5 CV of Regeneration Buffer, followed by a thorough wash with distilled water and finally re-equilibration with Binding/Wash Buffer.[6] Note that some commercially available resins have specific regeneration protocols that should be followed.[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_binding Binding & Washing cluster_elution Elution & Analysis cluster_regeneration Regeneration Lysate Clarified Lysate (Desthiobiotin-tagged Protein) Load_Sample Load Sample onto Column Lysate->Load_Sample Column_Prep Equilibrate Streptavidin Column Column_Prep->Load_Sample Wash Wash with Binding Buffer Load_Sample->Wash Collect Flow-through Elute Elute with Desthiobiotin Wash->Elute Remove non-specific proteins Analyze Analyze Fractions (SDS-PAGE, Western) Elute->Analyze Collect Elution Fractions Regenerate Regenerate Column Elute->Regenerate

Caption: A typical workflow for desthiobiotin-streptavidin affinity chromatography.

Troubleshooting Logic

troubleshooting_logic Start Low Protein Binding Check_Labeling Is protein labeling confirmed? Start->Check_Labeling Check_Tag_Access Is the tag accessible? Check_Labeling->Check_Tag_Access Yes Sol_Labeling Verify labeling (Mass Spec, WB). Re-optimize labeling reaction. Check_Labeling->Sol_Labeling No Check_Biotin Is free biotin present? Check_Tag_Access->Check_Biotin Yes Sol_Tag_Access Relocate tag, add linker, or use mild denaturants. Check_Tag_Access->Sol_Tag_Access No Check_Buffers Are buffer conditions optimal? Check_Biotin->Check_Buffers No Sol_Biotin Buffer exchange sample. Use biotin-free media. Check_Biotin->Sol_Biotin Yes Sol_Buffers Adjust pH to 7-8. Optimize salt/detergent. Check_Buffers->Sol_Buffers No Success Successful Binding Check_Buffers->Success Yes

Caption: A decision tree for troubleshooting low protein binding.

References

Technical Support Center: Desthiobiotin Pull-Down & Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high background in Western blots following desthiobiotin pull-down experiments.

Frequently Asked Questions (FAQs)

Q1: What is desthiobiotin and why is it used for pull-down assays?

A1: Desthiobiotin is a stable, sulfur-free analog of biotin (B1667282).[1] It binds to streptavidin with high specificity but a lower affinity (Kd = 10⁻¹¹ M) compared to the very strong interaction of biotin (Kd = 10⁻¹⁵ M).[1] This key difference allows for the gentle and competitive elution of desthiobiotin-tagged proteins and their binding partners from streptavidin beads using free biotin under physiological conditions.[1][2][3] This avoids the harsh, denaturing conditions often required to break the standard streptavidin-biotin bond.[4][5]

Q2: What are the most common causes of high background on a Western blot after a pull-down?

A2: High background is a frequent issue that can obscure results.[6] The primary causes include insufficient blocking of the membrane, overly high concentrations of primary or secondary antibodies, inadequate washing steps, the presence of endogenous biotin in the sample, and non-specific binding of antibodies to the membrane or other proteins.[6][7][8]

Q3: Can I use non-fat dry milk as a blocking agent in my Western blot protocol?

A3: It is strongly advised not to use non-fat dry milk for blocking when working with biotin-based detection systems.[9][10] Milk is a rich source of endogenous biotin and also contains casein, a phosphoprotein, which can cross-react with antibodies, leading to high background.[4][6][9] Bovine Serum Albumin (BSA) is a recommended alternative.[4][9]

Q4: My high background appears as distinct, non-specific bands. What is the likely cause?

A4: Non-specific bands can arise from several sources. The streptavidin conjugate used for detection can bind to endogenously biotinylated proteins within your cell lysate.[10][11][12] All living cells contain proteins with naturally occurring biotin, which can cause false positive signals.[13] Additionally, the primary or secondary antibodies may be cross-reacting with other proteins in the eluate.[6] Running a control where the primary antibody is omitted can help determine if the secondary antibody is the source of non-specific binding.[6][7][14]

Q5: How can I prevent streptavidin from binding to naturally biotinylated proteins in my sample?

A5: To prevent this, you can perform an endogenous biotin blocking step before proceeding with your assay.[13][15] This typically involves a two-step process: first, incubating the sample with an excess of free streptavidin to bind all endogenous biotin, followed by an incubation with free biotin to block any remaining open binding sites on the streptavidin.[13] Alternatively, pre-clearing the lysate by incubating it with streptavidin beads before the pull-down can also help remove these proteins.[16]

Troubleshooting Guide: High Background

This guide provides solutions to common problems encountered during Western blotting after a desthiobiotin pull-down.

Problem Potential Cause Recommended Solution
Uniform High Background Insufficient Blocking: The blocking buffer has not adequately covered all non-specific binding sites on the membrane.[7]• Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[9][14][17] • Increase the concentration of the blocking agent (e.g., 3-5% BSA).[7][18] • Add a mild detergent like Tween-20 (0.05-0.1%) to the blocking and wash buffers.[6][7][9]
Antibody Concentration Too High: The primary or secondary antibody concentration is excessive, leading to non-specific binding.[6][7][19]• Titrate both primary and secondary antibodies to find the optimal dilution.[6] A good starting dilution for many secondary antibodies is 1:20,000.[20] • Reduce the antibody incubation time or perform the incubation at 4°C overnight.[17]
Inadequate Washing: Unbound antibodies are not sufficiently washed away before detection.[7][21]• Increase the number and duration of wash steps (e.g., 4 washes of 5 minutes each).[6][20][21] • Increase the volume of wash buffer used for each wash.[21]
Contaminated Buffers: Bacterial growth or other contaminants in buffers can cause background.[19]• Prepare all buffers fresh before use and filter them if necessary.[9][19]
Membrane Dried Out: Allowing the membrane to dry at any point during the process can cause irreversible, high background.[6][7][19]• Ensure the membrane is fully submerged in buffer during all incubation and washing steps.[9]
Non-Specific Bands Endogenous Biotinylated Proteins: Streptavidin-HRP is detecting naturally biotinylated proteins from the cell lysate that were co-eluted.[11][12][22]• Perform an endogenous biotin blocking step on the membrane after transfer and before primary antibody incubation.[13] • Pre-clear the lysate with streptavidin resin before starting the pull-down.[16]
Secondary Antibody Cross-Reactivity: The secondary antibody is binding non-specifically to other proteins in the sample.[6][7]• Run a control lane with only the secondary antibody (no primary) to confirm this is the issue.[6] • Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[7]
Too Much Protein Loaded: Overloading the gel with protein can lead to non-specific antibody binding.[6]• Reduce the amount of eluate loaded onto the gel.[6]
Speckled or Patchy Background Aggregated Blocking Agent: The blocking agent (e.g., BSA) was not fully dissolved, leading to clumps on the membrane.• Ensure the blocking buffer is fully dissolved and filter it before use.[14]
Contaminated Equipment: Dirty trays or forceps can transfer contaminants to the membrane.[9][20]• Use clean incubation trays and forceps. Handle the membrane only by its edges.[9][20]
Aggregated Antibodies: Antibodies may have aggregated during storage.• Centrifuge the antibody vial briefly before dilution to pellet any aggregates.
Experimental Protocols
Protocol 1: Desthiobiotin Pull-Down Assay

This protocol provides a general workflow for capturing a desthiobiotinylated "bait" protein and its interacting "prey" partners from a cell lysate.

Materials:

  • Streptavidin-coated magnetic beads or agarose (B213101) resin[23]

  • Binding/Wash Buffer: PBS with 0.05% Tween-20, pH 7.4[23]

  • Elution Buffer: PBS containing 50 mM Biotin, pH 7.4[23]

  • Desthiobiotinylated bait protein

  • Cell lysate containing potential prey proteins

Procedure:

  • Bead Preparation:

    • Transfer an appropriate amount of streptavidin bead slurry to a microcentrifuge tube.

    • Place the tube on a magnetic stand to pellet the beads and carefully remove the storage buffer.

    • Wash the beads by adding Binding/Wash Buffer, vortexing gently, and pelleting again. Repeat this wash two more times.[23][24]

  • Bait Protein Immobilization:

    • Resuspend the washed beads in Binding/Wash Buffer.

    • Add the desthiobiotinylated bait protein to the beads.

    • Incubate for 1 hour at room temperature with gentle rotation to allow the bait to bind to the streptavidin.[23]

  • Washing Unbound Bait:

    • Pellet the beads using the magnetic stand and discard the supernatant.

    • Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.[23]

  • Protein Interaction (Prey Capture):

    • Add the cell lysate to the beads with the immobilized bait protein.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow prey proteins to bind to the bait.[23]

  • Washing Non-Specific Binders:

    • Pellet the beads and collect the supernatant (flow-through) for analysis if desired.

    • Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.[23] Increase wash stringency if high background is an issue.

  • Elution:

    • Add the Elution Buffer (containing free biotin) to the beads.

    • Incubate for 10-15 minutes at 37°C with gentle mixing to release the bait protein and its interacting partners.[23][25]

    • Pellet the beads and carefully collect the supernatant (eluate). This fraction contains your protein complex for Western blot analysis.

Protocol 2: SDS-PAGE and Western Blotting

Procedure:

  • Sample Preparation: Mix the eluate from the pull-down with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]

  • Blocking:

    • Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane in blocking buffer (e.g., 5% BSA in TBST) for at least 1 hour at room temperature with agitation.[17]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in fresh blocking buffer to its optimal concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[17]

  • Washing:

    • Remove the primary antibody solution.

    • Wash the membrane three to four times with TBST for 5-10 minutes each time to remove unbound primary antibody.[14]

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in fresh blocking buffer.

    • Incubate the membrane for 1-2 hours at room temperature with agitation.[14]

  • Final Washes:

    • Wash the membrane four times with TBST for 5-10 minutes each to remove unbound secondary antibody.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.

    • Image the blot using a chemiluminescence detection system. If the background is high, reduce the exposure time.[7][19]

Protocol 3: Endogenous Biotin Blocking on the Membrane

This protocol is used to block endogenous biotin on the Western blot membrane itself, preventing detection by streptavidin conjugates.[13]

Procedure:

  • After transferring proteins to the membrane, perform the standard blocking step (e.g., 1 hour with 5% BSA in TBST).

  • Incubate the membrane with a solution of streptavidin (e.g., 0.1 mg/mL in wash buffer) for 15 minutes at room temperature.[13] This step saturates all endogenous biotin on the blot.

  • Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).[13]

  • Incubate the membrane with a solution of free biotin (e.g., 0.5 mg/mL in wash buffer) for 30-60 minutes at room temperature.[13] This blocks the remaining biotin-binding sites on the streptavidin added in step 2.

  • Wash the membrane three times for 10 minutes each with wash buffer.[13]

  • Proceed with the primary antibody incubation as described in the Western blotting protocol.

Visualizations

Desthiobiotin_Workflow cluster_pulldown Desthiobiotin Pull-Down cluster_western Western Blot Lysate Prepare Cell Lysate Immobilize Immobilize Bait on Strep Beads Lysate->Immobilize Incubate Incubate Lysate with Beads Immobilize->Incubate Wash_PD Wash Beads Incubate->Wash_PD Elute Elute with Biotin Wash_PD->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Load Eluate Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block (e.g., BSA) Transfer->Block Ab1 Primary Antibody Block->Ab1 Ab2 Secondary Antibody Ab1->Ab2 Detect Chemi Detection Ab2->Detect

Caption: Experimental workflow from pull-down to Western blot.

High_Background_Sources Membrane WB Membrane Target Target Protein Bait Bait Protein EndoBiotin Endogenous Biotinylated Protein OtherProtein Other Lysate Proteins PrimaryAb Primary Ab PrimaryAb->Target Specific Binding PrimaryAb->OtherProtein Cross-reactivity SecondaryAb Secondary Ab-HRP SecondaryAb->Membrane Non-specific Membrane Binding SecondaryAb->OtherProtein Cross-reactivity SecondaryAb->PrimaryAb Specific Binding

References

Validation & Comparative

A Researcher's Guide to Gentle Elution of Biotinylated Proteins: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purification of biotinylated proteins is a cornerstone of many experimental workflows. The remarkably strong interaction between biotin (B1667282) and streptavidin, while a boon for capture and immobilization, presents a significant challenge for elution. Traditional methods often rely on harsh, denaturing conditions that can compromise the structure and function of the target protein. This guide provides a comparative analysis of gentle elution methods designed to preserve the integrity of your biotinylated proteins, supported by experimental data and detailed protocols.

The primary challenge in eluting biotinylated proteins from streptavidin or avidin (B1170675) matrices lies in the strength of the biotin-streptavidin interaction, one of the strongest non-covalent bonds known in nature.[1][2] Harsh elution conditions, such as low pH (e.g., 0.1 M glycine, pH 2.5-3.0), high concentrations of denaturants (e.g., 8 M guanidine-HCl, pH 1.5), or detergents with heat, can effectively disrupt this interaction but often at the cost of the protein's biological activity.[1][3][4] Gentle elution methods aim to circumvent this by using less disruptive conditions, thereby preserving the native conformation and functionality of the eluted protein.

Comparison of Gentle Elution Methods

The most prevalent and effective gentle elution strategy is competitive elution with free biotin. This method involves introducing a high concentration of free biotin to compete for the binding sites on the streptavidin/avidin matrix, thereby displacing the biotinylated protein. The efficiency of this method can be influenced by several factors, including the type of affinity matrix, pH, biotin concentration, and incubation time.

Elution MethodAffinity MatrixElution Buffer ConditionsRecovery RateKey AdvantagesKey Disadvantages
Competitive Elution with Free Biotin Anti-biotin Antibody Agarose (B213101)4 mg/mL biotin in 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5; 30 min incubation>85%High recovery, preserves protein structure and function.[5][6][7]May require optimization of biotin concentration, pH, and incubation time.
Competitive Elution with Free Biotin Streptavidin/Avidin Agarose25 mM biotin, 0.4% SDS, 1% IGEPAL-CA630, heated at 95°C for 5 min40-60%Effective for strongly bound proteins.[8][9]Requires heat and detergents which can be partially denaturing.
Mild Elution from Monomeric Avidin Monomeric Avidin Agarose2 mM D-Biotin in 1X PBSNot specified, but allows for mild elutionLower binding affinity allows for milder elution conditions.[3][10]Lower binding capacity compared to tetrameric avidin/streptavidin.
Heat in Pure Water Streptavidin BeadsPure water, >70°CHigh efficiency for nucleic acidsAvoids chemical damage.[1][11]Inefficient in the presence of salts and buffers; high temperature can denature proteins.[1]

Experimental Protocols

Protocol 1: Competitive Elution from Anti-Biotin Antibody Agarose

This protocol is adapted from a study demonstrating a non-denaturing purification of biotin-tagged proteins.[5][6][7]

Materials:

  • Anti-biotin antibody agarose beads

  • Binding/Wash Buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST)

  • Elution Buffer: 4 mg/mL free biotin in 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5

  • Sample containing biotinylated protein

Procedure:

  • Bead Equilibration: Wash the anti-biotin antibody agarose beads three times with PBST.

  • Protein Binding: Incubate the beads with the sample containing the biotinylated protein for 15 minutes at room temperature with gentle shaking.

  • Washing: Wash the beads three times with PBST to remove non-specifically bound proteins.

  • Elution: a. Add the Elution Buffer to the beads. b. Incubate for 30 minutes at room temperature with gentle shaking. c. Centrifuge to pellet the beads and collect the supernatant containing the eluted protein. d. Repeat the elution step up to three more times to maximize recovery.

  • Analysis: Analyze the eluted fractions for protein concentration and activity.

Protocol 2: Gentle Elution from Monomeric Avidin Resin

This protocol is based on the principle of using a lower affinity matrix for easier elution.[3]

Materials:

  • Monomeric avidin agarose resin

  • Binding/Wash Buffer: Phosphate-buffered saline (PBS)

  • Elution Buffer: 2 mM D-Biotin in 1X PBS

  • Sample containing biotinylated protein

Procedure:

  • Resin Equilibration: Pack a column with the monomeric avidin resin and equilibrate with Binding/Wash Buffer.

  • Sample Loading: Load the sample containing the biotinylated protein onto the column.

  • Washing: Wash the column with Binding/Wash Buffer until the absorbance at 280 nm returns to baseline.

  • Elution: Apply the Elution Buffer to the column and collect the fractions containing the eluted protein.

  • Analysis: Pool the fractions containing the eluted protein and assess for yield and purity.

Visualizing the Workflow

GentleElutionWorkflow cluster_binding Protein Binding cluster_washing Washing cluster_elution Gentle Elution cluster_collection Collection BiotinylatedProtein Biotinylated Protein Sample Binding Incubation BiotinylatedProtein->Binding ImmobilizedStreptavidin Streptavidin/ Avidin Matrix ImmobilizedStreptavidin->Binding Washing Remove Non-specific Proteins Binding->Washing Bound Complex WashBuffer Wash Buffer WashBuffer->Washing Elution Competitive Displacement Washing->Elution Washed Complex GentleElutionBuffer Gentle Elution Buffer (e.g., free biotin) GentleElutionBuffer->Elution PureProtein Purified Biotinylated Protein Elution->PureProtein Eluted Protein

Caption: Workflow for gentle elution of biotinylated proteins.

Conclusion

The choice of elution method is critical for preserving the biological activity of purified biotinylated proteins. Competitive elution with free biotin, particularly when combined with an anti-biotin antibody matrix, offers a highly effective and gentle approach with high recovery rates. For applications where even milder conditions are necessary, monomeric avidin resins provide a valuable alternative. By carefully selecting the appropriate gentle elution strategy, researchers can ensure the integrity of their purified proteins, enabling more reliable downstream applications in research, diagnostics, and drug development.

References

A Head-to-Head Comparison: Amine-PEG3-Desthiobiotin versus Cleavable Biotin Linkers for Affinity Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of affinity-based purification, the choice of biotinylation reagent is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of two prominent strategies: the reversible binding of Amine-PEG3-Desthiobiotin and the irreversible binding coupled with purpose-designed cleavable linkers.

The streptavidin-biotin interaction, with its remarkably high affinity (Kd ≈ 10⁻¹⁵ M), has long been a cornerstone of molecular biology for the capture and isolation of proteins and other biomolecules.[1] However, the very strength of this interaction poses a significant challenge: the elution of the captured molecule often requires harsh, denaturing conditions that can compromise protein structure and function. To address this, two principal strategies have emerged: weakening the interaction with a biotin (B1667282) analog like desthiobiotin, or incorporating a cleavable element within the biotin linker itself. This guide will dissect the mechanisms, performance, and ideal applications of this compound and a variety of cleavable biotin linkers to inform your experimental design.

At a Glance: Key Differences

FeatureThis compoundCleavable Biotin Linkers
Binding to Streptavidin Reversible, lower affinity (Kd ≈ 10⁻¹¹ M)[1]Essentially irreversible (Kd ≈ 10⁻¹⁵ M)[1]
Elution/Release Mechanism Competitive displacement with free biotinCleavage of the linker via chemical, photo, or enzymatic means
Eluted/Released Product Intact biotinylated moleculeTarget molecule with a small residual linker fragment
Elution/Cleavage Conditions Mild, physiological buffersVaries from mild to harsh depending on the linker type
Primary Advantage Recovery of the intact, native biomoleculeStrong initial capture, versatile cleavage options

This compound: The Gentle Release

This compound is a biotinylation reagent that features a desthiobiotin moiety, a tri-unit polyethylene (B3416737) glycol (PEG3) spacer, and a reactive primary amine group.[2][][4][5][6] Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with high specificity but significantly lower affinity.[1] This allows for the gentle elution of the entire biotinylated molecule from streptavidin-coated supports by competitive displacement with free biotin under physiological conditions.[7] The PEG3 spacer enhances the solubility of the reagent and the labeled molecule in aqueous buffers and reduces steric hindrance, facilitating efficient binding to streptavidin.[5] The terminal amine group allows for its conjugation to various functional groups on target molecules.[6]

Workflow for Affinity Purification using this compound

Biotinylation Biotinylation of Target Protein with this compound Incubation Incubation with Streptavidin Beads Biotinylation->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elution with Free Biotin (Mild Conditions) Wash->Elution Analysis Downstream Analysis (e.g., Mass Spectrometry) Elution->Analysis Biotinylation Biotinylation of Target Protein with Cleavable Biotin Linker Incubation Incubation with Streptavidin Beads Biotinylation->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Cleavage Cleavage of Linker (Chemical, Photo, or Enzymatic) Wash->Cleavage Analysis Downstream Analysis (e.g., Mass Spectrometry) Cleavage->Analysis cluster_0 This compound cluster_1 Cleavable Biotin Linker Desthiobiotin Desthiobiotin (Reversible Binding) Streptavidin_D Streptavidin Desthiobiotin->Streptavidin_D Binds Elution_D Competitive Elution (Free Biotin) Streptavidin_D->Elution_D Displaced by Intact_Protein Intact Biotinylated Protein Elution_D->Intact_Protein Releases Biotin Biotin (Irreversible Binding) Streptavidin_C Streptavidin Biotin->Streptavidin_C Binds Cleavage Linker Cleavage (Chemical/Photo/Enzymatic) Streptavidin_C->Cleavage Release via Released_Protein Released Protein + Linker Fragment Cleavage->Released_Protein Yields

References

Reversible Biotinylation: A Superior Approach for High-Fidelity Protein Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of protein analysis, the covalent attachment of biotin (B1667282), or biotinylation, stands as a cornerstone technique for labeling, purification, and detection. The remarkably strong and specific interaction between biotin and avidin (B1170675) or streptavidin has been harnessed in a multitude of applications, from affinity chromatography to sophisticated cellular imaging. However, the near-irreversible nature of this bond has historically presented a significant challenge, often necessitating harsh, denaturing conditions to recover the biotinylated molecule of interest. This guide provides a comprehensive comparison of reversible and irreversible biotinylation methods, highlighting the distinct advantages of the former and providing experimental data to support its adoption in modern research and drug development.

The Core Advantage: Preserving Protein Integrity and Function

The primary limitation of irreversible biotinylation lies in the harsh conditions required to disrupt the biotin-streptavidin interaction, which is one of the strongest non-covalent bonds known in nature. Elution often requires extreme pH, high concentrations of denaturing agents like guanidine (B92328) hydrochloride or SDS, or boiling, all of which can irreversibly denature the target protein, compromising its structure, function, and suitability for downstream applications.[1][2]

Reversible biotinylation elegantly circumvents this issue by incorporating a cleavable spacer arm between the biotin molecule and the reactive group that attaches to the target protein. This allows for the gentle release of the captured protein under mild conditions, thereby preserving its native conformation and biological activity.

Quantitative Comparison: Elution Conditions and Recovery

The most significant advantage of reversible biotinylation is the ability to recover biotinylated molecules in their native state. This is in stark contrast to the often-incomplete recovery and denaturation associated with irreversible methods.

FeatureReversible Biotinylation (e.g., Disulfide Linker)Irreversible Biotinylation
Elution Conditions Mild reducing agents (e.g., 50-100 mM DTT), low pH, or specific enzymatic cleavageHarsh denaturing agents (e.g., 8M Guanidine-HCl, pH 1.5), boiling in SDS-PAGE buffer
Protein Recovery High (e.g., ~90% recovery of intact nucleosomes has been demonstrated[3])Variable, often incomplete, and yields denatured protein
Protein Integrity Native conformation and biological activity are preservedOften results in denatured and inactive protein
Streptavidin Bead Reusability Possible with some systemsDestroyed by harsh elution conditions[4]
Downstream Application Compatibility High (e.g., functional assays, structural studies, mass spectrometry)Limited (primarily suitable for SDS-PAGE and western blotting)

Key Experimental Protocols

Protocol 1: General Protein Biotinylation using a Cleavable Linker (NHS-SS-Biotin)

This protocol outlines the steps for biotinylating a purified protein with an amine-reactive, disulfide-containing biotinylation reagent.

Materials:

  • Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • EZ-Link™ Sulfo-NHS-SS-Biotin (or equivalent)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Elution buffer with reducing agent (e.g., PBS with 50 mM DTT)

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-SS-Biotin in DMSO.

  • Biotinylation Reaction: Add a 20-fold molar excess of the Sulfo-NHS-SS-Biotin solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Removal of Excess Biotin: Remove non-reacted biotinylation reagent using a desalting column equilibrated with a suitable buffer (e.g., PBS).

  • Affinity Purification: The biotinylated protein can now be captured using streptavidin-conjugated beads.

  • Elution: To release the captured protein, incubate the beads with an elution buffer containing a reducing agent (e.g., 50 mM DTT) for 30 minutes at 37°C. The intact, unmodified protein is now in the eluate.

Protocol 2: Analysis of Cell Surface Protein Endocytosis using Reversible Biotinylation

This protocol describes a method to measure the rate of endocytosis of cell surface proteins.

Materials:

  • Adherent cells in culture

  • Ice-cold PBS, pH 8.0

  • Sulfo-NHS-SS-Biotin

  • Quenching solution (e.g., PBS with 100 mM glycine)

  • Stripping buffer (e.g., 50 mM glutathione (B108866) in 75 mM NaCl, 10 mM EDTA, 1% BSA, pH 8.6)

  • Lysis buffer (e.g., RIPA buffer)

  • Streptavidin-agarose beads

Procedure:

  • Cell Surface Biotinylation: At 4°C, incubate cells with Sulfo-NHS-SS-Biotin in PBS for 30 minutes to label cell surface proteins.

  • Internalization: Warm the cells to 37°C for a defined period (e.g., 0, 5, 15, 30 minutes) to allow for endocytosis of the biotinylated proteins.

  • Stopping Endocytosis: Return the cells to 4°C and wash with ice-cold PBS to stop the internalization process.

  • Stripping of Surface Biotin: Incubate the cells with a membrane-impermeable reducing agent, such as glutathione, to cleave the biotin from proteins remaining on the cell surface.

  • Cell Lysis: Lyse the cells to release the internalized, biotinylated proteins, which were protected from the stripping agent.

  • Purification and Analysis: Use streptavidin beads to capture the internalized biotinylated proteins from the cell lysate. The amount of internalized protein at each time point can then be quantified by western blotting.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to reversible biotinylation.

Reversible_Biotinylation_Cleavage cluster_0 Biotinylated Protein on Streptavidin Bead cluster_1 Elution with Reducing Agent Bead Streptavidin Bead Biotin Biotin Bead->Biotin Strong non-covalent bond Protein Target Protein Linker Disulfide Linker Linker->Protein Released_Protein Released Target Protein Linker->Released_Protein Cleaved_Linker Cleaved Biotin-Linker Complex Linker->Cleaved_Linker Biotin->Linker DTT DTT (Reducing Agent) DTT->Linker Cleaves disulfide bond

Caption: Cleavage of a disulfide-linked biotin reagent for protein release.

EGFR_Interactome_Workflow cluster_0 Cell Treatment and Labeling cluster_1 Protein Complex Isolation cluster_2 Elution and Analysis Start HEK293 cells expressing EGFR Stimulation Stimulate with EGF Start->Stimulation Labeling Label cell surface proteins with Sulfo-NHS-SS-Biotin Stimulation->Labeling Lysis Cell Lysis Labeling->Lysis Affinity_Purification Capture biotinylated proteins with Streptavidin beads Lysis->Affinity_Purification Wash Wash to remove non-specific binders Affinity_Purification->Wash Elution Elute protein complexes with DTT Wash->Elution Digestion Trypsin Digestion Elution->Digestion MS LC-MS/MS Analysis Digestion->MS Data_Analysis Identify EGFR and interacting proteins MS->Data_Analysis

Caption: Workflow for EGFR interactome analysis using reversible biotinylation.

Conclusion

Reversible biotinylation offers a powerful and versatile alternative to traditional irreversible methods, providing significant advantages in the preservation of protein integrity and function. The ability to gently elute captured biomolecules under non-denaturing conditions opens the door to a wider range of downstream applications, including functional assays, structural analysis, and sensitive mass spectrometry-based proteomics. For researchers and drug development professionals seeking high-fidelity data and the ability to study proteins in their native state, the adoption of reversible biotinylation techniques is not just an advantage, but a necessity for advancing our understanding of complex biological systems.

References

A Head-to-Head Comparison: 2-Iminobiotin and Desthiobiotin for Reversible Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of protein purification and analysis, the streptavidin-biotin interaction stands as a gold standard due to its exceptionally high affinity and specificity.[1][2] However, the near-irreversible nature of this bond poses a significant challenge when the goal is to recover the bound protein in its native, functional state.[1] To overcome this hurdle, researchers have turned to biotin (B1667282) analogs that facilitate reversible binding, with 2-iminobiotin (B86554) and desthiobiotin emerging as prominent solutions. This guide provides an objective comparison of these two molecules, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their specific applications.

The core difference between 2-iminobiotin and desthiobiotin lies in their mechanism of binding to and elution from streptavidin. 2-iminobiotin's interaction is uniquely pH-dependent, while desthiobiotin's weaker binding allows for gentle, competitive elution.[3]

Principles of Reversible Binding

2-Iminobiotin , a cyclic guanidino analog of biotin, exhibits a binding affinity for streptavidin that is sensitive to pH.[3][4] At an alkaline pH (typically above 9.5), it binds with high affinity, enabling the efficient capture of biotinylated molecules.[3][5] To release the bound target, the pH is lowered to an acidic range (around 4.0). This acidification protonates the guanidino group, drastically reducing its affinity for streptavidin and leading to the elution of the captured molecule.[3][6]

Desthiobiotin is a sulfur-free analog of biotin that binds to streptavidin with a lower affinity than biotin, yet strong enough for effective purification.[3][7] Elution is achieved under mild, physiological conditions through competitive displacement. By introducing a solution containing an excess of free biotin, which has a much higher affinity for streptavidin, the desthiobiotin-tagged molecules are readily displaced and eluted.[3][8]

Quantitative Comparison of Binding Parameters

A clear understanding of the binding kinetics and affinity is crucial for selecting the appropriate reversible binding system. The following table summarizes the key quantitative data for the interaction of 2-iminobiotin and desthiobiotin with streptavidin.

Parameter2-IminobiotinDesthiobiotinBiotin (for reference)
Dissociation Constant (Kd) pH > 9.5: ~10⁻¹¹ M[6][9]pH ~4.0: >10⁻³ M[6]~10⁻¹¹ M to 10⁻⁹ M[7][10][11][12]~10⁻¹⁴ to 10⁻¹⁵ M[2][11][13]
Binding Condition Alkaline pH (>9.5)[3][5]Physiological pH (~7.4)[3][14]Wide pH range
Elution Condition Acidic pH (~4.0)[3][6]Competitive elution with free biotin[3][8]Harsh denaturing conditions (e.g., 6M Guanidine-HCl, pH 1.5)[6]

Experimental Workflows

The distinct elution mechanisms of 2-iminobiotin and desthiobiotin necessitate different experimental workflows for affinity purification.

2-Iminobiotin Affinity Chromatography Workflow

This workflow leverages a pH shift to control the binding and release of the target protein.

G cluster_binding Binding Phase (High pH) cluster_elution Elution Phase (Low pH) Equilibration Equilibrate 2-Iminobiotin Resin (pH > 9.5) SampleLoading Load Sample (pH > 9.5) Equilibration->SampleLoading Washing Wash Resin (pH > 9.5) SampleLoading->Washing Elution Elute with Buffer (pH ~4.0) Washing->Elution pH Shift Neutralization Neutralize Eluted Fractions Elution->Neutralization Analysis Analysis (SDS-PAGE, etc.) Neutralization->Analysis

2-Iminobiotin affinity chromatography workflow.
Desthiobiotin Affinity Chromatography Workflow

This workflow utilizes competitive elution with free biotin for the gentle recovery of the target protein.

G cluster_main Desthiobiotin Pull-Down Workflow cluster_elution Competitive Elution BeadPrep Prepare Streptavidin Beads ProteinImmobilization Immobilize Desthiobiotinylated Bait Protein BeadPrep->ProteinImmobilization ProteinInteraction Incubate with Cell Lysate ProteinImmobilization->ProteinInteraction Washing Wash Beads ProteinInteraction->Washing Elution Elute with Free Biotin Washing->Elution Analysis Analysis (Western Blot, MS) Elution->Analysis

Desthiobiotin affinity purification workflow.

Experimental Protocols

2-Iminobiotin Affinity Chromatography Protocol

This protocol outlines the general steps for purifying a streptavidin-fusion protein using a 2-iminobiotin-agarose resin.[3][5][6]

Materials:

  • 2-Iminobiotin-agarose resin

  • Binding/Wash Buffer: 50 mM sodium borate, 0.3 M NaCl, pH 11.0

  • Elution Buffer: 50 mM sodium acetate, pH 4.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Sample containing the streptavidin-fusion protein, with pH adjusted to > 9.5

Procedure:

  • Column Preparation: Pack a chromatography column with the desired volume of 2-iminobiotin-agarose resin.

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading: Apply the prepared sample to the column. Allow the sample to flow through by gravity or at a controlled flow rate.

  • Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution: Elute the bound protein by applying 5-10 column volumes of Elution Buffer.

  • Collection and Neutralization: Collect the eluted fractions into tubes containing a small volume of Neutralization Buffer to immediately raise the pH and preserve the protein's activity.

  • Analysis: Analyze the collected fractions for the presence of the target protein using methods such as SDS-PAGE or Western blotting.

Desthiobiotin Pull-Down Assay Protocol

This protocol describes the general steps for a pull-down assay to identify protein-protein interactions using a desthiobiotinylated "bait" protein.[3][14]

Materials:

  • Streptavidin-coated magnetic beads

  • Binding/Wash Buffer: PBS (Phosphate-Buffered Saline), pH 7.4

  • Elution Buffer: PBS containing 50 mM Biotin, pH 7.4

  • Desthiobiotinylated bait protein

  • Cell lysate containing potential "prey" proteins

Procedure:

  • Bead Preparation: Wash the streptavidin beads twice with Binding/Wash Buffer.

  • Bait Protein Immobilization: Add the desthiobiotinylated bait protein to the washed beads and incubate for 1 hour at room temperature with gentle rotation to allow for binding.

  • Washing: Wash the beads three times with Binding/Wash Buffer to remove any unbound bait protein.

  • Protein Interaction: Add the cell lysate to the beads with the immobilized bait protein. Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein-protein interactions.

  • Washing: Wash the beads three to five times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Add the Elution Buffer to the beads and incubate for 10-15 minutes at room temperature with gentle mixing to release the bait protein and its interacting partners.

  • Analysis: Collect the eluate and analyze the protein complexes by SDS-PAGE, Western blotting, or mass spectrometry.

Conclusion: Making the Right Choice

Both 2-iminobiotin and desthiobiotin offer effective and gentle alternatives to the harsh conditions required to break the standard streptavidin-biotin bond. The choice between them largely depends on the specific requirements of the experiment and the nature of the proteins involved.

Choose 2-Iminobiotin when:

  • Your protein of interest is stable at both high and low pH.

  • You need to avoid the presence of free biotin in your final eluate.

Choose Desthiobiotin when:

  • Your protein is sensitive to pH changes.

  • You require the mildest possible elution conditions to preserve protein complexes and function.[8]

  • A simpler workflow with physiological buffers is preferred.

By carefully considering the binding characteristics, elution mechanisms, and experimental workflows outlined in this guide, researchers can make an informed decision to optimize their protein purification and interaction studies, ultimately leading to more reliable and insightful results.

References

Validating Protein Labeling Efficiency: A Comparative Guide to Amine-PEG3-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the efficiency of protein labeling is a critical step in a multitude of applications, from immunoassays to pull-down assays. Amine-PEG3-Desthiobiotin has emerged as a valuable tool for biotinylating proteins, offering a reversible binding to streptavidin that allows for the mild elution of target proteins. This guide provides a comprehensive comparison of methods to validate protein labeling efficiency using this compound, supported by experimental data and detailed protocols.

The covalent attachment of biotin (B1667282) to a protein, a process known as biotinylation, enables its detection and purification with high specificity and affinity through the strong non-covalent interaction with streptavidin.[1] this compound is a specific reagent that introduces a desthiobiotin tag onto a protein via a primary amine, which can then be crosslinked to carboxyl groups on the protein.[2][3][4][5][6] A key advantage of desthiobiotin over traditional biotin is its lower binding affinity to streptavidin, allowing for the elution of the biotinylated protein under gentle conditions, such as with an excess of free biotin.[7][8][9][10][11] This preserves the integrity of the protein and any interacting partners.

Validating the extent of this labeling is crucial for the reproducibility and success of downstream experiments. Several methods can be employed to quantify and confirm the efficiency of protein biotinylation.

Quantitative Analysis of Biotinylation

A common and straightforward method for quantifying the degree of biotinylation is the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay. This colorimetric assay relies on the displacement of HABA from the avidin-HABA complex by biotin, leading to a decrease in absorbance at 500 nm.[12][13][14][15][16] The change in absorbance is proportional to the amount of biotin present in the sample.

Method Principle Advantages Disadvantages
HABA Assay Colorimetric; displacement of HABA from avidin (B1170675) complex by biotin.[12][13][14][15][16]Simple, rapid, and requires standard laboratory equipment.[16]Less sensitive than other methods, can be affected by interfering substances.[17]
Mass Spectrometry Measures the mass increase of the protein or its peptides after biotinylation.[1][18][19][20]Highly accurate and sensitive, provides site-specific information.[19]Requires specialized equipment and expertise, can be time-consuming.
Fluorescent Western Blot Detection of biotinylated protein with a fluorescently-labeled streptavidin conjugate.[21][22][23]High sensitivity and allows for multiplexing.[23]Semi-quantitative, requires imaging equipment.
SDS-PAGE Gel Shift Assay Observes a shift in the molecular weight of the biotinylated protein upon binding to streptavidin.[18]Simple, visual confirmation of biotinylation.Not quantitative, may not be sensitive enough for low levels of labeling.

Experimental Protocols

HABA Assay for Biotin Quantification

This protocol provides a method to estimate the molar ratio of biotin to protein.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with free biotin removed by dialysis or gel filtration)[14]

  • Phosphate Buffered Saline (PBS)

  • Spectrophotometer or microplate reader capable of reading absorbance at 500 nm[13]

Procedure:

  • Prepare a standard curve using known concentrations of free biotin.

  • Add the HABA/Avidin solution to a cuvette or microplate well.

  • Measure the initial absorbance at 500 nm (A500_initial).

  • Add a known amount of the biotinylated protein sample to the HABA/Avidin solution and mix well.

  • Incubate for a short period to allow for the displacement of HABA by the biotinylated protein.

  • Measure the final absorbance at 500 nm (A500_final).

  • The change in absorbance (ΔA500 = A500_initial - A500_final) is used to determine the biotin concentration from the standard curve.

  • The molar ratio of biotin to protein can then be calculated.

HABA_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Standard Biotin Standard Curve Calc_Conc Calculate Biotin Concentration Standard->Calc_Conc Sample Biotinylated Protein (free biotin removed) Add_Sample Add Sample Sample->Add_Sample HABA_Avidin HABA/Avidin Solution Initial_A500 Measure Initial A500 HABA_Avidin->Initial_A500 Initial_A500->Add_Sample Final_A500 Measure Final A500 Add_Sample->Final_A500 Final_A500->Calc_Conc Calc_Ratio Calculate Biotin:Protein Molar Ratio Calc_Conc->Calc_Ratio Mass_Spec_Workflow Protein Biotinylated Protein Digestion Proteolytic Digestion (e.g., Trypsin) Protein->Digestion Peptides Peptide Mixture Digestion->Peptides LC Liquid Chromatography (Separation) Peptides->LC MSMS Tandem Mass Spectrometry (Analysis) LC->MSMS Data Data Analysis (Database Search) MSMS->Data Result Identification & Quantification of Biotinylated Peptides Data->Result Western_Blot_Workflow start Biotinylated Protein Sample sds_page SDS-PAGE start->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking incubation Incubation with Fluorescent Streptavidin blocking->incubation washing Washing incubation->washing detection Fluorescence Detection washing->detection

References

A Researcher's Guide to the Quantification of Desthiobiotin-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of labeled proteins is paramount for the integrity and reproducibility of experimental results. Desthiobiotin, a reversible analog of biotin (B1667282), has gained prominence in protein labeling for applications such as affinity purification and protein-protein interaction studies due to its gentle elution conditions. This guide provides an objective comparison of common methods for quantifying desthiobiotin-labeled proteins, supported by experimental data and detailed protocols.

This comprehensive guide delves into a side-by-side comparison of three primary methodologies for the quantification of desthiobiotin-labeled proteins: the colorimetric HABA assay, fluorescent-based assays, and mass spectrometry-based techniques. We will explore the principles behind each method, their respective strengths and limitations, and provide detailed experimental workflows to assist researchers in selecting the most appropriate technique for their specific needs.

At a Glance: Comparison of Quantification Methods

FeatureHABA AssayFluorescent-Based AssaysMass Spectrometry (MS)-Based Quantification
Principle Colorimetric; displacement of HABA from avidin (B1170675) by biotin/desthiobiotin.Detection of fluorescently tagged streptavidin or anti-biotin antibodies bound to the labeled protein.Identification and quantification of desthiobiotin-labeled peptides based on their mass-to-charge ratio.
Primary Application Estimation of biotinylation degree.Western blotting, flow cytometry, microscopy, and plate-based assays.High-throughput protein identification and relative/absolute quantification.
Sensitivity Micromolar (µM) range.[1]Nanomolar (nM) to picomolar (pM) range.Femtomole (fmol) to attomole (amol) range.
Dynamic Range Narrow.[1]Wide.Wide.
Throughput High (plate-based format).Medium to High.High (with automation).
Cost per Sample Low.Medium.High.
Ease of Use Simple and rapid.[2]Moderately complex, requires specific instrumentation.Complex, requires specialized expertise and instrumentation.
Information Provided Molar ratio of desthiobiotin to protein.Relative or semi-quantitative protein levels.Protein identification, site of labeling, and relative or absolute quantification.
Potential for Multiplexing Limited.Possible with different fluorophores.High (e.g., with isobaric tags).

In-Depth Analysis of Quantification Methods

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

The HABA assay is a widely used, straightforward colorimetric method for estimating the degree of biotinylation.[1][2] The principle relies on the displacement of the HABA dye from the avidin-HABA complex by biotin or its analogs, like desthiobiotin. This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present in the sample.

Advantages:

  • Cost-effective and rapid: The reagents are inexpensive, and the assay can be performed quickly in a standard spectrophotometer or plate reader.[2]

  • Simple procedure: The protocol is easy to follow and does not require specialized expertise.

Limitations:

  • Lower sensitivity: The HABA assay is less sensitive compared to fluorescent and mass spectrometry-based methods.[1]

  • Interference: The assay can be affected by the presence of other colored compounds in the sample. Free, unconjugated desthiobiotin must be removed prior to the assay to avoid inaccurate results.[2]

  • Indirect measurement: It provides an estimate of the overall biotinylation level rather than a direct quantification of the protein itself.

Fluorescent-Based Quantification

Fluorescent methods offer a more sensitive alternative to colorimetric assays for the detection and quantification of desthiobiotin-labeled proteins. These techniques typically involve the use of fluorescently labeled streptavidin or anti-biotin antibodies that specifically bind to the desthiobiotin tag. The fluorescence intensity is then measured, which correlates with the amount of labeled protein.

Advantages:

  • High sensitivity: These assays can detect much lower concentrations of labeled proteins compared to the HABA assay.

  • Versatility: Fluorescent detection can be applied in various formats, including western blotting, immunofluorescence microscopy, flow cytometry, and microplate assays.[3]

  • Multiplexing capability: The use of different fluorophores allows for the simultaneous detection of multiple proteins.

Limitations:

  • Higher cost: Fluorescently labeled reagents and the required instrumentation (e.g., fluorescence plate reader, microscope, or flow cytometer) are more expensive than those for the HABA assay.

  • Potential for photobleaching: Fluorophores can lose their fluorescence upon prolonged exposure to light, which can affect quantification.

  • Background fluorescence: Autofluorescence from biological samples can interfere with the signal and reduce sensitivity.

Mass Spectrometry (MS)-Based Quantification

Mass spectrometry has become the gold standard for in-depth proteomic analysis, offering unparalleled sensitivity and specificity for the identification and quantification of proteins. For desthiobiotin-labeled proteins, MS-based approaches typically involve the enrichment of the labeled proteins using streptavidin beads, followed by on-bead or in-gel digestion and subsequent analysis of the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Two main MS-based quantification strategies are applicable:

  • Label-Free Quantification: This approach compares the signal intensities or spectral counts of peptides from different samples to determine relative protein abundance.[4] It is a powerful method for discovery-based proteomics.

  • Label-Based Quantification: This involves the use of isotopic labels (e.g., TMT, iTRAQ) to tag peptides from different samples. The samples are then mixed and analyzed together, allowing for highly accurate relative quantification.

Advantages:

  • Highest sensitivity and specificity: MS can identify and quantify proteins with high confidence, even at very low abundance levels.

  • Rich information content: Beyond quantification, MS provides information on protein identity, post-translational modifications, and the specific site of desthiobiotin labeling.

  • High-throughput capability: Modern MS platforms can analyze thousands of proteins in a single experiment.

Limitations:

  • High cost and complexity: The instrumentation and expertise required for MS-based proteomics are significant.

  • Complex data analysis: The large datasets generated by MS require sophisticated bioinformatics tools and expertise for processing and interpretation.

  • Potential for bias: The enrichment process can introduce bias, and the efficiency of peptide ionization can vary, affecting quantification accuracy in label-free approaches.

Experimental Protocols and Workflows

Visualizing the Workflow: From Labeling to Quantification

The following diagrams illustrate the general workflows for the quantification of desthiobiotin-labeled proteins using the described methods.

experimental_workflow cluster_labeling Protein Labeling cluster_purification Purification (Optional but Recommended) cluster_quantification Quantification Protein Protein of Interest Labeled_Protein Desthiobiotin-Labeled Protein Protein->Labeled_Protein Labeling Reaction Desthiobiotin Desthiobiotin Labeling Reagent Desthiobiotin->Labeled_Protein Purification Removal of excess desthiobiotin Labeled_Protein->Purification HABA HABA Assay Purification->HABA Fluorescence Fluorescent Assay Purification->Fluorescence MS Mass Spectrometry Purification->MS

Caption: General experimental workflow for desthiobiotin labeling and quantification.

Detailed Methodologies
  • Preparation of Reagents:

    • Prepare a HABA/Avidin solution according to the manufacturer's instructions. Typically, this involves dissolving a pre-mixed reagent in a phosphate (B84403) buffer.

    • Prepare a biotin standard solution for generating a standard curve.

  • Sample Preparation:

    • Ensure that the desthiobiotin-labeled protein sample is free of unconjugated desthiobiotin by using methods like dialysis or gel filtration.[2]

    • Determine the protein concentration of the labeled sample using a standard protein assay (e.g., BCA or Bradford).

  • Assay Procedure (Cuvette Format):

    • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500 HABA/Avidin).[2]

    • Add 100 µL of the desthiobiotin-labeled protein sample to the cuvette, mix well, and incubate for a short period (e.g., 1-2 minutes).

    • Measure the absorbance at 500 nm again (A500 HABA/Avidin/Sample).[2]

  • Calculation:

    • The change in absorbance (ΔA500) is used to calculate the concentration of desthiobiotin.

    • The molar ratio of desthiobiotin to protein can then be determined using the known protein concentration.

apms_workflow Start Desthiobiotin-labeled protein sample Enrichment Affinity Purification (Streptavidin Beads) Start->Enrichment Wash Wash Beads Enrichment->Wash Elution Elution with Biotin Wash->Elution Digestion On-Bead or In-Solution Trypsin Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (Protein ID & Quant) LC_MS->Data_Analysis

Caption: Affinity Purification-Mass Spectrometry (AP-MS) workflow.

  • Affinity Purification:

    • Incubate the cell lysate or protein mixture containing the desthiobiotin-labeled protein with streptavidin-coated magnetic beads or agarose (B213101) resin.

    • This allows for the specific capture of the labeled protein and any interacting partners.

  • Washing:

    • Thoroughly wash the beads with an appropriate buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads under gentle conditions by competing with an excess of free biotin.[5][6] Desthiobiotin's lower binding affinity to streptavidin allows for efficient elution without harsh denaturants.[7]

  • Protein Digestion:

    • The eluted proteins can be digested into peptides either in-solution or directly on the beads ("on-bead digestion"). Trypsin is the most commonly used protease.

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis:

    • The acquired MS/MS spectra are searched against a protein sequence database to identify the proteins.

    • For quantitative analysis, either the peak intensities of the peptides (label-free) or the reporter ion intensities (label-based) are used to determine the relative abundance of the proteins.

Conclusion: Selecting the Right Tool for the Job

The choice of quantification method for desthiobiotin-labeled proteins is a critical decision that depends on the specific research question, the required sensitivity, the available resources, and the desired level of information.

  • For a quick and inexpensive estimation of the overall labeling efficiency, the HABA assay is a suitable choice.

  • When higher sensitivity and versatility in different experimental formats are needed, fluorescent-based methods provide a significant advantage.

  • For comprehensive and in-depth analysis, including protein identification, determination of the labeling site, and highly accurate relative or absolute quantification, mass spectrometry-based proteomics is the unparalleled approach.

By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to ensure the accuracy and reliability of their quantitative data, ultimately leading to more robust and impactful scientific discoveries.

References

Unveiling the Specificity: A Comparative Guide to Anti-Biotin Antibody Cross-Reactivity with Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricacies of biotin-based detection systems, understanding the cross-reactivity of anti-biotin antibodies with biotin (B1667282) analogues is paramount. This guide provides an objective comparison of the binding characteristics of anti-biotin antibodies with desthiobiotin, a non-sulfur-containing analogue of biotin. By presenting available experimental data and detailed protocols, this guide aims to empower researchers to make informed decisions when designing and interpreting experiments involving biotinylated molecules.

Desthiobiotin is often utilized in affinity chromatography for the gentle elution of captured biomolecules, as its interaction with streptavidin is readily reversible with the addition of free biotin. However, the extent to which anti-biotin antibodies, another key tool in biotin-based assays, recognize desthiobiotin is a critical consideration that can impact experimental outcomes. This guide delves into the available data on this cross-reactivity and provides the necessary tools for its empirical determination.

Quantitative Comparison of Binding Affinities

AntibodyLigandRelative Affinity Index*Reference
Anti-biotin Monoclonald-Biotin100[1]
Anti-biotin Monoclonald-Desthiobiotin0.001[1]

*The Relative Affinity Index is calculated based on the concentration of the ligand required to inhibit the binding of the antibody to a biotinylated macromolecule by 50% in a competitive enzyme immunoassay. A lower index indicates weaker binding affinity.[1]

This data indicates a significantly lower affinity of this particular monoclonal anti-biotin antibody for desthiobiotin compared to biotin. However, it is crucial to note that this is a single data point from an older study. Cross-reactivity can vary significantly between different antibody clones, isotypes, and manufacturers. Therefore, empirical validation of the specific anti-biotin antibody intended for use is highly recommended.

Visualizing the Molecular Interaction

To understand the basis of cross-reactivity, it is helpful to visualize the structural relationship between biotin and desthiobiotin and their interaction with an anti-biotin antibody.

cluster_antibody Antibody Biotin Biotin Anti-Biotin Ab Anti-Biotin Antibody (Binding Site) Biotin->Anti-Biotin Ab High Affinity Binding Desthiobiotin Desthiobiotin (structurally similar) Desthiobiotin->Anti-Biotin Ab Potential Cross-Reactivity (Lower Affinity)

Figure 1. Interaction of Anti-Biotin Antibody with Biotin and Desthiobiotin.

Experimental Protocols for Determining Cross-Reactivity

To address the limited availability of publicly available cross-reactivity data, this section provides detailed protocols for two common immunoassays: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR). These protocols can be adapted to quantitatively assess the cross-reactivity of any anti-biotin antibody with desthiobiotin.

Competitive ELISA Protocol

This protocol outlines a method to determine the percentage of cross-reactivity of an anti-biotin antibody with desthiobiotin relative to biotin. The principle lies in the competition between a fixed amount of biotin-conjugate coated on an ELISA plate and varying concentrations of free biotin or desthiobiotin in solution for binding to the anti-biotin antibody.

Materials:

  • 96-well microtiter plates

  • Biotin-conjugated protein (e.g., Biotin-BSA)

  • Anti-biotin antibody (the antibody to be tested)

  • Desthiobiotin

  • d-Biotin

  • HRP-conjugated secondary antibody (specific for the anti-biotin antibody host species)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)

  • Assay Buffer (e.g., 1% BSA in Wash Buffer)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the biotin-conjugated protein to 1-2 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted biotin-conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of d-biotin and desthiobiotin in Assay Buffer. A typical concentration range would be from 1 µM to 0.01 nM.

    • Prepare a working dilution of the anti-biotin antibody in Assay Buffer. The optimal concentration should be determined empirically to be in the linear range of the assay.

    • In a separate dilution plate, mix 50 µL of each biotin or desthiobiotin dilution with 50 µL of the diluted anti-biotin antibody.

    • Incubate the competition mixture for 1 hour at room temperature.

    • Transfer 100 µL of the competition mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Dilute the HRP-conjugated secondary antibody in Assay Buffer according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Plot the absorbance values against the log of the concentration for both biotin and desthiobiotin.

  • Determine the concentration of biotin and desthiobiotin that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Biotin / IC50 of Desthiobiotin) x 100

cluster_workflow Competitive ELISA Workflow A Coat Plate with Biotin-Conjugate B Block Plate A->B E Add Mixture to Plate & Incubate B->E C Prepare Competitors: Biotin & Desthiobiotin D Incubate Anti-Biotin Ab with Competitors C->D D->E F Wash E->F G Add Secondary Ab-HRP F->G H Wash G->H I Add TMB Substrate H->I J Read Absorbance I->J K Calculate % Cross-Reactivity J->K

Figure 2. Workflow for Competitive ELISA to Determine Cross-Reactivity.
Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that allows for the real-time monitoring of binding events. This protocol can be used to determine the binding kinetics (association and dissociation rates) and affinity of an anti-biotin antibody to both biotin and desthiobiotin.

Materials:

  • SPR instrument and sensor chips (e.g., CM5 sensor chip)

  • Anti-biotin antibody

  • Biotin and Desthiobiotin

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running Buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Procedure:

  • Antibody Immobilization:

    • Equilibrate the sensor chip with Running Buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the anti-biotin antibody (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) to allow for covalent coupling to the activated surface.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of dilutions of biotin and desthiobiotin in Running Buffer. A typical concentration range would be from 100 nM to 1 nM.

    • Inject the different concentrations of biotin over the immobilized antibody surface, followed by a dissociation phase where only Running Buffer flows over the surface.

    • After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound biotin.

    • Repeat the process for the different concentrations of desthiobiotin.

Data Analysis:

  • The SPR instrument software will generate sensorgrams showing the binding response over time.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Compare the KD values for the interaction with biotin and desthiobiotin. A higher KD value indicates a lower binding affinity.

Conclusion

While it is established that anti-biotin antibodies can exhibit cross-reactivity with desthiobiotin, the extent of this interaction is highly dependent on the specific antibody clone. The limited availability of comprehensive comparative data underscores the importance of empirical validation in the context of your specific assay. The provided experimental protocols for competitive ELISA and SPR offer robust methods for researchers to quantify this cross-reactivity, ensuring the accuracy and reliability of experimental results. By carefully selecting and validating their reagents, researchers can confidently employ biotin and its analogues in a wide range of applications, from affinity purification to sensitive immunoassays.

References

A Head-to-Head Comparison: Amine-PEG3-Desthiobiotin vs. Photo-Activatable Biotin Probes for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein interaction analysis, the choice of biotinylation reagent is a critical decision point. This guide provides an objective comparison of two prominent methodologies: the affinity-based approach using Amine-PEG3-Desthiobiotin and the proximity-based covalent labeling enabled by photo-activatable biotin (B1667282) probes. We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate tool for your research needs.

The fundamental difference between these two powerful tools lies in their mechanism of action and the nature of the protein interactions they are best suited to investigate. This compound is ideal for the purification of stable protein complexes through affinity capture, leveraging a reversible, high-affinity interaction. In contrast, photo-activatable biotin probes are designed to capture transient and proximal interactions by forming a covalent bond with nearby molecules upon light activation, providing a snapshot of the molecular neighborhood at a specific moment.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for this compound and photo-activatable biotin probes based on established principles and data from various studies. It is important to note that direct head-to-head quantitative comparisons in a single system are scarce in the literature; therefore, these metrics represent a consolidation of reported characteristics.

FeatureThis compoundPhoto-Activatable Biotin Probes
Principle of Operation Affinity Capture (Reversible)Proximity-Based Covalent Labeling (Irreversible)
Binding Partner Streptavidin/AvidinNearby molecules (proteins, nucleic acids)
Interaction Type Captured Stable, high-affinity interactionsTransient, weak, and proximal interactions
Binding Affinity (to Streptavidin) Kd ≈ 10-11 M[1]Kd ≈ 10-15 M (for the biotin handle)
Elution Conditions Mild (competitive displacement with biotin)[2][3]Harsh (denaturing conditions required to break covalent bond)
Temporal Control Limited to the duration of cell lysis and incubationHigh (labeling initiated by a pulse of UV light)
Spatial Resolution Limited to the components of the purified complexHigh (labeling radius is typically in the nanometer range)[4]
Potential for False Positives Co-purification of abundant, non-specific bindersLabeling of abundant but non-interacting proximal proteins
Protein Yield Generally high for stable complexesVariable, dependent on labeling efficiency and proximity
Signal-to-Noise Ratio (Mass Spec) Can be high with stringent washing; background from non-specific bindingDependent on labeling efficiency; can have background from non-specific crosslinking

Experimental Methodologies

I. Affinity Purification using this compound

This protocol outlines the general steps for labeling a target protein with this compound and performing a pull-down assay to identify interacting partners.

A. Protein Labeling with NHS-Amine-PEG3-Desthiobiotin:

  • Protein Preparation: Ensure the protein of interest is in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL. Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction.[5]

  • Reagent Preparation: Dissolve the NHS-activated this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM immediately before use.[5]

  • Labeling Reaction: Add a 10-20 fold molar excess of the desthiobiotin reagent to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours on ice.[5]

  • Removal of Excess Label: Separate the labeled protein from unreacted desthiobiotin using a desalting column or dialysis.

B. Pull-Down Assay:

  • Immobilization: Incubate the desthiobiotin-labeled "bait" protein with streptavidin-coated magnetic beads or agarose (B213101) resin for 1 hour at room temperature to allow for binding.

  • Washing: Wash the beads extensively with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove unbound bait protein.

  • Incubation with Prey: Add the cell lysate or protein mixture containing the putative "prey" proteins to the beads and incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binders.

  • Elution: Elute the captured protein complexes by incubating the beads with a buffer containing a high concentration of free biotin (2-10 mM) for 30-60 minutes at room temperature.[2][3]

  • Analysis: Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

II. Proximity Labeling using Photo-Activatable Biotin Probes

This protocol provides a general workflow for using a photo-activatable biotin probe (e.g., one containing an aryl azide (B81097) or diazirine group) to label interacting proteins in living cells.

A. Probe Incubation and Photo-Crosslinking:

  • Cell Culture: Culture cells expressing the protein of interest, which may be fused to a tag for specific recruitment of the probe if necessary.

  • Probe Addition: Add the photo-activatable biotin probe to the cell culture medium at a final concentration typically in the low micromolar range. Incubate for a sufficient time to allow for cell penetration and localization.

  • Photo-Activation: Expose the cells to UV light (typically 350-365 nm for aryl azides) for a short period (1-15 minutes) on ice to initiate crosslinking.[6][7] The duration and intensity of UV exposure should be optimized to maximize labeling while minimizing cell damage.

  • Cell Lysis: Immediately after irradiation, lyse the cells in a buffer containing detergents (e.g., RIPA buffer) to solubilize proteins.

B. Enrichment and Analysis of Labeled Proteins:

  • Affinity Capture: Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated proteins. This step is often performed overnight at 4°C.

  • Washing: Perform stringent washes to remove non-specifically bound proteins. This may include washes with high salt buffers and detergents.

  • Elution: As the linkage is covalent, elution from the beads typically requires harsh, denaturing conditions. This is often achieved by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: The enriched proteins are then analyzed by Western blotting or, more commonly, by mass spectrometry for proteome-wide identification of proximal proteins.

Visualizing the Workflows

To further clarify the distinct processes of affinity purification and proximity labeling, the following diagrams illustrate the key steps in each workflow.

Affinity_Purification_Workflow cluster_labeling Protein Labeling cluster_pulldown Pull-Down Assay Bait Bait Protein Labeled_Bait Desthiobiotin-Labeled Bait Protein Bait->Labeled_Bait Labeling Reaction Desthiobiotin This compound-NHS Desthiobiotin->Labeled_Bait Bound_Bait Immobilized Bait Labeled_Bait->Bound_Bait Immobilization Streptavidin_Bead Streptavidin Bead Streptavidin_Bead->Bound_Bait Complex Bait-Prey Complex on Bead Bound_Bait->Complex Cell_Lysate Cell Lysate (Prey Proteins) Cell_Lysate->Complex Incubation Elution Elution with Free Biotin Complex->Elution Eluted_Complex Eluted Bait-Prey Complex Elution->Eluted_Complex Analysis Analysis Eluted_Complex->Analysis Analysis (MS/WB)

Affinity purification workflow using this compound.

Proximity_Labeling_Workflow cluster_labeling In-Cell Labeling cluster_enrichment Enrichment Cells Live Cells with Bait and Prey Proteins Crosslinked_Cells Cells with Covalently Labeled Proximal Proteins Cells->Crosslinked_Cells Photo_Biotin Photo-Activatable Biotin Probe Photo_Biotin->Crosslinked_Cells UV_Light UV Light UV_Light->Crosslinked_Cells Activation Cell_Lysis Cell Lysis Crosslinked_Cells->Cell_Lysis Lysate Cell Lysate Cell_Lysis->Lysate Enriched_Proteins Enriched Biotinylated Proteins on Bead Lysate->Enriched_Proteins Affinity Capture Streptavidin_Bead Streptavidin Bead Streptavidin_Bead->Enriched_Proteins Denaturing_Elution Denaturing Elution Enriched_Proteins->Denaturing_Elution Eluted_Proteins Eluted Biotinylated Proteins Denaturing_Elution->Eluted_Proteins Analysis Analysis Eluted_Proteins->Analysis Analysis (MS)

Proximity labeling workflow using a photo-activatable biotin probe.

Concluding Remarks

The choice between this compound and photo-activatable biotin probes is dictated by the specific biological question being addressed. For the isolation and identification of components of stable protein complexes, the reversible and high-yield nature of desthiobiotin-based affinity purification is a robust and well-established method. Conversely, to explore the dynamic and transient interactome of a protein within its native cellular environment, the temporal and spatial precision of photo-activatable biotin probes offers an unparalleled advantage.

A study comparing affinity capture with the proximity labeling method BioID (which, like photo-activatable probes, captures proximal proteins) found that the two techniques can yield distinct sets of interacting proteins.[8][9] Affinity capture was more effective at identifying components of stable complexes, while BioID identified a broader range of proximal proteins, including those that may not be direct binders.[8][9] This suggests that for a comprehensive understanding of a protein's interaction network, these two approaches can be viewed as complementary rather than mutually exclusive. By carefully considering the strengths and limitations of each approach, researchers can select the optimal tool to illuminate the intricate protein interaction networks that govern cellular function.

References

The Pivotal Role of PEG Linkers in Modulating Binding Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its binding characteristics is paramount. The inclusion of Polyethylene Glycol (PEG) linkers in therapeutic and diagnostic agents has become a cornerstone of modern drug design, offering a powerful tool to fine-tune binding kinetics and enhance overall performance. This guide provides a comprehensive comparison of how PEG linkers impact the binding kinetics of various molecular modalities, supported by experimental data and detailed protocols.

The length, flexibility, and architecture of a PEG linker are not mere spacers but active modulators of a molecule's interaction with its target. By altering these properties, researchers can strategically influence the association (k_on) and dissociation (k_off) rates, ultimately shaping the binding affinity (K_D) and the therapeutic or diagnostic efficacy of the molecule. This is particularly critical in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the linker is integral to enabling the desired biological activity.[1][2]

The Influence of PEG Linker Length on Binding Kinetics: A Data-Driven Comparison

The length of a PEG linker plays a critical role in determining the efficacy of bifunctional molecules such as PROTACs. An optimal linker length is crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, which is a prerequisite for subsequent protein degradation.[2]

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths [3]

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16 ~95% ~1
19~70%~5
21~60%>10

As the data in Table 1 illustrates, a 16-atom linker provided the optimal length for ERα degradation, demonstrating the highest percentage of protein degradation and the lowest IC50 value in MCF7 breast cancer cells.[3] This highlights that a linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination.[4]

Table 2: Degradation Potency of TANK-binding kinase 1 (TBK1)-Targeting PROTACs with Different Linker Lengths [3][5]

Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21 3 96%
2929276%

Similarly, for TBK1-targeting PROTACs, a 21-atom linker demonstrated the highest potency and maximal degradation.[3][5] Linkers shorter than 12 atoms were found to be inactive, further emphasizing the concept of an optimal linker length for effective protein degradation.[3][5]

While the above tables focus on degradation efficiency, which is a downstream consequence of binding, the underlying principle is the linker's ability to facilitate optimal ternary complex formation and stability, which is directly related to the binding kinetics of the PROTAC with its two target proteins.

Visualizing the Molecular Machinery: Signaling Pathways and Experimental Workflows

To better understand the biological context in which PEG-linked molecules operate, it is essential to visualize the relevant signaling pathways. PROTACs, for instance, hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System. Many targeted therapies, including those employing ADCs and small molecule inhibitors, are directed at key signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, which is often dysregulated in cancer.

Ubiquitin_Proteasome_System Ubiquitin-Proteasome System Workflow cluster_ubiquitination Ubiquitination Cascade cluster_degradation Degradation Ub Ubiquitin E1 E1 (Ub-activating enzyme) Ub->E1 ATP E2 E2 (Ub-conjugating enzyme) E1->E2 Ternary_Complex Ternary Complex (Target-PROTAC-E3) E2->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Poly-ubiquitination Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Workflow of PROTAC-mediated protein degradation via the Ubiquitin-Proteasome System.

EGFR_Signaling_Pathway EGFR Signaling Pathway cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_plc PLCγ Pathway cluster_stat STAT Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PLCG PLCγ Dimerization->PLCG STAT STATs Dimerization->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Cell Growth & Survival RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene_Expression ERK->Gene_Expression Gene Expression & Cell Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 PKC PKC DAG_IP3->PKC Ca_Release Ca2+ Release DAG_IP3->Ca_Release PKC->Gene_Expression Cellular_Response Cellular_Response Ca_Release->Cellular_Response Cellular Response STAT_dimer STAT Dimer STAT->STAT_dimer STAT_dimer->Gene_Expression SPR_Workflow SPR Experimental Workflow start Start chip_prep Sensor Chip Preparation (Immobilize Ligand) start->chip_prep analyte_prep Analyte Preparation (Serial Dilutions) chip_prep->analyte_prep binding_measurement Binding Measurement (Association & Dissociation) analyte_prep->binding_measurement data_analysis Data Analysis (k_on, k_off, K_D) binding_measurement->data_analysis end End data_analysis->end BLI_Workflow BLI Experimental Workflow start Start hydration Biosensor Hydration start->hydration baseline1 Baseline 1 (Buffer) hydration->baseline1 loading Loading (Ligand) baseline1->loading baseline2 Baseline 2 (Buffer) loading->baseline2 association Association (Analyte) baseline2->association dissociation Dissociation (Buffer) association->dissociation analysis Data Analysis dissociation->analysis end End analysis->end ITC_Workflow ITC Experimental Workflow start Start sample_prep Sample Preparation (Matched Buffer, Degas) start->sample_prep instrument_setup Instrument Setup (Load Samples) sample_prep->instrument_setup titration Titration (Sequential Injections) instrument_setup->titration data_analysis Data Analysis (K_D, n, ΔH, ΔS) titration->data_analysis end End data_analysis->end

References

A Comparative Guide to Desthiobiotin Elution Efficiency with Varying Biotin Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible binding of desthiobiotin to streptavidin is a cornerstone of modern affinity purification techniques, offering a gentler alternative to the near-irreversible bond of biotin (B1667282). This guide provides an objective comparison of the elution efficiency of desthiobiotin-tagged molecules from streptavidin resins using varying concentrations of free biotin. The information presented herein is supported by experimental data and detailed protocols to aid in the optimization of your purification workflows.

The Principle of Competitive Elution

The desthiobiotin-streptavidin interaction, with a dissociation constant (Kd) of approximately 10⁻¹¹ M, is significantly weaker than the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M).[1][2] This difference in affinity is the basis for competitive elution. When a solution containing an excess of free biotin is introduced to a streptavidin resin with bound desthiobiotinylated molecules, the biotin, having a much higher affinity, displaces the desthiobiotin-tagged molecules, leading to their elution.[1][2]

Visualizing the Competitive Elution Workflow

The following diagram illustrates the process of capturing a desthiobiotinylated protein and its subsequent elution through competition with free biotin.

G cluster_binding Binding Phase cluster_elution Elution Phase Streptavidin_Bead Streptavidin-Coated Bead Desthiobiotin_Protein Desthiobiotinylated Protein Streptavidin_Bead->Desthiobiotin_Protein Binding Bound_Complex Streptavidin-Desthiobiotin Complex on Bead Eluted_Protein Eluted Desthiobiotinylated Protein Bound_Complex->Eluted_Protein Release Biotin_Bound_Bead Streptavidin-Biotin Complex on Bead Free_Biotin Excess Free Biotin Free_Biotin->Bound_Complex Competition G Start Start: Desthiobiotinylated Protein Bound to Streptavidin Decision_Affinity What is the affinity of the interaction and the nature of the tagged molecule? Start->Decision_Affinity Low_Biotin Low Biotin Concentration (e.g., 15-75 µM) Decision_Affinity->Low_Biotin Weakly bound or sensitive target Standard_Biotin Standard Biotin Concentration (e.g., 2.5-5 mM) Decision_Affinity->Standard_Biotin Standard desthiobiotin- streptavidin interaction High_Biotin High Biotin Concentration (e.g., 25-50 mM) Decision_Affinity->High_Biotin High-affinity interaction or difficult elution Result_Partial Potential for incomplete elution or need for optimization (e.g., longer incubation, heat) Low_Biotin->Result_Partial Result_Efficient Efficient elution under mild conditions Standard_Biotin->Result_Efficient Result_Robust Robust elution, especially for high-affinity interactions or when using modified streptavidin (e.g., Strep-Tactin®XT) High_Biotin->Result_Robust

References

Preserving Protein Partnerships: A Guide to Mild Elution Conditions for Intact Complex Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of intact protein complexes is paramount to understanding cellular function and identifying therapeutic targets. The critical step of eluting the target protein from an affinity matrix can often be the Achilles' heel of the process, leading to the dissociation of valuable interacting partners. This guide provides a comparative overview of mild elution strategies designed to preserve the integrity of protein complexes, supported by experimental data and detailed protocols.

The ideal elution method should be a delicate balance, efficiently releasing the bait protein while being gentle enough to not disrupt the non-covalent interactions that hold a protein complex together. Harsh methods, such as those employing low pH or denaturing agents, can be effective for eluting the target protein but often result in the loss of its binding partners. Here, we compare three widely used mild elution strategies: competitive elution for FLAG-tagged proteins, competitive elution for Strep-tagged proteins, and elution via a gentle shift in pH.

Competitive Elution: A Tale of Two Tags

Competitive elution relies on the principle of introducing a high concentration of a molecule that competes with the tagged protein for binding to the affinity resin. This gentle displacement allows for the release of the protein complex under physiological buffer conditions, thereby preserving its native structure and interactions.

The FLAG-Tag System: Gentle Release with Peptide Competitors

The FLAG-tag system, a popular choice for immunoprecipitation, utilizes a short, hydrophilic peptide (DYKDDDDK) that is recognized by a specific monoclonal antibody. Elution is typically achieved by introducing a high concentration of a synthetic FLAG peptide, most effectively the 3X FLAG® peptide, which contains three tandem FLAG epitopes.[1][2] This peptide outcompetes the tagged protein for binding to the anti-FLAG antibody conjugated to the beads, leading to the release of the intact protein complex.[3]

While effective, the efficiency of competitive elution can be influenced by factors such as the affinity of the antibody for the tagged protein and the incubation time.[4][5] In some instances, complete elution may require repeated incubations with the peptide solution.[1] An alternative, albeit harsher, method involves elution with a low pH buffer, such as 0.1 M glycine (B1666218) HCl, pH 3.5. This method is fast and efficient but necessitates immediate neutralization of the eluate to prevent protein denaturation and complex dissociation.[6]

The Strep-Tag System: Reversible Binding and Gentle Elution

The Strep-tag® system offers another excellent platform for the purification of protein complexes under physiological conditions.[7] The Strep-tag II (WSHPQFEK) and the higher affinity Twin-Strep-tag® bind to a specially engineered streptavidin, called Strep-Tactin®.[8][9] Elution is achieved through competition with a biotin (B1667282) analog, desthiobiotin, or with biotin itself for the more advanced Strep-Tactin®XT resin.[8][10][11]

Desthiobiotin binds to Strep-Tactin® with a lower affinity than biotin, allowing for gentle and reversible elution of the tagged protein complex under near-physiological conditions.[7][11] For the high-affinity Twin-Strep-tag®, elution with biotin is necessary.[8] However, in some cases, competitive elution of Twin-Strep-tagged proteins with biotin may be incomplete, leading to lower recovery.[12][13]

Elution by pH Shift: A Milder Approach to Acidic Elution

For protein A and protein G affinity chromatography, which are commonly used for antibody purification and co-immunoprecipitation, the standard elution method involves a significant drop in pH (typically to pH 3.0-4.0).[14] This can be detrimental to pH-sensitive protein complexes.[14] Recent advancements have led to the development of protein A resins engineered for milder pH elution, allowing for recovery at a pH of 4.6 or higher.[14][15] This seemingly small change can significantly reduce protein aggregation and preserve the integrity of protein complexes.[14] Furthermore, specialized "gentle" elution buffers with near-neutral pH (e.g., pH 6.6) are also commercially available and can be effective in preserving the native state of the eluted proteins.[16]

Quantitative Comparison of Mild Elution Methods

The following table summarizes the key features and performance of the different mild elution strategies. The data presented is a synthesis of information from multiple sources to provide a comparative overview.

Elution MethodAffinity SystemEluting AgentTypical ConcentrationElution pHRecoveryPreservation of ComplexKey AdvantagesKey Disadvantages
Competitive Elution FLAG-tag3X FLAG® Peptide100-150 µg/mL~7.4 (Physiological)Moderate to HighExcellentHighly specific, preserves native structure.Can be costly, may require optimization for complete elution.[4][5]
Competitive Elution Strep-tag® IIDesthiobiotin2.5 mM~8.0 (Physiological)HighExcellentGentle, reversible, high purity.[7][10]Lower affinity compared to Twin-Strep-tag®.
Competitive Elution Twin-Strep-tag®Biotin50 mM~8.0 (Physiological)HighExcellentVery high affinity, suitable for low abundance proteins.[8]Elution can sometimes be incomplete.[12][13]
Mild Acidic Elution Protein A/G0.1 M Glycine HCl-3.0 - 3.5HighModerateFast and efficient.Requires immediate neutralization, risk of protein denaturation.[6]
Engineered Mild pH Elution Modified Protein A--≥ 4.6HighGood to ExcellentReduces aggregation for pH-sensitive proteins.[14][15]Resin-dependent performance.
Gentle Buffer Elution VariousProprietary Buffers-~6.6Moderate to HighGood to ExcellentNear-neutral pH preserves protein activity.[16]Buffer composition is often proprietary.

Experimental Protocols

To ensure reproducibility, detailed experimental protocols for the key elution methods are provided below.

Protocol 1: Competitive Elution of 3X FLAG-tagged Protein Complexes
  • Wash: After binding the FLAG-tagged protein complex to anti-FLAG M2 affinity gel, wash the beads three times with 1 mL of a suitable wash buffer (e.g., TBS: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl).

  • Prepare Elution Buffer: Prepare the 3X FLAG® peptide elution buffer by dissolving the peptide in wash buffer to a final concentration of 150 ng/µL.

  • Elution: Add 100 µL of the 3X FLAG® elution buffer to the beads.

  • Incubation: Incubate for 30 minutes at 4°C with gentle shaking.

  • Collection: Centrifuge the beads at 5,000-8,200 x g for 30-60 seconds and carefully transfer the supernatant containing the eluted complex to a fresh tube.[1]

  • Repeat (Optional): For higher yield, the elution step can be repeated.[1]

Protocol 2: Competitive Elution of Strep-tag® II-tagged Protein Complexes
  • Wash: Following the binding of the Strep-tag® II fusion protein to the Strep-Tactin® resin, wash the column with wash buffer (e.g., 100 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0).[7]

  • Elution: Apply wash buffer containing 2.5 mM desthiobiotin to the column to elute the bound protein complex.[7][10]

  • Collection: Collect the eluate containing the purified protein complex. Since the buffer conditions remain largely unchanged, non-specifically bound proteins are less likely to co-elute.[10]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams were generated using Graphviz.

immunoprecipitation_workflow cluster_binding Binding cluster_wash Washing cluster_elution Mild Elution Lysate Cell Lysate (with tagged protein complex) Incubation Incubation Lysate->Incubation Beads Affinity Beads (e.g., Anti-FLAG or Strep-Tactin) Beads->Incubation Washing Washing Steps (Remove unbound proteins) Incubation->Washing Bound Complex Wash_Buffer Wash Buffer Wash_Buffer->Washing Elution Elution Washing->Elution Purified Complex on Beads Elution_Agent Mild Elution Agent (e.g., 3X FLAG Peptide, Desthiobiotin) Elution_Agent->Elution Eluted_Complex Intact Protein Complex Elution->Eluted_Complex

Figure 1: General workflow for immunoprecipitation with mild elution.

signaling_pathway_example cluster_complex Preserved Protein Complex cluster_disrupted Disrupted Complex (Harsh Elution) Protein_A Protein A (Bait) Protein_B Protein B Protein_A->Protein_B Interaction 1 Protein_C Protein C Protein_A->Protein_C Interaction 2 Protein_A_dis Protein A (Bait) Protein_B_dis Protein B Protein_C_dis Protein C

Figure 2: Preservation of a protein complex with mild vs. harsh elution.

Conclusion

The choice of elution method is a critical determinant in the successful isolation of intact protein complexes. While harsh elution methods may offer speed and high recovery of the bait protein, they often come at the cost of losing valuable interaction data. Mild elution strategies, such as competitive elution and gentle pH shifts, provide powerful alternatives that prioritize the preservation of protein-protein interactions. For researchers aiming to unravel the intricacies of cellular networks, adopting these milder approaches is not just a preference but a necessity for obtaining biologically relevant and actionable results. Careful consideration of the affinity tag system and the specific characteristics of the protein complex of interest will guide the selection of the most appropriate and effective mild elution protocol.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Amine-PEG3-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Proper chemical handling and disposal are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of Amine-PEG3-Desthiobiotin, a common reagent in drug development and scientific research. Adherence to these procedures will mitigate risks and foster a culture of safety within your organization.

While some suppliers may classify this compound as non-hazardous, it is crucial to note that a Safety Data Sheet (SDS) for the closely related compound, Biotin-PEG3-Amine, identifies it as a hazardous substance.[1] This related compound is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and respiratory tract irritation (Category 3).[1] Given the structural similarity and the conflicting information, a conservative approach is warranted. Therefore, it is recommended to handle and dispose of this compound as a hazardous chemical waste.

I. Personal Protective Equipment (PPE) and Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment must be conducted. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most accurate and detailed safety information.

Required Personal Protective Equipment:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.
Respiratory Protection Use in a well-ventilated area. A respirator may be required if handling large quantities or if dust is generated.

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Do Not Dispose in Sink or Trash: Under no circumstances should this compound, whether in solid or solution form, be disposed of down the drain or in the regular trash.[2][3]

  • Designated Waste Container: All waste containing this chemical must be collected in a designated, properly labeled, and leak-proof container.[4][5] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3][5] Do not use abbreviations.

  • Segregation: Store the waste container separately from incompatible materials. For instance, keep it away from strong oxidizing agents.

Step 2: On-Site Accumulation

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[6][7] This area must be at or near the point of generation and under the control of laboratory personnel.

  • Container Integrity: Ensure the container is kept closed at all times, except when adding waste.[2][7] Regularly inspect the container for any signs of leakage or degradation.

Step 3: Disposal of Empty Containers

  • Triple Rinsing: Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., water or ethanol).[2]

  • Rinsate Collection: The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste in the designated waste container.[2]

  • Final Disposal: Once triple-rinsed, the container can be disposed of as regular laboratory glass or plastic waste. Deface or remove the original label before disposal.[2]

Step 4: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary contact for arranging the final disposal of chemical waste.[7] They will provide specific instructions and arrange for pickup by a licensed hazardous waste contractor.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal Disposal Path start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_solid_liquid Solid or Liquid Waste? ppe->is_solid_liquid is_container Empty Container? is_solid_liquid->is_container No collect_hw Collect in Labeled Hazardous Waste Container is_solid_liquid->collect_hw Yes triple_rinse Triple Rinse Container with Suitable Solvent is_container->triple_rinse Yes store_saa Store in Satellite Accumulation Area (SAA) collect_hw->store_saa collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container in Regular Lab Waste triple_rinse->dispose_container collect_rinsate->store_saa contact_ehs Contact EHS for Pickup by Licensed Contractor store_saa->contact_ehs

References

Essential Safety and Operational Guide for Handling Amine-PEG3-Desthiobiotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Amine-PEG3-Desthiobiotin. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize the risk of exposure.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered a hazardous substance. According to its Safety Data Sheet (SDS), it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a significant risk of splashes.[2][3]Protects against splashes and aerosols that can cause serious eye irritation[1].
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3] A flame-resistant or 100% cotton lab coat must be worn and fully buttoned.[2][4] Closed-toe shoes and long pants are required.[2][3]Prevents skin contact which can cause irritation[1]. Nitrile gloves offer broad short-term chemical protection[4].
Respiratory Protection All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] If a fume hood is not available or insufficient, a NIOSH-approved respirator is required.Minimizes the risk of respiratory tract irritation from inhaling dust or aerosols[1].

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for the safe handling of this compound, from receipt to disposal.

2.1 Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a dry, dark, and well-ventilated place[1][5]. Recommended long-term storage is at -20°C[5][6][7][][9]. Short-term storage can be at 0-4°C[5].

2.2 Preparation and Use

  • Preparation: Before handling, ensure all necessary equipment, including PPE, is readily available. Work should be performed in a designated area, preferably a chemical fume hood[2].

  • Donning PPE: Put on all required PPE as detailed in Table 1 before handling the compound.

  • Dispensing: Carefully weigh and dispense the required amount of this compound. Avoid creating dust or aerosols.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

2.3 Spill and Exposure Procedures

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing[1][3]. Seek medical attention if irritation occurs[1].

  • Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1].

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or physician[1].

  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection, before cleaning up. Absorb the spill with an inert material and place it in a sealed container for disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container[3].

  • Disposal: Dispose of the hazardous waste in accordance with all local, regional, national, and international regulations[1]. Do not dispose of it down the drain or in regular trash.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Safe_Handling_Workflow Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management cluster_emergency Emergency Procedures A Review SDS and Procedures B Assemble Materials & PPE A->B C Don PPE B->C D Weighing and Dispensing C->D E Experiment/Reaction D->E F Decontaminate Work Area E->F Spill Spill Occurs E->Spill Exposure Exposure Occurs E->Exposure G Segregate Hazardous Waste F->G H Label and Seal Waste Container G->H I Dispose via Certified Vendor H->I Spill_Response Follow Spill Protocol Spill->Spill_Response Exposure_Response Follow First Aid Protocol Exposure->Exposure_Response

Caption: Workflow for the safe handling and disposal of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.